molecular formula C8H8F3N B1314220 2-Methyl-6-(trifluoromethyl)aniline CAS No. 88301-98-8

2-Methyl-6-(trifluoromethyl)aniline

Cat. No.: B1314220
CAS No.: 88301-98-8
M. Wt: 175.15 g/mol
InChI Key: LXPCTHRQJVSSIQ-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)aniline (CAS 88301-98-8) is a high-value aromatic amine with the molecular formula C8H8F3N and a molecular weight of 175.15 g/mol . This compound serves as a versatile and highly reactive intermediate (building block) for the synthesis of various complex compounds, particularly in the pharmaceutical and agrochemical industries . Its utility is derived from the presence of both an amino group, which allows for further functionalization, and a robust trifluoromethyl group, which is known to enhance the metabolic stability, lipophilicity, and binding affinity of target molecules . In organic synthesis, this aniline derivative is employed as a key starting material for preparing various substituted anilines and has been cited for its use as a catalyst in several reaction types, including Diels-Alder, Wittig, and Heck reactions . Advanced synthesis methods for related trifluoromethylaniline compounds involve multi-step processes starting from halogenated precursors, utilizing reagents such as N-chlorosuccinimide and catalysts like palladium in controlled environments to achieve the desired substitution pattern . As a light yellow to light yellow liquid, it has a measured density of approximately 1.237 g/cm³ and a boiling point around 198.8°C . This product is intended for research applications and is strictly not for diagnostic or therapeutic use. It requires careful handling and must be stored in a cool, dry, and well-ventilated place, ideally in a tightly closed container protected from light .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-5-3-2-4-6(7(5)12)8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPCTHRQJVSSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50536642
Record name 2-Methyl-6-(trifluoromethyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88301-98-8
Record name 2-Methyl-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-methylbenzotrifluoride
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-6-(trifluoromethyl)aniline (CAS Number: 88301-98-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-6-(trifluoromethyl)aniline, a fluorinated aromatic amine of interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, provides a detailed, representative experimental protocol for its synthesis, and explores its potential applications, particularly in drug discovery. Due to the limited publicly available data for this specific isomer, information from closely related compounds, such as 2-Methyl-3-(trifluoromethyl)aniline, is included for comparative purposes and to provide a broader context for its potential utility.

Chemical and Physical Properties

This compound, with the CAS number 88301-98-8, is a substituted aniline featuring both a methyl and a trifluoromethyl group on the benzene ring.[1][2] The presence of the trifluoromethyl group significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the design of novel bioactive molecules.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 88301-98-8[1][2]
Molecular Formula C₈H₈F₃N[1][2]
Molecular Weight 175.15 g/mol [1][2]
Appearance Colorless to White to Yellow-brown Liquid or Solid[4]
Boiling Point Predicted: 198.8 ± 35.0 °C at 760 mmHgNot explicitly found
Melting Point Data not available
Density Predicted: 1.237 ± 0.06 g/cm³Not explicitly found
Flash Point Predicted: 81.6 ± 25.9 °CNot explicitly found
Refractive Index Predicted: 1.481Not explicitly found
Purity ≥97% (Commercially available)[4]
Storage Keep in dark place, sealed in dry, store in freezer, under -20°C[4]

Table 2: Spectroscopic and Structural Identifiers

IdentifierValueReference
IUPAC Name This compound[4]
SMILES CC1=C(N)C(=CC=C1)C(F)(F)F[1]
InChI 1S/C8H8F3N/c1-5-3-2-4-6(7(5)12)8(9,10,11)/h2-4H,12H2,1H3[4]
InChIKey LXPCTHRQJVSSIQ-UHFFFAOYSA-N[4]

Experimental Protocols

Synthesis of this compound via Reduction of 2-Methyl-6-nitrobenzotrifluoride

This two-step process involves the nitration of 2-methylbenzotrifluoride followed by the reduction of the nitro group to an amine.

Step 1: Nitration of 2-Methylbenzotrifluoride to yield 2-Methyl-6-nitrobenzotrifluoride

  • Materials: 2-Methylbenzotrifluoride, fuming nitric acid, concentrated sulfuric acid.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

    • Slowly add 2-methylbenzotrifluoride to the cooled sulfuric acid with continuous stirring.

    • To this mixture, add fuming nitric acid dropwise from the dropping funnel, ensuring the temperature is maintained below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

    • Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

    • Filter the crude product, wash with cold water until the washings are neutral, and dry under vacuum.

    • Purify the crude 2-methyl-6-nitrobenzotrifluoride by recrystallization or column chromatography.

Step 2: Reduction of 2-Methyl-6-nitrobenzotrifluoride to this compound

  • Materials: 2-Methyl-6-nitrobenzotrifluoride, methanol, palladium on charcoal (10% Pd/C), hydrogen gas.

  • Procedure:

    • Dissolve 2-methyl-6-nitrobenzotrifluoride in methanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 2-3 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the methanol under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography.

Applications in Drug Discovery and Development

The incorporation of a trifluoromethyl group into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity to target proteins. While specific biological activities for this compound are not extensively documented, its structural isomer, 2-Methyl-3-(trifluoromethyl)aniline, is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Flunixin.[5][6] It is plausible that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.

Derivatives of trifluoromethylanilines have shown potential as antimicrobial agents. Studies on compounds like 2-iodo-4-(trifluoromethyl)aniline have demonstrated antibacterial and antibiofilm activity against pathogenic bacteria.[7] This suggests that this compound could be a scaffold for the development of new anti-infective drugs.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound as described in the experimental protocol.

Synthesis_Workflow Start 2-Methylbenzotrifluoride Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate 2-Methyl-6-nitrobenzotrifluoride Nitration->Intermediate Reduction Reduction (H2, Pd/C) Intermediate->Reduction Product This compound Reduction->Product

Caption: General synthetic workflow for this compound.

Potential Application in Drug Discovery Logic

This diagram outlines the logical progression from a chemical building block to a potential drug candidate, using this compound as an example.

Drug_Discovery_Logic cluster_0 Chemical Synthesis cluster_1 Biological Screening cluster_2 Lead Optimization BuildingBlock This compound Derivatization Chemical Derivatization BuildingBlock->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit LeadOpt Lead Optimization (SAR) Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

References

An In-depth Technical Guide to the Physical Properties of 2-Methyl-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Methyl-6-(trifluoromethyl)aniline. Due to a prevalence of predicted data for this specific isomer, this document also presents experimentally determined properties of the closely related isomer, 2-Methyl-3-(trifluoromethyl)aniline, for comparative purposes. The guide includes detailed experimental protocols for determining key physical characteristics and presents logical workflows for these procedures.

Overview of Physical State and Appearance

This compound (CAS No. 88301-98-8) is described as a colorless to light yellow liquid under standard conditions.[1] In contrast, its isomer, 2-Methyl-3-(trifluoromethyl)aniline (CAS No. 54396-44-0), is a solid at room temperature.[2][3]

Quantitative Physical Properties

The following tables summarize the available quantitative physical property data for this compound and its isomer, 2-Methyl-3-(trifluoromethyl)aniline. It is critical to note that the data for the 6-trifluoromethyl isomer are predicted values.

Table 1: Physical Properties of this compound

Physical PropertyValueData Type
Molecular Weight175.15 g/mol -
Boiling Point198.8 ± 35.0 °CPredicted
Density1.237 ± 0.06 g/cm³Predicted
pKa1.32 ± 0.10Predicted

Source: ChemicalBook[1]

Table 2: Experimental Physical Properties of 2-Methyl-3-(trifluoromethyl)aniline

Physical PropertyValueData Type
Molecular Weight175.15 g/mol -
Melting Point38-42 °CExperimental[2][3]
Boiling Point182-184 °CExperimental[4]
Density1.24 g/cm³ at 20°CExperimental[4]
Flash Point> 79 °C (closed cup)Experimental[4]
SolubilityInsoluble in water; soluble in organic solventsExperimental[4]

Sources: Various Safety Data Sheets and supplier information.[2][3][4]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid and solid anilines.

Determination of Boiling Point (for Liquids)

The boiling point of a liquid amine can be determined using the capillary tube method in a Thiele tube.

Materials:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat source (e.g., Bunsen burner)

  • Heating medium (e.g., paraffin oil)

  • Sample of the liquid amine

Procedure:

  • A small amount of the liquid amine is placed into the small test tube.

  • The capillary tube, with its open end downwards, is placed into the liquid in the test tube.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the Thiele tube containing the heating medium.

  • The Thiele tube is gently heated, and the temperature is monitored.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped when a continuous stream of bubbles is observed.

  • The temperature at which the liquid enters the capillary tube is recorded as the boiling point.

G cluster_setup Experimental Setup cluster_measurement Measurement A Place liquid amine in test tube B Insert inverted capillary tube A->B C Attach to thermometer B->C D Place assembly in Thiele tube C->D E Heat Thiele tube gently D->E F Observe continuous stream of bubbles E->F G Stop heating F->G H Record temperature of liquid entry into capillary G->H

Boiling Point Determination Workflow
Determination of Density (for Liquids)

The density of a liquid amine can be determined using a pycnometer.

Materials:

  • Pycnometer (a specific volume glass flask)

  • Analytical balance

  • Thermometer

  • Water bath

  • Sample of the liquid amine

Procedure:

  • The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

  • The pycnometer is filled with the liquid amine and placed in a water bath at a constant temperature until it reaches thermal equilibrium.

  • The volume is adjusted to the calibration mark, and the outside of the pycnometer is dried.

  • The filled pycnometer is weighed to determine the mass of the amine.

  • The density is calculated by dividing the mass of the amine by the volume of the pycnometer.

G cluster_prep Preparation cluster_weighing Weighing cluster_calc Calculation A Weigh empty, dry pycnometer (m1) B Fill pycnometer with liquid amine A->B C Thermostate in water bath B->C D Adjust volume to mark C->D E Dry exterior and weigh filled pycnometer (m2) D->E F Mass of amine = m2 - m1 E->F G Density = (m2 - m1) / Volume of pycnometer F->G

Density Determination Workflow
Determination of Solubility

A qualitative assessment of solubility can be performed by simple mixing.

Materials:

  • Test tubes

  • Vortex mixer (optional)

  • Sample of the amine

  • Various solvents (e.g., water, ethanol, acetone, toluene)

Procedure:

  • A small amount of the amine (e.g., 0.1 g of solid or a few drops of liquid) is added to a test tube.

  • A known volume of the solvent (e.g., 1-2 mL) is added to the test tube.

  • The mixture is agitated (e.g., by shaking or using a vortex mixer).

  • The mixture is observed to determine if the amine has dissolved completely. The result is recorded as soluble, partially soluble, or insoluble.

G A Add amine to test tube B Add solvent A->B C Agitate mixture B->C D Observe for dissolution C->D E Soluble D->E Homogeneous solution F Partially Soluble D->F Some solid/liquid remains G Insoluble D->G No apparent dissolution

Qualitative Solubility Testing Workflow

References

A Comprehensive Technical Guide to 2-Methyl-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The molecular weight of 175.15 g/mol is correct for the molecular formula C₈H₈F₃N, which corresponds to 2-Methyl-6-(trifluoromethyl)aniline and its isomers. This guide focuses specifically on the this compound isomer (CAS No. 88301-98-8).

Executive Summary

This compound is a fluorinated aromatic amine that serves as a valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring a sterically hindering methyl group and a potent electron-withdrawing trifluoromethyl group ortho to the amine, imparts specific chemical properties that are of interest in the design of novel pharmaceuticals and advanced materials. The trifluoromethyl moiety is a well-established bioisostere for a methyl group, offering enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in drug discovery programs. This document provides a detailed overview of the known properties, synthesis, and potential applications of this compound, with a focus on its utility for researchers in the pharmaceutical and chemical industries.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification protocols, and for understanding the compound's pharmacokinetic profile in potential drug candidates.

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms 2-Amino-3-methylbenzotrifluoride[1]
CAS Number 88301-98-8
Molecular Formula C₈H₈F₃N[1][2]
Molecular Weight 175.15 g/mol [2]
Physical Form Colorless to White to Yellow-brown Liquid or Solid
Boiling Point 198.8 °C at 760 mmHg[3]
Density 1.238 g/cm³
Refractive Index 1.481[4]
Storage Conditions Store in a dark, dry, and sealed container; freezer storage at -20°C is recommended.[4]

Spectroscopic Data

As of the latest literature review, publicly accessible, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound (CAS 88301-98-8) is limited. Several suppliers indicate that this data is available upon request with purchase.[4] However, based on the chemical structure, the following spectral characteristics can be anticipated:

  • ¹H NMR: Aromatic protons would likely appear as multiplets in the range of 7.0-7.5 ppm. The methyl protons would present as a singlet around 2.2-2.5 ppm. The amine protons would show a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The trifluoromethyl carbon would exhibit a quartet due to coupling with the fluorine atoms. Aromatic carbons would appear in the 120-150 ppm range, with the carbon attached to the trifluoromethyl group showing a characteristic quartet. The methyl carbon would be found in the aliphatic region, typically around 15-20 ppm.

  • IR Spectroscopy: Characteristic N-H stretching bands for a primary amine would be expected in the region of 3300-3500 cm⁻¹. Strong C-F stretching bands would be prominent in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 175. Fragmentation patterns would likely involve the loss of the trifluoromethyl group or parts of the aromatic ring.

Synthesis and Experimental Protocols

Hypothetical Synthetic Protocol

This protocol is a generalized procedure and would require optimization for specific laboratory conditions.

Reaction: Nitration of 2-bromo-1-methyl-3-(trifluoromethyl)benzene followed by reduction.

Materials:

  • 2-bromo-1-methyl-3-(trifluoromethyl)benzene

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Dichloromethane

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Nitration:

    • To a stirred solution of concentrated sulfuric acid, cool to 0°C.

    • Slowly add 2-bromo-1-methyl-3-(trifluoromethyl)benzene.

    • Add fuming nitric acid dropwise while maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

    • Wash the organic layer with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the nitrated intermediate.

  • Reduction:

    • Suspend the nitrated intermediate and iron powder in a mixture of ethanol and water.

    • Add a catalytic amount of ammonium chloride and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of celite, washing with ethanol.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain this compound.

G cluster_synthesis Generalized Synthetic Workflow start 2-Bromo-1-methyl-3- (trifluoromethyl)benzene nitration Nitration (HNO3, H2SO4) start->nitration intermediate Nitrated Intermediate nitration->intermediate reduction Reduction (Fe, NH4Cl) intermediate->reduction purification Purification (Column Chromatography) reduction->purification product 2-Methyl-6- (trifluoromethyl)aniline purification->product G cluster_application Application Workflow in Medicinal Chemistry start This compound reaction Chemical Synthesis (e.g., Coupling Reactions) start->reaction Building Block library Compound Library reaction->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_op Lead Optimization hit_id->lead_op candidate Drug Candidate lead_op->candidate

References

An In-Depth Technical Guide to 2-methyl-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methyl-6-(trifluoromethyl)aniline, a substituted aniline derivative, represents a class of fluorinated compounds that are of significant interest in medicinal chemistry, agrochemistry, and materials science. The presence of both a methyl and a trifluoromethyl group on the aniline scaffold imparts unique electronic and steric properties, influencing its reactivity, lipophilicity, and metabolic stability. This technical guide provides a comprehensive overview of the available scientific and technical data for this compound, including its physicochemical properties, synthesis, and potential applications, with a focus on providing researchers and drug development professionals with a foundational understanding of this compound.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly available literature, with many reported values being theoretical predictions. The following tables summarize the available data.

Identifier Value Source
IUPAC Name This compoundN/A
CAS Number 88301-98-8[1]
Molecular Formula C₈H₈F₃N[1]
Molecular Weight 175.15 g/mol [1]
Appearance Colorless to light yellow liquidN/A
Property Value Notes
Boiling Point 198.8 ± 35.0 °CPredicted
Density 1.237 ± 0.06 g/cm³Predicted
pKa 1.32 ± 0.10Predicted

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in peer-reviewed journals or patents. However, the synthesis of its isomer, 2-methyl-3-(trifluoromethyl)aniline, and other related substituted anilines can provide a model for a potential synthetic route. A common approach involves the modification of a pre-existing substituted benzene ring.

One potential synthetic pathway could involve the catalytic reduction of a corresponding nitro compound, such as 1-methyl-2-nitro-3-(trifluoromethyl)benzene. This method is a standard procedure for the synthesis of anilines.

Illustrative Experimental Protocol for a Related Isomer: Synthesis of 2-methyl-3-(trifluoromethyl)aniline

The following protocol for the synthesis of the isomer 2-methyl-3-(trifluoromethyl)aniline is provided for illustrative purposes.

Reaction: Catalytic hydrogenation of 2-chloro-6-methyl-3-(trifluoromethyl)aniline hydrochloride.

Materials:

  • 6-chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride

  • Ethanol

  • Palladium on carbon (Pd/C) catalyst

  • A suitable base

  • Hydrogen gas

Procedure:

  • To a pressure reaction vessel, add 280g of 6-chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride, ethanol, Pd/C catalyst, and a base.

  • Replace the air in the vessel with hydrogen gas.

  • Pressurize the system with hydrogen to 4 kg and maintain the reaction for 48 hours.

  • After the reaction is complete, cool the vessel and filter the mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • The resulting residue can be further purified by distillation to yield 2-methyl-3-(trifluoromethyl)aniline.

Note: This protocol is for an isomer and would require adaptation and optimization for the synthesis of this compound.

Below is a conceptual workflow for a potential synthesis of this compound.

G A Starting Material (e.g., 2-methyl-6-nitroaniline) B Trifluoromethylation (e.g., Sandmeyer reaction with CF3 source) A->B Step 1 C Intermediate (e.g., 1-methyl-2-nitro-3-(trifluoromethyl)benzene) B->C D Reduction (e.g., Catalytic Hydrogenation) C->D Step 2 E Final Product This compound D->E

Caption: A potential synthetic workflow for this compound.

Biological Activity and Mechanism of Action

Direct studies on the biological activity and mechanism of action of this compound are not available in the current literature. However, the broader class of trifluoromethylanilines has been investigated for various pharmacological activities. The trifluoromethyl group is known to enhance metabolic stability and cell permeability, making it a valuable moiety in drug design.

Derivatives of trifluoromethylaniline have been reported to exhibit antimicrobial and anticancer properties. The specific biological targets and signaling pathways are likely dependent on the overall structure of the molecule.

A general workflow for the biological evaluation of a novel compound like this compound is illustrated below.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Compound Synthesis and Purification B Cell-based Assays (e.g., cytotoxicity, antimicrobial) A->B C Biochemical Assays (e.g., enzyme inhibition) B->C D Mechanism of Action Studies (e.g., signaling pathway analysis) C->D E Animal Model Selection D->E Lead Identification F Pharmacokinetic Studies (ADME) E->F G Efficacy Studies F->G H Toxicology Studies G->H

Caption: General workflow for the biological evaluation of a new chemical entity.

Metabolism and Toxicology

There is no specific information on the metabolism and toxicological profile of this compound. For the related isomer, 2-(trifluoromethyl)aniline, metabolism in rats has been shown to proceed via N-conjugation and ring-hydroxylation followed by sulfation. It is plausible that this compound could undergo similar metabolic transformations.

General toxicological concerns for anilines include methemoglobinemia. Safety data for this compound indicates that it is harmful if swallowed and causes skin and eye irritation.

Analytical Methods

Validated analytical methods specifically for this compound are not described in the literature. However, standard analytical techniques for the characterization and quantification of aniline derivatives are applicable.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.

  • Detection: UV detection, typically around 254 nm.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar or medium-polarity capillary column.

  • Carrier Gas: Helium.

  • Detection: Mass spectrometry for identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be essential for structural elucidation and purity assessment.

Applications

While specific applications for this compound are not documented, its structural motifs suggest potential utility in several areas:

  • Pharmaceuticals: As a building block for the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl group can enhance drug efficacy and pharmacokinetic properties.

  • Agrochemicals: As an intermediate in the synthesis of pesticides and herbicides. Fluorinated compounds are prevalent in modern agrochemicals.

  • Materials Science: As a monomer or additive in the development of specialty polymers and materials where the trifluoromethyl group can impart desirable properties such as thermal stability and chemical resistance.

Conclusion

This compound is a chemical entity with potential for applications in various fields of research and development. However, there is a notable lack of specific experimental data for this compound in the public domain. The information available on its isomers and related compounds provides a basis for predicting its properties and potential uses. Further research is needed to fully characterize its physicochemical properties, develop efficient synthetic routes, and explore its biological activities and potential applications. This guide serves as a starting point for researchers and professionals interested in this and related fluorinated anilines.

References

A Technical Guide to the Isomers of C₈H₈F₃N: Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The chemical formula C₈H₈F₃N represents a class of structural isomers that serve as valuable building blocks in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF₃) group significantly influences the physicochemical properties of these molecules, including lipophilicity, metabolic stability, and receptor binding affinity, making them highly sought after in drug design. This guide provides an in-depth technical overview of two prominent isomers: 4-(Trifluoromethyl)benzylamine and 4-(2,2,2-Trifluoroethyl)aniline . We present their chemical properties, detailed experimental protocols for their synthesis, and a discussion of their current and potential applications for an audience of researchers, scientists, and drug development professionals.

Introduction: The Role of Trifluoromethylated Compounds in Drug Discovery

The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is frequently used as a bioisostere for methyl or chloro groups to enhance a molecule's pharmacological profile.[1] Its strong electron-withdrawing nature and high lipophilicity can lead to improved metabolic stability, better membrane permeability, and enhanced binding affinity to biological targets.[2][3] These properties often translate into superior efficacy, a longer half-life, and a more favorable safety profile for the final active pharmaceutical ingredient (API).[4]

This guide focuses on two structural isomers of C₈H₈F₃N, which, despite sharing the same atomic composition, exhibit distinct structural arrangements and are synthesized via different chemical pathways. Understanding the specific properties and synthesis of each isomer is critical for their effective application in research and development.

Isomer Focus 1: 4-(Trifluoromethyl)benzylamine

4-(Trifluoromethyl)benzylamine is a primary amine characterized by a benzylamine core with a trifluoromethyl group at the para-position of the phenyl ring. It is a widely used intermediate in the synthesis of pharmaceuticals and agrochemicals.[5]

Chemical and Physical Properties

A summary of the key quantitative data for 4-(Trifluoromethyl)benzylamine is provided in Table 1.

PropertyValueReference(s)
IUPAC Name [4-(Trifluoromethyl)phenyl]methanamine[PubChem CID: 76804]
CAS Number 3300-51-4[5]
Molecular Weight 175.15 g/mol [5]
Molecular Formula C₈H₈F₃N[5]
Appearance Clear colorless to light yellow liquid[ChemicalBook: 3300-51-4]
Density 1.229 g/mL at 25 °C[5]
Boiling Point 79-82 °C (15 mmHg)[ChemicalBook: 3300-51-4]
Refractive Index n20/D 1.464[5]
Flash Point 75 °C (167 °F)[5]
Experimental Protocol: Synthesis

The synthesis of 4-(Trifluoromethyl)benzylamine is commonly achieved via the reduction of 4-trifluoromethylbenzaldehyde oxime.

Reaction: Reduction of an Oxime Starting Material: 4-Trifluoromethylbenzaldehyde Oxime Reagents: Methanol, Hydrogen Chloride (gas), Hydrogen (gas), Palladium on Carbon (Pd/C) or other suitable catalyst.

Detailed Protocol:

  • Vessel Preparation: A high-pressure reaction vessel (autoclave) is charged with 5.00 g (26.4 mmol) of 4-trifluoromethylbenzaldehyde oxime.

  • Solvent Addition: The starting material is dissolved in methanol.

  • Acidification: Anhydrous hydrogen chloride gas (approx. 4.0 g, 109.7 mmol) is bubbled through the solution.

  • Catalyst Addition: A suitable reduction catalyst, such as Palladium on Carbon (10% w/w, approx. 250 mg), is added to the mixture.

  • Hydrogenation: The vessel is sealed and purged with nitrogen, then pressurized with hydrogen gas to 10 atm.

  • Reaction: The reaction mixture is stirred vigorously at room temperature (approx. 25 °C) for 3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the vessel is depressurized, and the catalyst is removed by filtration through a pad of Celite®.

  • Neutralization & Extraction: Diethyl ether is added to the filtrate, and the mixture is neutralized with a saturated aqueous solution of sodium hydroxide. The organic layer is separated, and the aqueous layer is extracted with additional diethyl ether.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product. A yield of approximately 93% has been reported for this method.[6]

Visualization: Synthesis Workflow

G A Start: 4-Trifluoromethyl- benzaldehyde Oxime B Dissolve in Methanol Add HCl gas A->B Step 1 C Add Pd/C Catalyst B->C Step 2 D Hydrogenation (H₂, 10 atm, 25°C, 3h) C->D Step 3 E Filter to remove Catalyst D->E Step 4 F Neutralize (NaOH) Extract with Ether E->F Step 5 G Dry and Concentrate F->G Step 6 H Product: 4-(Trifluoromethyl)- benzylamine G->H Step 7 G A Start: 1-Nitro-4-(2,2,2- trifluoroethyl)benzene B Add EtOH/H₂O, Fe powder, NH₄Cl A->B Step 1 C Heat to Reflux (2-4 hours) B->C Step 2 D Cool and Filter through Celite® C->D Step 3 E Concentrate Filtrate D->E Step 4 F Extract with Ethyl Acetate E->F Step 5 G Wash, Dry, and Concentrate F->G Step 6 H Product: 4-(2,2,2-Trifluoroethyl)- aniline G->H Step 7 G Start Lead Compound Modification Introduce CF₃ Group (Bioisosteric Replacement) Start->Modification Lipophilicity Increase Lipophilicity Modification->Lipophilicity Metabolism Block Metabolic Oxidation (Increase Stability) Modification->Metabolism Binding Alter pKa / Conformation (Modulate Binding) Modification->Binding Permeability Improved Membrane Permeability Lipophilicity->Permeability HalfLife Longer Half-Life (Improved Bioavailability) Metabolism->HalfLife Affinity Enhanced Binding Affinity & Selectivity Binding->Affinity Goal Optimized Drug Candidate Permeability->Goal HalfLife->Goal Affinity->Goal

References

An In-Depth Technical Guide to 2-Methyl-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-6-(trifluoromethyl)aniline, a key aromatic amine intermediate with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical identifiers, physicochemical properties, and safety information.

Core Chemical Data

This compound, a substituted aniline, is characterized by a methyl group and a trifluoromethyl group at positions 2 and 6 of the aniline ring, respectively. This substitution pattern imparts unique chemical properties that are leveraged in the synthesis of complex molecules.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in the table below, facilitating its unambiguous identification across various databases and regulatory frameworks.

Identifier TypeValue
IUPAC Name This compound[1]
CAS Registry Number 88301-98-8[1][2][3][4][5][6]
Molecular Formula C₈H₈F₃N[1][2][3]
Synonyms 2-Amino-3-methylbenzotrifluoride, Benzenamine, 2-Methyl-6-(trifluoromethyl)-[1][5]
MDL Number MFCD03701069[2][3]
Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

PropertyValue
Molecular Weight 175.15 g/mol [2][3]
Physical Form Colorless to White to Yellow-brown Liquid or Solid
InChI 1S/C8H8F3N/c1-5-3-2-4-6(7(5)12)8(9,10)11/h2-4H,12H2,1H3
InChI Key LXPCTHRQJVSSIQ-UHFFFAOYSA-N
SMILES CC1=C(N)C(=CC=C1)C(F)(F)F[3]

Safety and Handling

Appropriate safety precautions are essential when handling this compound due to its potential hazards.

Hazard Identification

The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Warning".

Precautionary Measures

Recommended precautionary statements for handling include:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols & Applications

Logical Workflow for Synthesis and Application

The following diagram illustrates a generalized workflow from starting materials to the potential application of this compound in drug discovery.

G Logical Workflow: From Synthesis to Application of this compound cluster_synthesis Synthesis & Purification cluster_analysis Quality Control & Analysis cluster_application Research & Development Application start Starting Materials (e.g., Substituted Toluene/Aniline) reaction Chemical Transformation (e.g., Amination, Trifluoromethylation) start->reaction purification Purification (e.g., Distillation, Chromatography) reaction->purification qc This compound purification->qc analysis Analytical Characterization (NMR, GC-MS, HPLC) qc->analysis intermediate Key Intermediate analysis->intermediate synthesis_api Synthesis of Novel Compounds (e.g., APIs, Agrochemicals) intermediate->synthesis_api screening Biological Screening (e.g., In vitro/In vivo assays) synthesis_api->screening data Structure-Activity Relationship (SAR) Studies screening->data data->synthesis_api Optimization G Hypothetical Signaling Pathway for a Derivative Compound receptor Cell Surface Receptor (e.g., Tyrosine Kinase) ras Ras receptor->ras Activation derivative Derivative of This compound derivative->receptor Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription

References

The Trifluoromethyl Group in Anilines: An In-depth Technical Guide on Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group to an aniline scaffold profoundly alters its electronic properties, significantly impacting its reactivity, basicity, and potential as a pharmacophore. This technical guide provides a comprehensive overview of the electronic characteristics of trifluoromethyl-substituted anilines, offering valuable data and methodologies for researchers in organic synthesis, medicinal chemistry, and drug development. The strong electron-withdrawing nature of the trifluoromethyl group, coupled with its metabolic stability and lipophilicity, makes it a privileged substituent in the design of novel therapeutics.[1][2][3]

Core Electronic Properties: A Quantitative Overview

The electronic influence of the trifluoromethyl group is best understood through a combination of quantitative descriptors, including Hammett constants, pKa values, and dipole moments. These parameters provide a clear picture of how the CF₃ group modulates electron density within the aniline ring and on the amino group, thereby affecting the molecule's overall chemical behavior.

Data Summary

The following tables summarize key quantitative data for ortho-, meta-, and para-trifluoromethylaniline, allowing for a direct comparison of the positional effects of the CF₃ substituent.

Property Aniline 2-(Trifluoromethyl)aniline 3-(Trifluoromethyl)aniline 4-(Trifluoromethyl)aniline
pKa of Conjugate Acid 4.63~0.53.063.52
Dipole Moment (Debye) 1.533.323.254.3
Hammett Constant (σ) 0-σm = +0.43σp = +0.54

Note: pKa and dipole moment values can vary slightly depending on the solvent and experimental conditions. The Hammett constants are for the CF₃ group itself.

Spectroscopic Data 2-(Trifluoromethyl)aniline 3-(Trifluoromethyl)aniline 4-(Trifluoromethyl)aniline
IR N-H Stretch (cm⁻¹) ~3400-3500 (asymmetric & symmetric)~3400-3500 (asymmetric & symmetric)~3400-3500 (asymmetric & symmetric)
¹³C NMR (δ, ppm vs TMS) C-CF₃: ~127 (q)C-CF₃: ~131 (q)C-CF₃: ~126 (q)
C-NH₂: ~146C-NH₂: ~148C-NH₂: ~150
¹⁹F NMR (δ, ppm vs CFCl₃) ~ -62~ -63~ -64

Note: Spectroscopic data are approximate and can vary based on the solvent and spectrometer frequency. The N-H stretching frequencies for substituted anilines typically appear as two bands for the asymmetric and symmetric stretches.[4][5]

Inductive vs. Resonance Effects

The electronic properties of the trifluoromethyl group are a result of a strong inductive effect and a weaker resonance effect. Understanding this interplay is crucial for predicting the reactivity and basicity of trifluoromethylated anilines.

G Inductive vs. Resonance Effects of the CF3 Group on Aniline cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (-R) cluster_aniline Aniline Moiety Inductive Strong Electron Withdrawal via Sigma Bonds Inductive_Effect High electronegativity of Fluorine atoms pulls electron density away from the ring. Inductive->Inductive_Effect Mechanism Aniline Aniline Inductive->Aniline Dominant Effect Resonance Weak Electron Withdrawal via Pi System (Hyperconjugation) Resonance_Effect Overlap of C-F σ* orbitals with ring π-system. Resonance->Resonance_Effect Mechanism Resonance->Aniline Minor Contribution Basicity Decreased Basicity (Lower pKa) Aniline->Basicity Reactivity Deactivation towards Electrophilic Aromatic Substitution Aniline->Reactivity

Interplay of inductive and resonance effects of the CF3 group.

The trifluoromethyl group is a powerful electron-withdrawing group primarily due to the strong inductive effect (-I) of the highly electronegative fluorine atoms.[6] This effect significantly reduces the electron density on the aniline ring and, consequently, on the nitrogen atom of the amino group. The resonance effect (-R), which involves hyperconjugation between the C-F bonds and the aromatic π-system, is also electron-withdrawing but is generally considered weaker than the inductive effect for the CF₃ group. The net result is a significant decrease in the basicity of the aniline, as reflected in the lower pKa values of its conjugate acid compared to aniline itself.

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)aniline

A common laboratory-scale synthesis of 4-(trifluoromethyl)aniline involves the amination of 4-chlorobenzotrifluoride under high pressure.

Workflow for the Synthesis of 4-(Trifluoromethyl)aniline:

G Synthesis of 4-(Trifluoromethyl)aniline Start Start: 4-Chlorobenzotrifluoride Reactants Reactants: - 4-Chlorobenzotrifluoride - Aqueous Ammonia - Copper(I) Chloride (catalyst) Start->Reactants Reaction Reaction Conditions: - High-pressure autoclave - 150-200 °C - 12-24 hours Reactants->Reaction Workup Workup: 1. Cool to room temperature 2. Vent excess ammonia 3. Extract with organic solvent (e.g., toluene) 4. Wash with water Reaction->Workup Purification Purification: - Distillation under reduced pressure Workup->Purification Product Product: 4-(Trifluoromethyl)aniline Purification->Product

General workflow for the synthesis of 4-(trifluoromethyl)aniline.

Detailed Methodology:

  • Materials: 4-chlorobenzotrifluoride, aqueous ammonia (28-30%), copper(I) chloride, toluene, deionized water.

  • Procedure: a. A high-pressure autoclave is charged with 4-chlorobenzotrifluoride, aqueous ammonia (in excess), and a catalytic amount of copper(I) chloride.[7] b. The autoclave is sealed and heated to 150-200 °C with stirring for 12-24 hours. The pressure will increase significantly during the reaction. c. After the reaction is complete, the autoclave is cooled to room temperature, and the excess ammonia is carefully vented in a fume hood. d. The reaction mixture is transferred to a separatory funnel, and the organic layer is extracted with toluene. e. The organic layer is washed with deionized water to remove any remaining salts and ammonia. f. The organic solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 4-(trifluoromethyl)aniline as a colorless liquid or low-melting solid.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of weak bases like anilines.[8]

Workflow for pKa Determination by Potentiometric Titration:

G pKa Determination by Potentiometric Titration Start Start: Sample of Trifluoromethylaniline Solution Prepare a dilute solution of the aniline in a suitable solvent (e.g., water/ethanol mixture). Start->Solution Titration Titrate with a standardized strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter. Solution->Titration Data Record pH values as a function of the volume of titrant added. Titration->Data Analysis Plot the titration curve (pH vs. volume of titrant). Data->Analysis pKa Determine the pH at the half-equivalence point. This pH is equal to the pKa of the conjugate acid. Analysis->pKa End Result: pKa value pKa->End

Workflow for determining pKa by potentiometric titration.

Detailed Methodology:

  • Materials: Trifluoromethylaniline sample, standardized hydrochloric acid solution (e.g., 0.1 M), ethanol, deionized water, calibrated pH meter and electrode.

  • Procedure: a. Prepare a dilute solution (e.g., 0.01 M) of the trifluoromethylaniline in a mixed solvent system like ethanol/water to ensure solubility. b. Calibrate the pH meter using standard buffer solutions. c. Place a known volume of the aniline solution in a beaker with a magnetic stirrer and immerse the pH electrode. d. Add the standardized HCl solution in small increments from a burette, recording the pH after each addition. e. Continue the titration past the equivalence point. f. Plot the pH versus the volume of HCl added. The equivalence point is the point of steepest inflection. g. Determine the volume of HCl required to reach the half-equivalence point (half the volume of the equivalence point). The pH at this point is equal to the pKa of the anilinium ion (the conjugate acid of the aniline).[9]

Impact on Drug Design and Biological Activity

The electronic modifications induced by the trifluoromethyl group have profound implications for drug design. The increased lipophilicity can enhance membrane permeability and bioavailability, while the metabolic stability of the C-F bonds can increase the drug's half-life.[10] Furthermore, the altered electronic distribution can fine-tune drug-receptor interactions.

A notable example of a drug containing a trifluoromethyl group is Celecoxib, a selective COX-2 inhibitor. While not a direct aniline derivative, its structure features a trifluoromethyl group on a pyrazole ring, which is attached to a phenylsulfonamide moiety. The electron-withdrawing nature of the CF₃ group influences the acidity of the sulfonamide proton and contributes to the overall electronic properties of the molecule, which are crucial for its selective binding to the COX-2 enzyme.

Simplified Signaling Pathway of Celecoxib Action:

G Simplified Signaling Pathway of Celecoxib Action AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Celecoxib Celecoxib (contains CF3 group) Celecoxib->COX2 Selectively Inhibits

References

The Ortho-Methyl Effect: A Technical Guide to Steric Hindrance in Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution pattern on an aromatic ring profoundly influences the chemical and physical properties of aniline derivatives. Among these, the "ortho effect" of a methyl group stands out as a critical determinant of reactivity, basicity, and spectroscopic characteristics. This in-depth technical guide explores the steric effects of the ortho-methyl group in substituted anilines, providing quantitative data, detailed experimental protocols, and visual representations to elucidate the underlying principles governing these phenomena.

The Steric Effect on the Basicity of Anilines

The basicity of anilines is a direct measure of the availability of the lone pair of electrons on the nitrogen atom for protonation. While the methyl group is an electron-donating group and is expected to increase basicity, the presence of a methyl group at the ortho position leads to a decrease in basicity compared to its meta and para isomers, and even aniline itself. This phenomenon is a classic example of the "ortho effect," which is attributed to a combination of steric and electronic factors.

The primary steric contributions are Steric Inhibition of Protonation (SIP) and Steric Inhibition of Solvation . Upon protonation, the amino group of aniline undergoes a change in hybridization from sp² (trigonal planar) to sp³ (tetrahedral). This geometric shift brings the hydrogen atoms of the resulting anilinium ion into close proximity with the ortho-methyl group, leading to steric strain. This strain destabilizes the conjugate acid, thereby shifting the equilibrium towards the unprotonated, less basic form.[1][2] Furthermore, the bulky ortho-methyl group can hinder the solvation of the anilinium ion, further reducing its stability.[2]

Quantitative Analysis of Basicity

The following table summarizes the pKa values of the conjugate acids of aniline and its methyl-substituted isomers. A lower pKa value corresponds to a weaker base.

CompoundStructurepKa of Conjugate Acid
AnilineC₆H₅NH₂4.60
o-Toluidineo-CH₃C₆H₄NH₂4.44
m-Toluidinem-CH₃C₆H₄NH₂4.73
p-Toluidinep-CH₃C₆H₄NH₂5.08

Data compiled from multiple sources.

As the data indicates, o-toluidine is the weakest base among the toluidine isomers and is even less basic than aniline, highlighting the significant impact of the ortho-methyl group's steric hindrance.

Caption: Steric Inhibition of Protonation in o-Toluidine.

The Impact of the Ortho-Methyl Group on Reactivity

The steric hindrance imposed by the ortho-methyl group also significantly affects the reactivity of the aniline nitrogen in various chemical reactions, such as acylation, alkylation, and halogenation. The bulky ortho-substituent can impede the approach of electrophiles to the nucleophilic nitrogen atom, thereby reducing the reaction rate.

Quantitative Data on Reaction Kinetics

While a comprehensive dataset of rate constants for a single reaction across all isomers under identical conditions is scarce in the literature, a consistent trend of reduced reactivity for the ortho-isomer is observed. For instance, in the halogenation of toluidines with N-chloro-p-toluene sulphonamide (CAT), the observed order of reactivity is p-toluidine > o-toluidine > aniline.[3] This indicates that while the electron-donating nature of the methyl group in the para and ortho positions enhances reactivity compared to aniline, the steric effect in o-toluidine partially counteracts this electronic activation.

ReactantRelative Rate of Halogenation
p-ToluidineFastest
o-ToluidineIntermediate
AnilineSlowest

Relative reactivity based on kinetic studies of halogenation.[3]

Spectroscopic Properties of Ortho-Methyl Anilines

The steric and electronic effects of the ortho-methyl group are also reflected in the spectroscopic properties of these compounds.

UV-Vis Spectroscopy

The UV-Vis spectra of anilines exhibit characteristic absorption bands arising from π-π* transitions of the benzene ring. The position and intensity of these bands are sensitive to substitution. In o-toluidine, a slight hypsochromic (blue) shift of the absorption maximum is often observed compared to p-toluidine, which can be attributed to the steric hindrance causing a slight twisting of the amino group out of the plane of the benzene ring, thus reducing conjugation.

Compoundλmax (nm)
Aniline230, 280
o-Toluidine~232, 284
m-Toluidine~235, 286
p-Toluidine~235, 287

Approximate absorption maxima; actual values may vary with solvent.[2][4]

Infrared (IR) Spectroscopy

The IR spectra of primary anilines are characterized by two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.[5][6] The presence of an ortho-methyl group generally has a minor effect on the position of these bands compared to aniline.

CompoundN-H Asymmetric Stretch (cm⁻¹)N-H Symmetric Stretch (cm⁻¹)
Aniline~3440~3360[1]
o-Toluidine~3470~3385
m-Toluidine~3455~3375
p-Toluidine~3450~3370

Approximate frequencies; actual values may vary with the sampling method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the chemical shifts of the aromatic protons are influenced by the position of the methyl group. The ortho-methyl group in o-toluidine causes a distinct splitting pattern and chemical shifts for the aromatic protons compared to the more symmetrical p-toluidine and aniline. In ¹³C NMR, the carbon atoms of the aromatic ring also exhibit characteristic chemical shifts depending on the substituent pattern.

Compound¹H NMR (δ, ppm) - Aromatic Protons¹³C NMR (δ, ppm) - Aromatic Carbons
Aniline6.7-7.2115.1, 118.5, 129.3, 146.7
o-Toluidine6.6-7.1115.0, 118.6, 122.1, 126.9, 130.5, 144.8
m-Toluidine6.5-7.1112.0, 115.9, 119.5, 129.1, 139.0, 146.5
p-Toluidine6.6, 6.9 (d, d)115.2, 127.3, 129.8, 144.5

Approximate chemical shift ranges and values in CDCl₃; actual values may vary.[7][8]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the aniline derivative with a standard acid and monitoring the change in pH.

Materials:

  • Aniline derivative (e.g., o-toluidine)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Accurately weigh a sample of the aniline derivative and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Fill the burette with the standardized HCl solution.

  • Record the initial pH of the aniline solution.

  • Add the HCl solution in small increments (e.g., 0.1-0.5 mL), recording the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of HCl added.

  • Determine the equivalence point from the inflection point of the titration curve (or by using the first or second derivative plot).

  • The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the aniline.

pKa_Determination_Workflow start Start calibrate Calibrate pH Meter start->calibrate prepare_sample Prepare Aniline Solution calibrate->prepare_sample titrate Titrate with Standard HCl prepare_sample->titrate record_data Record pH vs. Volume titrate->record_data plot_curve Plot Titration Curve record_data->plot_curve determine_ep Determine Equivalence Point plot_curve->determine_ep calculate_pka Calculate pKa at Half-Equivalence Point determine_ep->calculate_pka end End calculate_pka->end

Caption: Workflow for pKa Determination by Potentiometric Titration.

Kinetic Study of Aniline Acylation by UV-Vis Spectrophotometry

This protocol outlines a method to follow the rate of a reaction, such as the acylation of an aniline, by monitoring the change in absorbance over time.

Materials:

  • Aniline derivative (e.g., o-toluidine)

  • Acylating agent (e.g., acetic anhydride)

  • Aprotic solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Syringes or micropipettes

Procedure:

  • Prepare stock solutions of the aniline derivative and the acylating agent in the chosen solvent.

  • Determine the wavelength of maximum absorbance (λmax) for the product (the acetanilide) and a wavelength where the starting material and product have significantly different absorbances.

  • Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.

  • In a quartz cuvette, mix the aniline solution with the solvent.

  • Initiate the reaction by adding a small, known volume of the acylating agent to the cuvette, ensuring rapid mixing.

  • Immediately start recording the absorbance at the chosen wavelength at regular time intervals.

  • Continue data collection until the reaction is complete (i.e., the absorbance becomes constant).

  • The rate of the reaction can be determined by analyzing the change in absorbance over time, which is proportional to the change in concentration of the product.

Conclusion

The ortho-methyl group in substituted anilines exerts a profound steric effect that significantly influences their basicity, reactivity, and spectroscopic properties. This "ortho effect" leads to a decrease in basicity due to steric inhibition of protonation and solvation, and a reduction in reaction rates due to steric hindrance at the nitrogen center. These effects are quantifiable and observable through various analytical techniques. A thorough understanding of the steric implications of the ortho-methyl group is crucial for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science for the rational design and development of novel molecules with desired properties.

References

A Technical Guide to the Solubility of 2-Methyl-6-(trifluoromethyl)aniline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-6-(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its predicted solubility profile based on its structural attributes and the known solubility of analogous compounds. Furthermore, detailed and standardized experimental protocols are provided to enable researchers to determine precise solubility data. This guide is intended to be a valuable resource for scientists and professionals in drug development, offering both theoretical insights and practical methodologies for working with this compound.

Introduction

This compound, also known as 2-amino-3-(trifluoromethyl)toluene, is an aromatic amine of significant interest in medicinal chemistry and materials science. Its molecular structure, which incorporates a methyl group and a trifluoromethyl group on the aniline ring, imparts unique physicochemical properties that influence its reactivity and solubility. The trifluoromethyl group, a strong electron-withdrawing moiety, and the methyl group collectively affect the molecule's polarity, lipophilicity, and intermolecular interactions. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies like crystallization, formulating products, and predicting its behavior in biological systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₈F₃N-
Molecular Weight 175.15 g/mol [1][2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 198.8 ± 35.0 °C (Predicted)[3][4]
Density 1.237 ± 0.06 g/cm³ (Predicted)[3][4]
pKa 1.32 ± 0.10 (Predicted)[3]

Qualitative Solubility Profile

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The amino group can act as a hydrogen bond donor and acceptor, suggesting that this compound is likely to be soluble in polar protic solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents can engage in dipole-dipole interactions, and given the polar nature of the C-F and C-N bonds, good solubility is expected.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The presence of the benzene ring and the lipophilic trifluoromethyl and methyl groups suggest that the compound will also be soluble in nonpolar and weakly polar organic solvents.[1][5]

  • Water: Due to the significant nonpolar surface area of the molecule, it is expected to have low solubility in water.[1]

Quantitative Solubility Data

As of the date of this publication, a comprehensive set of quantitative solubility data for this compound in a range of common organic solvents at various temperatures is not available in the peer-reviewed literature. The following table is provided as a template for researchers to populate with their experimentally determined data.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol25
Ethanol25
Acetone25
Acetonitrile25
Toluene25
Dichloromethane25
Ethyl Acetate25
n-Hexane25
Dimethyl Sulfoxide25

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, two widely accepted and reliable methods for determining the solubility of solid organic compounds are detailed below: the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method

This method involves the direct measurement of the mass of the solute dissolved in a known volume of a saturated solution. It is a straightforward and accurate method if the compound is non-volatile.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (analytical grade)

  • Selected organic solvent (HPLC grade or equivalent)

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Evaporating dish

  • Oven

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully pipette a known volume (e.g., 5 mL) of the clear supernatant into a pre-weighed evaporating dish.

  • Evaporate the solvent in a well-ventilated fume hood or under a gentle stream of nitrogen. For high-boiling point solvents, a vacuum oven at a suitable temperature may be used.

  • Once the solvent is completely removed, place the evaporating dish in an oven at a temperature below the compound's boiling point to remove any residual solvent until a constant weight is achieved.

  • Weigh the evaporating dish with the dried solute.

Calculation:

  • Mass of dissolved solute = (Mass of dish + solute) - (Mass of empty dish)

  • Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of supernatant taken) x 100

UV-Vis Spectrophotometric Method

This method is suitable if this compound exhibits significant absorbance in the UV-Vis region and the chosen solvent is transparent in that wavelength range. Aromatic amines typically have strong UV absorbance.[6][7]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature using UV-Vis spectroscopy.

Materials:

  • This compound (analytical grade)

  • Selected organic solvent (spectroscopic grade)

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the selected solvent.

    • Prepare a series of standard solutions by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

  • Preparation of the Saturated Solution:

    • Follow steps 1-5 from the Gravimetric Method to prepare a saturated solution and allow the excess solid to settle.

  • Measurement and Calculation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_calculation Data Processing start Start add_excess Add excess this compound to a known volume of solvent in a sealed vial start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle separate Separate supernatant from solid (pipetting or centrifugation) settle->separate gravimetric Gravimetric Method: Evaporate solvent and weigh residue separate->gravimetric Path 1 uv_vis UV-Vis Method: Dilute supernatant and measure absorbance separate->uv_vis Path 2 calculate_grav Calculate solubility (g/100 mL) gravimetric->calculate_grav calculate_uv Calculate concentration from calibration curve and dilution factor uv_vis->calculate_uv end End: Report Solubility Data calculate_grav->end calculate_uv->end

Caption: General experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has provided a foundational understanding of the solubility of this compound. While quantitative data is currently lacking in the public domain, the provided qualitative profile and detailed experimental protocols offer a robust framework for researchers to generate reliable solubility data. The experimental workflow diagram further clarifies the necessary steps for accurate solubility determination. The information contained herein is intended to facilitate the effective use of this compound in research and development, particularly in the fields of medicinal chemistry and drug development.

References

Spectroscopic Data for 2-Methyl-6-(trifluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental spectroscopic data (NMR, IR, MS) for 2-Methyl-6-(trifluoromethyl)aniline (CAS No. 88301-98-8) is limited. The data presented in this guide is a prediction based on established spectroscopic principles and analysis of structurally analogous compounds.

Introduction

This compound is an aromatic amine containing both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group positioned ortho to the amino group. This substitution pattern significantly influences its chemical and physical properties, making a thorough spectroscopic characterization essential for its application in research and development. This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside generalized experimental protocols for its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the aniline scaffold, with data from similar compounds such as 2-methylaniline and 2-(trifluoromethyl)aniline used for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The ¹H NMR spectrum is expected to show signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data
Assignment Predicted Chemical Shift (ppm)
H-36.8 - 7.0
H-47.1 - 7.3
H-56.7 - 6.9
-NH₂3.5 - 4.5
-CH₃2.1 - 2.3

¹³C NMR (Carbon NMR):

The ¹³C NMR spectrum will display signals for the aromatic carbons, the methyl carbon, and the trifluoromethyl carbon. The strong electron-withdrawing nature of the CF₃ group will cause a significant downfield shift for the carbon it is attached to and will also exhibit coupling with the fluorine atoms.

Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (ppm)
C-1 (C-NH₂)145 - 148
C-2 (C-CH₃)118 - 122
C-3128 - 131
C-4124 - 127
C-5115 - 118
C-6 (C-CF₃)120 - 124
-CH₃17 - 20
-CF₃123 - 127
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and strong C-F stretching bands.

Predicted IR Data
Frequency Range (cm⁻¹) Vibrational Mode
3400 - 3500N-H symmetric and asymmetric stretching
3000 - 3100Aromatic C-H stretching
2850 - 2960Methyl C-H stretching
1600 - 1630N-H bending (scissoring)
1450 - 1550Aromatic C=C stretching
1100 - 1350C-F stretching
750 - 850C-H out-of-plane bending
Mass Spectrometry (MS)

The mass spectrum, likely acquired using Electron Ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns.

Predicted MS Data
m/z Interpretation
175Molecular ion [M]⁺
156[M - F]⁺ or [M - NH₃]⁺
106[M - CF₃]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid aniline derivatives like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: The spectra should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Method: Transmission or Attenuated Total Reflectance (ATR).

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum should be collected prior to the sample spectrum.

Mass Spectrometry
  • Sample Preparation: For a liquid sample, direct injection or infusion into the ion source is suitable. Dilution in a volatile solvent like methanol or acetonitrile may be necessary.

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Data Acquisition (EI):

    • Ionization Energy: Standard 70 eV.

    • Mass Range: Scan a range appropriate for the molecular weight (e.g., m/z 40-300).

  • Data Acquisition (ESI):

    • Ionization Mode: Positive ion mode is typical for amines to observe the [M+H]⁺ ion.

    • Solvent: A protic solvent like methanol is often used.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: General

Methodological & Application

Application Notes and Protocols for the Use of 2-Methyl-6-(trifluoromethyl)aniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-(trifluoromethyl)aniline is a key building block in modern pharmaceutical synthesis, valued for its unique structural and electronic properties. The presence of a trifluoromethyl group significantly influences the lipophilicity, metabolic stability, and binding affinity of target molecules, making this aniline derivative a valuable starting material for the development of a range of therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) Flunixin, and as a precursor for potential kinase inhibitors and antifungal agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 54396-44-0[2]
Molecular Formula C₈H₈F₃N[2]
Molecular Weight 175.15 g/mol [2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 198–201 °C[3]
Melting Point 38-42 °C[2]
Density 1.205 g/cm³ @ 25°C[3]
Solubility Soluble in organic solvents (e.g., THF, DCM, ether); insoluble in water[3]

Applications in Pharmaceutical Synthesis

Synthesis of Flunixin

This compound is a crucial intermediate in the synthesis of Flunixin, a potent non-narcotic analgesic and anti-inflammatory drug.[4][5] The synthesis involves the coupling of this compound with 2-chloronicotinic acid or its ester. Several protocols have been developed, utilizing different catalysts and reaction conditions.

Herein, we provide three distinct protocols for the synthesis of Flunixin, highlighting the versatility of this transformation.

Protocol 1: Copper-Catalyzed Synthesis in Aqueous Media [3]

This method employs a copper oxide catalyst in water, offering a more environmentally friendly approach.

  • Reaction Scheme:

    Flunixin_Synthesis_Protocol_1 reactant1 This compound reaction + reactant1->reaction reactant2 2-Chloronicotinic acid reactant2->reaction catalyst CuO, p-toluenesulfonic acid catalyst->reaction solvent Water solvent->reaction product Flunixin reaction->product Reflux, 2.5h

    Flunixin Synthesis via Copper Catalysis
  • Materials:

    • This compound

    • 2-Chloronicotinic acid

    • Copper (I) oxide (CuO)

    • p-Toluenesulfonic acid

    • Purified water

    • 25% Potassium hydroxide solution

    • 30% Sulfuric acid

  • Procedure:

    • To a 1000 mL reaction flask equipped with a reflux condenser, add purified water (500 g), 2-chloronicotinic acid (55.1 g), 2-methyl-3-trifluoromethylaniline (122.6 g), p-toluenesulfonic acid (3.0 g), and copper oxide (1.4 g).[3]

    • Heat the mixture to reflux with stirring and maintain for 2.5 hours.[3]

    • Cool the reaction mixture to below 50°C and adjust the pH to 10.0-11.0 by the dropwise addition of 25% potassium hydroxide solution.[3]

    • Cool the mixture to below 20°C, stir for 1 hour, and filter to remove excess 2-methyl-3-trifluoromethylaniline.[3]

    • To the filtrate, add 30% sulfuric acid dropwise to adjust the pH to 5.0-6.0.[3]

    • Stir for 1 hour to allow for crystallization, then filter the precipitate.

    • Wash the filter cake with purified water (300 g) for 30 minutes, filter, and dry to yield Flunixin.[3]

  • Quantitative Data:

ReactantAmountMoles
2-Chloronicotinic acid55.1 g~0.35
This compound122.6 g~0.70
Product Yield
Flunixin98.5 g (approx. 80%)

Protocol 2: Solvent-Free Synthesis Using Boric Acid [4][6]

This protocol offers a green chemistry approach by eliminating the use of a solvent and employing a mild catalyst.

  • Reaction Scheme:

    Flunixin_Synthesis_Protocol_2 reactant1 This compound reaction + reactant1->reaction reactant2 2-Chloronicotinic acid reactant2->reaction catalyst Boric acid (H3BO3) catalyst->reaction condition 120 °C, Solvent-free condition->reaction product Flunixin reaction->product

    Solvent-Free Flunixin Synthesis
  • Materials:

    • This compound

    • 2-Chloronicotinic acid

    • Boric acid (H₃BO₃)

  • Procedure:

    • In a reaction vessel, mix this compound and 2-chloronicotinic acid in a 2:1 molar ratio.[6]

    • Add boric acid (30 mol%).[6]

    • Heat the mixture to 120°C under solvent-free conditions.[6]

    • Maintain the reaction at this temperature, monitoring for completion (approximately 45 minutes for a 30g scale).[6]

    • Upon completion, the product can be purified by appropriate workup and recrystallization.

  • Quantitative Data:

Reactant Ratio (Aniline:Acid)Catalyst LoadingTemperatureYield
2:130 mol% Boric Acid120 °CExcellent

Protocol 3: Synthesis in Ethylene Glycol

This method utilizes a high-boiling solvent which can facilitate the reaction.

  • Reaction Scheme:

    Flunixin_Synthesis_Protocol_3 reactant1 This compound reaction + reactant1->reaction reactant2 Methyl 2-chloronicotinate reactant2->reaction solvent Ethylene Glycol solvent->reaction product Flunixin (after hydrolysis) reaction->product Heat

    Flunixin Synthesis in Ethylene Glycol
  • Materials:

    • This compound

    • Methyl 2-chloronicotinate

    • Ethylene glycol

  • Procedure:

    • A feasible bench-scale synthetic route involves the reaction of the methyl ester of 2-chloronicotinic acid with 2-methyl-3-trifluoromethylaniline.[7]

    • The reaction is typically carried out in a high-boiling solvent such as ethylene glycol.

    • The resulting ester is then hydrolyzed to afford Flunixin.

Synthesis of Kinase Inhibitors

The anilinopyrimidine scaffold is a well-established core structure in numerous kinase inhibitors. This compound can be utilized in the synthesis of such compounds, for example, through reaction with chloropyrimidines. These inhibitors often target signaling pathways implicated in cell proliferation and survival, such as the JAK-STAT pathway.

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancers.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation stat_p p-STAT dimer STAT Dimer stat_p->dimer 4. Dimerization dna DNA dimer->dna 5. Nuclear Translocation gene_transcription Gene Transcription dna->gene_transcription 6. Binds to DNA cytokine Cytokine cytokine->receptor 1. Binding

Simplified JAK-STAT Signaling Pathway.

Kinase_Inhibitor_Workflow start This compound reaction Nucleophilic Aromatic Substitution start->reaction reagent Substituted 2-chloropyrimidine reagent->reaction product Anilinopyrimidine Derivative reaction->product purification Purification (e.g., Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization screening Kinase Activity Screening characterization->screening

General workflow for anilinopyrimidine synthesis.
Synthesis of Antifungal Agents

The trifluoromethyl group is a common feature in many antifungal drugs. The synthesis of novel triazole-containing compounds from this compound represents a promising avenue for the development of new antifungal agents. The mechanism of action of triazole antifungals typically involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Triazole_Antifungal_Mechanism lanosterol Lanosterol demethylase Lanosterol 14α-demethylase (Fungal Cytochrome P450) lanosterol->demethylase Substrate ergosterol Ergosterol demethylase->ergosterol Conversion membrane Fungal Cell Membrane (Disrupted) ergosterol->membrane Incorporation triazole Triazole Antifungal triazole->demethylase Inhibition

Mechanism of action of triazole antifungals.

A general method for the synthesis of triazole derivatives from anilines involves the formation of an azide intermediate followed by a cycloaddition reaction with an alkyne.

  • Procedure Outline:

    • Diazotization of the Aniline: this compound is treated with a source of nitrous acid (e.g., sodium nitrite in acidic solution) to form a diazonium salt.

    • Azide Formation: The diazonium salt is then reacted with sodium azide to yield the corresponding aryl azide.

    • Cycloaddition: The aryl azide undergoes a [3+2] cycloaddition reaction with a suitable alkyne, often catalyzed by copper(I), to form the 1,2,3-triazole ring.

Cross-Coupling Reactions

This compound can be a substrate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, to form more complex molecular architectures. These reactions are powerful tools in modern drug discovery.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. While a specific protocol for this compound is not detailed in the provided search results, a general procedure for a similar substrate, 4-Bromo-3-(trifluoromethyl)aniline, can be adapted.

  • General Experimental Workflow:

    Buchwald_Hartwig_Workflow start 2-Halo-1-methyl-3-(trifluoromethyl)benzene reaction Buchwald-Hartwig Amination start->reaction amine Amine amine->reaction catalyst Pd Catalyst & Ligand catalyst->reaction base Base base->reaction product N-Aryl-2-methyl-6- (trifluoromethyl)aniline reaction->product purification Purification product->purification

    Buchwald-Hartwig amination workflow.
  • Representative Reaction Conditions:

ComponentExample
Aryl Halide 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
Amine Various primary or secondary amines
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand XPhos, SPhos, RuPhos
Base NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 80-110 °C

The Suzuki-Miyaura coupling reaction forms carbon-carbon bonds between an organohalide and an organoboron compound. A halogenated derivative of this compound can be coupled with various boronic acids to introduce diverse substituents.

  • General Experimental Workflow:

    Suzuki_Miyaura_Workflow start 2-Halo-1-methyl-3-(trifluoromethyl)benzene reaction Suzuki-Miyaura Coupling start->reaction boronic_acid Aryl/Alkyl Boronic Acid boronic_acid->reaction catalyst Pd Catalyst & Ligand catalyst->reaction base Base base->reaction product Substituted 2-Methyl-6- (trifluoromethyl)benzene Derivative reaction->product purification Purification product->purification

    Suzuki-Miyaura coupling workflow.
  • Representative Reaction Conditions:

ComponentExample
Aryl Halide 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
Boronic Acid Phenylboronic acid, etc.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene/Water, Dioxane/Water
Temperature 80-110 °C

Conclusion

This compound is a versatile and valuable building block in pharmaceutical synthesis. Its application in the synthesis of the established drug Flunixin is well-documented, with several efficient protocols available. Furthermore, its potential for the synthesis of novel kinase inhibitors and antifungal agents, as well as its utility in powerful cross-coupling reactions, underscores its importance for modern drug discovery and development. The protocols and workflows provided in this document serve as a guide for researchers to explore the full potential of this important chemical intermediate.

References

Application Notes: 2-Methyl-6-(trifluoromethyl)aniline as a Versatile Building Block for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-Methyl-6-(trifluoromethyl)aniline as a key starting material in the synthesis of a diverse range of Active Pharmaceutical Ingredients (APIs). The unique substitution pattern of this aniline derivative, featuring a sterically demanding methyl group and a strongly electron-withdrawing trifluoromethyl group, imparts favorable properties to the resulting drug molecules, including enhanced metabolic stability, improved target binding affinity, and increased bioavailability.

This document will explore the synthesis of two distinct classes of APIs derived from this compound: a non-steroidal anti-inflammatory drug (NSAID) and a multi-targeted tyrosine kinase inhibitor. Detailed experimental protocols, quantitative data, and visual diagrams of signaling pathways and synthetic workflows are provided to facilitate research and development in this area.

API Case Study: Flunixin - A Potent Non-Steroidal Anti-Inflammatory Drug (NSAID)

Flunixin is a potent non-narcotic, non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2][3] It is widely used in veterinary medicine to treat pain and inflammation.[1][2] The synthesis of Flunixin utilizes this compound as a key precursor.

Mechanism of Action: COX Inhibition

Flunixin exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] By blocking this pathway, Flunixin effectively reduces the production of these pro-inflammatory molecules.

Flunixin_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Flunixin Flunixin Flunixin->COX1_COX2 Inhibits

Mechanism of action of Flunixin.
Quantitative Data for Flunixin Synthesis

The synthesis of Flunixin from this compound and 2-chloronicotinic acid can be achieved through various methods. The following table summarizes quantitative data from different reported protocols.

ParameterMethod 1Method 2
Starting Materials This compound, 2-chloronicotinic acidThis compound, 2-chloronicotinic acid
Catalyst Copper oxide, p-toluenesulfonic acidBoric acid
Solvent WaterSolvent-free
Reaction Temperature Reflux120 °C
Reaction Time 2.5 - 4 hoursNot Specified
Yield ~94.5%Excellent
Reference [6][7][8]
Experimental Protocol: Synthesis of Flunixin

This protocol is based on a reported method for the synthesis of Flunixin.[6]

Materials:

  • This compound

  • 2-chloronicotinic acid

  • Copper oxide

  • p-toluenesulfonic acid

  • Purified water

  • 25% Potassium hydroxide solution

  • 30% Sulfuric acid

Procedure:

  • To a 1000 mL reaction flask equipped with a reflux condenser, add 500g of purified water, 55.1g of 2-chloronicotinic acid, 122.6g of this compound, 0.6g of p-toluenesulfonic acid, and 0.28g of copper oxide.

  • Stir the mixture and heat to reflux. Maintain at reflux for 4 hours.

  • Cool the reaction solution to below 50°C.

  • Slowly add 25% potassium hydroxide solution dropwise to adjust the pH to 10.0-11.0.

  • Continue stirring and cool the mixture to below 20°C. Stir for 1 hour and then filter by suction. The filter cake, containing excess this compound, can be recycled.

  • To the filtrate, add 30% sulfuric acid dropwise to adjust the pH to 5.0-6.0.

  • Stir for 1 hour to allow for crystallization.

  • Filter the product by suction and wash the filter cake with 300g of purified water for 30 minutes.

  • Filter and dry the product to obtain Flunixin.

API Case Study: Ponatinib - A Multi-Targeted Tyrosine Kinase Inhibitor

Ponatinib is a potent, oral, multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[9] It is effective against tumors with the T315I mutation, which confers resistance to other tyrosine kinase inhibitors. The synthesis of Ponatinib involves the use of a trifluoromethylaniline derivative.[9]

Mechanism of Action: Inhibition of BCR-ABL Tyrosine Kinase

Ponatinib functions by binding to the ATP-binding site of the BCR-ABL protein, including the mutated form with the T315I substitution.[1][7] This binding event blocks the kinase activity of the protein, thereby inhibiting the downstream signaling pathways that lead to uncontrolled cell proliferation in CML.[1][10]

Ponatinib_Mechanism_of_Action BCR_ABL BCR-ABL Tyrosine Kinase Phosphorylated_Substrate Phosphorylated Substrate BCR_ABL->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Uncontrolled Cell Proliferation (CML) Downstream_Signaling->Cell_Proliferation Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibits

Mechanism of action of Ponatinib.
Quantitative Data for Ponatinib Synthesis

The synthesis of Ponatinib is a multi-step process. The final step often involves the coupling of an activated carboxylic acid derivative with an aniline derivative. The table below presents representative data for a key coupling step in a Ponatinib synthesis.

ParameterValue
Reactant A 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoyl chloride
Reactant B 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Solvent THF
Base KO-t-Bu
Reaction Temperature Room Temperature
Reaction Time 12 hours
Yield Not explicitly stated for this step, overall yield for a 9-step synthesis was 5.36%
Reference [11][12]
Experimental Protocol: Key Amide Coupling Step in Ponatinib Synthesis

This protocol describes a general procedure for the amide bond formation, a crucial step in the total synthesis of Ponatinib, based on literature descriptions.[11]

Materials:

  • 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid derivative (activated, e.g., as an acid chloride)

  • 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

  • Potassium tert-butoxide (KO-t-Bu)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (e.g., Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous THF.

  • Add potassium tert-butoxide (2.0 equivalents) to the solution and stir.

  • In a separate flask, prepare a solution of the activated 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid derivative (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of the activated acid to the aniline solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), quench the reaction with a suitable aqueous solution.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain Ponatinib.

General Synthetic Workflow

The synthesis of complex APIs from this compound often follows a multi-step pathway involving the formation of key intermediates.

General_Synthetic_Workflow Start This compound Intermediate1 Functionalization/ Modification Start->Intermediate1 Intermediate2 Key Intermediate Intermediate1->Intermediate2 Coupling Coupling with Second Building Block Intermediate2->Coupling API_Precursor API Precursor Coupling->API_Precursor Final_Step Final Modification/ Deprotection API_Precursor->Final_Step API Final API Final_Step->API

General workflow for API synthesis.

These application notes demonstrate the significant role of this compound as a versatile and valuable building block in the synthesis of important pharmaceutical compounds. The provided protocols and data serve as a foundation for further research and development in the field of medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of Derivatives from 2-Methyl-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from 2-Methyl-6-(trifluoromethyl)aniline, a key building block in medicinal chemistry and drug development. The trifluoromethyl group imparts unique properties to molecules, including increased metabolic stability and binding affinity, making its derivatives attractive for therapeutic applications.[1] This document outlines procedures for the synthesis of amide, sulfonamide, and urea derivatives, and discusses their potential biological activities.

Overview of Synthetic Pathways

This compound is a versatile precursor for a range of chemical transformations. The primary amino group serves as a nucleophile for reactions with various electrophiles, leading to the formation of amides, sulfonamides, and ureas. Furthermore, the aniline moiety can participate in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex structures.[2][3]

A general overview of the synthetic workflow is presented below:

G start This compound reaction reaction start->reaction Reaction with reagents Acyl Chlorides / Sulfonyl Chlorides / Isocyanates / Aryl Halides reagents->reaction derivatives Amides / Sulfonamides / Ureas / C-N Coupled Products purification Purification (Chromatography, Recrystallization) derivatives->purification analysis Characterization (NMR, MS, IR) purification->analysis bioassay Biological Evaluation analysis->bioassay reaction->derivatives Forms

Caption: General workflow for the synthesis and evaluation of derivatives from this compound.

Experimental Protocols

Synthesis of Amide Derivatives

Amide bond formation is a fundamental reaction in medicinal chemistry. The following protocol describes a general procedure for the acylation of this compound.

Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of Sulfonamide Derivatives

Sulfonamides are an important class of compounds with a wide range of biological activities. The synthesis of sulfonamides from this compound can be achieved by reaction with a sulfonyl chloride.

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a solvent like pyridine or a mixture of THF and water.

  • Add a base, such as sodium carbonate or triethylamine (1.5 eq), if not using pyridine as the solvent.

  • Add the desired sulfonyl chloride (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction by TLC.

  • After completion, acidify the reaction mixture with dilute hydrochloric acid and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • The crude product can be purified by recrystallization or column chromatography.

A general method for sulfonamide synthesis involves maintaining the pH of the reaction between 8 and 10 using sodium carbonate.[4] For less reactive anilines, Lewis acid catalysis, for instance with calcium triflimide [Ca(NTf₂)₂], can be employed to activate the sulfonyl fluoride for nucleophilic attack.[5][6]

Synthesis of Urea Derivatives

Urea derivatives are prevalent in many biologically active molecules. A common method for their synthesis is the reaction of an amine with an isocyanate.

Protocol:

  • Dissolve this compound (1.0 eq) in an aprotic solvent such as THF or DCM.

  • Add the desired isocyanate (1.0 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-6 hours. The reaction is often rapid and can be monitored by the formation of a precipitate.

  • If a precipitate forms, collect the product by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by trituration with a suitable solvent (e.g., diethyl ether or hexanes) or by column chromatography.

Alternatively, ureas can be synthesized from amines using reagents like carbonyldiimidazole (CDI) or triphosgene as a phosgene substitute.[7] Phenyl carbamates can also serve as intermediates for the preparation of N,N'-substituted ureas by reacting them with an amine in a solvent like dimethyl sulfoxide (DMSO) at room temperature.[8]

Quantitative Data

The following table summarizes representative yields for the synthesis of related aniline derivatives. Note that specific yields for derivatives of this compound will depend on the specific reactants and reaction conditions.

Derivative TypeGeneral ReactantTypical Yield (%)Reference
AmideAcyl Chloride70-95General Knowledge
SulfonamideSulfonyl Chloride60-90[4]
UreaIsocyanate85-99[7][8]
C-N CouplingAryl Halide75-98[2][3]

Biological Applications and Signaling Pathways

Derivatives of trifluoromethyl-substituted anilines have shown promise in various therapeutic areas, including as antimicrobial and anti-inflammatory agents.[9][10][11] The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound, potentially leading to improved pharmacokinetic and pharmacodynamic properties.

Antimicrobial Activity

Aniline derivatives have been studied for their antibacterial effects.[12][13] Some trifluoro-anilines have demonstrated both antibacterial and antibiofilm properties against pathogenic bacteria like Vibrio parahaemolyticus.[14] The proposed mechanism of action for some of these compounds involves the disruption of bacterial cell membranes and the inhibition of key virulence factors.

The following diagram illustrates a potential mechanism of antimicrobial action for certain aniline derivatives, which involves the inhibition of bacterial signaling and virulence factor production.

G compound Trifluoromethyl-Aniline Derivative membrane Bacterial Cell Membrane compound->membrane interacts with virulence Virulence Factor Production (e.g., Hemolysin, Protease) compound->virulence inhibits qs Quorum Sensing (e.g., Indole Production) compound->qs inhibits disruption Disruption membrane->disruption reduction Reduction virulence->reduction biofilm Biofilm Formation inhibition Inhibition qs->inhibition inhibition->biofilm prevents cell_lysis Cell Lysis disruption->cell_lysis leads to pathogenicity Bacterial Pathogenicity reduction->pathogenicity reduces

Caption: Postulated antimicrobial mechanism of action for certain trifluoromethyl-aniline derivatives.

These derivatives can disrupt bacterial quorum sensing, a cell-to-cell communication process that regulates virulence and biofilm formation.[14] For instance, the suppression of indole production, a signaling molecule in some bacteria, can weaken biofilm integrity.[14] Additionally, these compounds may inhibit the production of virulence factors like hemolysin, which is involved in host cell lysis.[14]

Conclusion

This compound is a valuable starting material for the synthesis of a diverse range of derivatives with significant potential in drug discovery. The protocols outlined in these application notes provide a foundation for researchers to explore the chemical space around this scaffold and to develop novel therapeutic agents. The unique electronic properties conferred by the trifluoromethyl group continue to make this and related anilines important building blocks in the design of new pharmaceuticals and agrochemicals.[1]

References

The Pivotal Role of Trifluoromethylanilines in Modern Agrochemicals: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trifluoromethylanilines are a critical class of chemical intermediates that have revolutionized the agrochemical industry. The incorporation of the trifluoromethyl (-CF3) group into the aniline scaffold imparts unique physicochemical properties to the resulting molecules, leading to the development of highly effective and selective herbicides, fungicides, and insecticides. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways for key agrochemicals derived from trifluoromethylanilines, intended for researchers, scientists, and professionals in agrochemical development.

The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of the active ingredient to its target site.[1][2] This leads to increased efficacy, lower application rates, and improved environmental profiles compared to non-fluorinated analogues.[1][2]

I. Herbicides Derived from Trifluoromethylanilines

Herbicides based on trifluoromethylanilines are widely used for broad-spectrum weed control in various crops. Two prominent examples are Trifluralin, a dinitroaniline herbicide, and Fluometuron, a phenylurea herbicide.

A. Trifluralin

Trifluralin is a selective, pre-emergence herbicide used to control many annual grasses and broadleaf weeds in a variety of crops, including cotton and soybeans.[3]

Mechanism of Action:

Trifluralin disrupts cell division by inhibiting the polymerization of tubulin into microtubules in plant cells.[4][5][6] Microtubules are essential components of the cytoskeleton and are crucial for the formation of the mitotic spindle during cell division. By binding to tubulin, trifluralin prevents the formation of the spindle fibers, leading to a failure of chromosome segregation and ultimately, cell death.[4][5][6] This mode of action is specific to plant tubulin, providing a degree of selectivity.[7]

Trifluralin_MoA cluster_plant_cell Plant Cell Trifluralin Trifluralin Tubulin α/β-tubulin heterodimers Trifluralin->Tubulin binds to Microtubules Microtubules Trifluralin->Microtubules inhibits polymerization Tubulin->Microtubules polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Weed_Growth Weed Growth Inhibition Cell_Division->Weed_Growth leads to

Figure 1: Mechanism of action of Trifluralin.

Efficacy Data:

Target OrganismEfficacy MetricValueReference
Lepomis macrochirus (Bluegill)96-hour LC5048 µg/L
Oncorhynchus mykiss (Rainbow Trout)96-hour LC5041 µg/L
Freshwater Crustaceans48 to 96-hour LC5037 to 2200 µg/L
Redroot pigweedWeed Control (%)98%[8]
Common lamb's-quartersWeed Control (%)99%[8]

Experimental Protocol: Synthesis of Trifluralin

This protocol describes a common manufacturing process for Trifluralin.[9][10][11]

Workflow Diagram:

Trifluralin_Synthesis_Workflow Start Start: 4-Chlorobenzotrifluoride Nitration1 Step 1: Mononitration (Nitric Acid, Sulfuric Acid) Start->Nitration1 Intermediate1 4-Chloro-3-nitrobenzotrifluoride Nitration1->Intermediate1 Nitration2 Step 2: Dinitration (Oleum) Intermediate1->Nitration2 Intermediate2 4-Chloro-3,5-dinitrobenzotrifluoride Nitration2->Intermediate2 Amination Step 3: Amination (Diisopropylamine) Intermediate2->Amination Product Trifluralin Amination->Product Purification Purification (Distillation) Product->Purification Final_Product Final Product: Trifluralin (96% yield) Purification->Final_Product

Figure 2: Workflow for the synthesis of Trifluralin.

Materials:

  • 4-Chlorobenzotrifluoride

  • Nitric Acid (HNO₃)

  • Sulfuric Acid (H₂SO₄)

  • Oleum (fuming sulfuric acid)

  • Diisopropylamine

  • Chloroform (as solvent)

Procedure:

  • Mononitration: React 4-chlorobenzotrifluoride with a mixture of nitric acid and sulfuric acid to produce 4-chloro-3-nitrobenzotrifluoride.

  • Dinitration: The mononitro intermediate is then subjected to further nitration using oleum to yield 4-chloro-3,5-dinitrobenzotrifluoride.[9]

  • Amination: The resulting dinitro intermediate is dissolved in chloroform and reacted with diisopropylamine to form Trifluralin.[9]

  • Purification: The reaction mixture is then subjected to distillation to separate the Trifluralin from the chloroform, yielding the final product with approximately 96% purity.[9]

B. Fluometuron

Fluometuron is a selective herbicide used to control annual grasses and broadleaf weeds, primarily in cotton and sugarcane.[12][13]

Mechanism of Action:

Fluometuron inhibits photosynthesis by blocking electron transport in photosystem II (PSII).[12][14][15] It binds to the D1 protein of the PSII complex, displacing plastoquinone and thereby interrupting the electron flow. This leads to a buildup of reactive oxygen species, causing lipid peroxidation and ultimately cell death.[14]

Fluometuron_MoA cluster_chloroplast Chloroplast Fluometuron Fluometuron PSII Photosystem II (PSII) D1 Protein Fluometuron->PSII binds to Electron_Transport Electron Transport Chain Fluometuron->Electron_Transport inhibits PSII->Electron_Transport Photosynthesis Photosynthesis Electron_Transport->Photosynthesis Weed_Growth Weed Growth Inhibition Photosynthesis->Weed_Growth leads to

Figure 3: Mechanism of action of Fluometuron.

Efficacy Data:

Target OrganismEfficacy MetricValueReference
Oncorhynchus mykiss (Rainbow Trout)96-hour LC5030 mg/L[16]
Daphnia magna48-hour EC5054 mg/L[16]
Algae72-hour EC500.16 mg/L[16]
RatOral LD50>2,000 mg/kg[16]

Experimental Protocol: Synthesis of Fluometuron

The synthesis of Fluometuron typically involves the reaction of 3-(trifluoromethyl)aniline with dimethylcarbamoyl chloride.[12][17]

Workflow Diagram:

Fluometuron_Synthesis_Workflow Start Start: 3-(Trifluoromethyl)aniline Reaction Reaction with Dimethylcarbamoyl Chloride (Base, Organic Solvent) Start->Reaction Product Fluometuron Reaction->Product Purification Purification Product->Purification Final_Product Final Product: Fluometuron Purification->Final_Product

Figure 4: Workflow for the synthesis of Fluometuron.

Materials:

  • 3-(Trifluoromethyl)aniline

  • Dimethylcarbamoyl chloride

  • Triethylamine (or another suitable base)

  • Toluene or Dichloromethane (as solvent)

Procedure:

  • Reaction Setup: In a suitable reactor, dissolve 3-(trifluoromethyl)aniline in an organic solvent such as toluene or dichloromethane under anhydrous conditions.

  • Reagent Addition: Add a base, like triethylamine, to the solution. Then, slowly add dimethylcarbamoyl chloride to the reaction mixture while maintaining a controlled temperature.[12]

  • Reaction: Allow the reaction to proceed to completion.

  • Workup and Purification: After the reaction is complete, the crude product is purified, typically through recrystallization or chromatography, to yield pure Fluometuron.

II. Fungicides Derived from Trifluoromethylanilines

Trifluoromethylaniline-based fungicides are effective against a range of fungal pathogens. Flutolanil is a prime example of a systemic fungicide from this class.

A. Flutolanil

Flutolanil is a systemic fungicide used to control diseases caused by Rhizoctonia species in rice, potatoes, and other crops.[1][18]

Mechanism of Action:

Flutolanil is a succinate dehydrogenase inhibitor (SDHI).[1][19][20] It targets Complex II of the mitochondrial respiratory chain, inhibiting the enzyme succinate dehydrogenase. This blockage of the electron transport chain disrupts cellular respiration and energy production in the fungal cells, leading to their death.[19][20]

Flutolanil_MoA cluster_fungal_mitochondrion Fungal Mitochondrion Flutolanil Flutolanil ComplexII Complex II (Succinate Dehydrogenase) Flutolanil->ComplexII inhibits ETC Electron Transport Chain ComplexII->ETC Respiration Cellular Respiration ETC->Respiration Fungal_Growth Fungal Growth Inhibition Respiration->Fungal_Growth leads to

Figure 5: Mechanism of action of Flutolanil.

Efficacy Data:

Target OrganismEfficacy MetricValueReference
Rhizoctonia solaniIC500.05-0.5 mg/L[2][21]
Zebrafish (embryos)LC503.91 mg/L[2][21]
Zebrafish (larvae)LC505.47 mg/L[2][21]
Zebrafish (adults)LC502.70 mg/L[2][21]
Carp96-hour LC503.21 mg/L[22]
Daphnia48-hour EC50>6.8 mg/L[22]

Experimental Protocol: Synthesis of Flutolanil

Flutolanil is synthesized through the condensation of 2-(trifluoromethyl)benzoic acid with 3-isopropoxyaniline.[18]

Workflow Diagram:

Flutolanil_Synthesis_Workflow Start1 Start: 2-(Trifluoromethyl)benzoic acid Condensation Condensation Reaction Start1->Condensation Start2 Start: 3-Isopropoxyaniline Start2->Condensation Product Flutolanil Condensation->Product Purification Purification Product->Purification Final_Product Final Product: Flutolanil Purification->Final_Product

Figure 6: Workflow for the synthesis of Flutolanil.

Materials:

  • 2-(Trifluoromethyl)benzoic acid

  • 3-Isopropoxyaniline

  • Condensing agent (e.g., thionyl chloride or a carbodiimide)

  • Suitable solvent

Procedure:

  • Acid Activation: Activate the carboxylic acid group of 2-(trifluoromethyl)benzoic acid, for example, by converting it to an acid chloride using thionyl chloride.

  • Amide Formation: React the activated benzoic acid derivative with 3-isopropoxyaniline in the presence of a base to form the amide bond.

  • Purification: The crude product is then purified by methods such as crystallization or column chromatography to obtain pure Flutolanil.

III. Insecticides Derived from Trifluoromethylanilines

While less common than herbicides and fungicides, trifluoromethylanilines are also precursors to some insecticides. The trifluoromethyl group can enhance the insecticidal potency and metabolic stability of the final product.

Example: Certain experimental trifluoromethylphenyl amides have shown insecticidal and repellent activity against mosquitoes like Aedes aegypti.[23] For instance, N-(3,5-Bis(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamide has demonstrated larvicidal activity with an LC50 of 2.53 µM.[23]

Trifluoromethylanilines are indispensable building blocks in the synthesis of a wide array of modern agrochemicals. The strategic incorporation of the trifluoromethyl group leads to compounds with enhanced biological activity, improved metabolic stability, and favorable physicochemical properties. The examples of Trifluralin, Fluometuron, and Flutolanil highlight the versatility of this chemical class in developing effective solutions for weed and fungal disease management in agriculture. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the discovery and development of new agrochemical agents.

References

Application Notes and Protocols for N-Alkylation and N-Acylation of 2-Methyl-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation and N-acylation of 2-methyl-6-(trifluoromethyl)aniline. This compound is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group and the steric hindrance provided by the ortho-methyl group. These protocols outline standard procedures that are broadly applicable for the synthesis of a variety of N-substituted derivatives.

Introduction

N-functionalization of anilines is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The introduction of alkyl or acyl groups to the nitrogen atom of this compound can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and biological activity. The protocols detailed below provide robust starting points for the synthesis of N-alkylated and N-acylated derivatives of this versatile aniline.

N-Alkylation of this compound

N-alkylation of this compound can be achieved through nucleophilic substitution, where the aniline nitrogen acts as a nucleophile, attacking an alkyl halide.[1][2] Due to the presence of the electron-withdrawing trifluoromethyl group, the nucleophilicity of the aniline is reduced, which may necessitate the use of a base and/or elevated temperatures to facilitate the reaction.[3]

General Experimental Workflow for N-Alkylation

N_Alkylation_Workflow cluster_start Start cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product start This compound reagents Alkyl Halide (e.g., R-X) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, CH3CN) start->reagents 1. Add reaction Stirring at specified temperature (e.g., 25-100 °C) reagents->reaction 2. Mix & React workup Quenching Extraction reaction->workup 3. Process purification Column Chromatography or Recrystallization workup->purification 4. Isolate product N-Alkyl-2-methyl-6-(trifluoromethyl)aniline purification->product 5. Characterize

Caption: General workflow for the N-alkylation of this compound.

Protocol 1: N-Alkylation using Alkyl Halide and Potassium Carbonate

This protocol describes a standard method for N-alkylation using a non-nucleophilic base.

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq) to the flask.

  • Add anhydrous DMF to achieve a concentration of 0.2 M with respect to the aniline.

  • While stirring the suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for N-Alkylation
Alkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
IodomethaneK₂CO₃DMF60685
Ethyl BromideK₂CO₃DMF801078
Benzyl BromideK₂CO₃CH₃CN80892
n-Butyl IodideNaHTHF651275

Note: The data presented are representative and may vary based on specific experimental conditions.

N-Acylation of this compound

N-acylation of this compound is a common transformation to produce amides.[1] This can be readily achieved using acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the hydrogen halide byproduct.[4][5] The resulting amides are often stable, crystalline solids.

General Experimental Workflow for N-Acylation

N_Acylation_Workflow cluster_start Start cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product start This compound reagents Acylating Agent (e.g., R-COCl) Base (e.g., Pyridine, Et3N) Solvent (e.g., CH2Cl2, THF) start->reagents 1. Add reaction Stirring at specified temperature (e.g., 0-25 °C) reagents->reaction 2. Mix & React workup Washing Extraction reaction->workup 3. Process purification Recrystallization or Column Chromatography workup->purification 4. Isolate product N-Acyl-2-methyl-6-(trifluoromethyl)aniline purification->product 5. Characterize

Caption: General workflow for the N-acylation of this compound.

Protocol 2: N-Acylation using Acyl Chloride and Pyridine

This protocol outlines a general procedure for N-acylation using an acyl chloride in the presence of pyridine as a base and catalyst.

Materials and Reagents:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Pyridine (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.5 eq) to the stirred solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Quantitative Data for N-Acylation
Acylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
Acetyl ChloridePyridineDCM0 to RT295
Propionyl ChlorideEt₃NDCM0 to RT391
Benzoyl ChloridePyridineDCM0 to RT498
Cyclopropanecarbonyl ChlorideEt₃NTHF0 to RT393

Note: The data presented are representative and may vary based on specific experimental conditions.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating agents and acyl chlorides are often corrosive and lachrymatory. Handle with care.

  • Anhydrous solvents and reagents are sensitive to moisture. Use appropriate techniques for handling air-sensitive materials.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The protocols described herein provide a solid foundation for the successful N-alkylation and N-acylation of this compound. These methods are scalable and can be adapted for the synthesis of a diverse library of N-substituted derivatives for further investigation in drug discovery and materials science applications. Optimization of reaction conditions may be necessary to achieve the desired outcome for specific substrates.

References

Application Notes and Protocols: Utilizing 2-Methyl-6-(trifluoromethyl)aniline in the Development of Src Family Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methyl-6-(trifluoromethyl)aniline is a key building block in medicinal chemistry for the synthesis of kinase inhibitors. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the methyl group can provide steric hindrance to orient the molecule within the ATP-binding pocket of the target kinase, thereby improving selectivity. This document outlines the application of this compound in the development of a representative Src family kinase inhibitor, herein designated as Hypothetical Inhibitor 1 (HI-1) . The protocols provided cover the chemical synthesis, in vitro kinase activity assessment, and cellular proliferation assays.

Synthetic Strategy for Hypothetical Inhibitor 1 (HI-1)

The synthesis of HI-1 is based on a nucleophilic aromatic substitution (SNAr) reaction, a common strategy in the synthesis of anilinopyrimidine-based kinase inhibitors. In this scheme, the nucleophilic aniline (this compound) displaces a halogen on an electrophilic pyrimidine core.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_reaction Final Reaction cluster_product Final Product A This compound C SNAr Reaction (Nucleophilic Aromatic Substitution) A->C B 2,4-Dichloropyrimidine B->C D Intermediate Product C->D E Suzuki Coupling D->E G Hypothetical Inhibitor 1 (HI-1) E->G F Boronic Acid Derivative F->E

Caption: Synthetic workflow for Hypothetical Inhibitor 1 (HI-1).

Experimental Protocol: Synthesis of HI-1

Materials:

  • This compound

  • 2,4-Dichloropyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol

  • (4-methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Sodium carbonate (Na2CO3)

  • Toluene

  • Water

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Step 1: Synthesis of the Intermediate.

    • To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol, add this compound (1.0 eq) and DIPEA (1.2 eq).

    • Heat the reaction mixture to 100 °C and stir for 12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient) to yield the intermediate product.

  • Step 2: Synthesis of HI-1.

    • In a round-bottom flask, combine the intermediate from Step 1 (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

    • Add a 4:1 mixture of toluene and water.

    • Degas the mixture with nitrogen for 20 minutes.

    • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

    • Heat the reaction to 90 °C and stir for 8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture, and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the crude product by column chromatography to yield HI-1.

In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of HI-1 against Src kinase, a radiometric kinase assay using [γ-33P]ATP can be performed.

G A Prepare Assay Plate with HI-1 Dilutions B Add Src Kinase Enzyme and Substrate Peptide A->B C Initiate Reaction with [γ-33P]ATP B->C D Incubate at 30°C C->D E Stop Reaction and Spot onto Filtermat D->E F Wash Filtermat to Remove Unincorporated 33P E->F G Scintillation Counting F->G H Data Analysis (IC50 determination) G->H

Caption: Workflow for the in vitro Src kinase inhibition assay.

Experimental Protocol: Radiometric Src Kinase Assay

Materials:

  • Recombinant human Src kinase

  • Src-specific substrate peptide (e.g., cdc2 6-20 peptide)

  • [γ-33P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP solution

  • 96-well assay plates

  • Phosphocellulose filtermats

  • Phosphoric acid wash solution

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of HI-1 in DMSO and add to the 96-well plate.

  • Add the kinase reaction buffer, Src kinase, and substrate peptide to each well.

  • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filtermat.

  • Wash the filtermat multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of HI-1 and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

The effect of HI-1 on the proliferation of a cancer cell line with high Src activity (e.g., HT-29 colon cancer cells) can be assessed using a standard MTS assay.

Experimental Protocol: MTS Cell Proliferation Assay

Materials:

  • HT-29 human colon cancer cells

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution)

  • HI-1 stock solution in DMSO

Procedure:

  • Seed HT-29 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of HI-1 and incubate for 72 hours.

  • Add MTS reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percent of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for HI-1.

Parameter Value Description
Yield (Step 1) 75%Molar yield of the intermediate product.
Yield (Step 2) 60%Molar yield of the final product (HI-1).
Src IC50 25 nMConcentration of HI-1 that inhibits 50% of Src kinase activity in vitro.
HT-29 GI50 250 nMConcentration of HI-1 that inhibits 50% of HT-29 cell growth.

Target Signaling Pathway

HI-1 is designed to inhibit Src kinase, a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, survival, and migration. Dysregulation of the Src signaling pathway is implicated in the progression of many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Integrins Integrins FAK FAK Integrins->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src Migration Migration FAK->Migration Proliferation Proliferation Ras->Proliferation Survival Survival PI3K->Survival STAT3->Proliferation HI1 HI-1 HI1->Src

Caption: Simplified Src signaling pathway and the inhibitory action of HI-1.

Disclaimer: The inhibitor, protocols, and data presented in this document are representative and for illustrative purposes to demonstrate the application of this compound in kinase inhibitor development. Actual experimental results may vary.

Application Notes and Protocols for the Synthesis of Specialty Dyes and Pigments Using 2-Methyl-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes and potential applications of 2-Methyl-6-(trifluoromethyl)aniline as a key intermediate in the production of high-performance azo dyes and pigments. The inclusion of the trifluoromethyl group is known to significantly enhance the stability, lightfastness, and color intensity of colorants.

Introduction

This compound is a valuable aromatic amine for the synthesis of specialty colorants. The presence and position of the methyl and trifluoromethyl groups on the aniline ring influence the electronic properties and steric hindrance of the resulting diazonium salt, which in turn affects the final properties of the dye or pigment. Azo dyes are synthesized through a two-step process: the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich component.

General Synthesis Pathway

The general synthetic approach involves the diazotization of this compound to form a reactive diazonium salt. This salt is then coupled with various aromatic compounds, such as phenols, naphthols, or other anilines, to produce a wide range of colored compounds.

Synthesis_Pathway cluster_diazotization Diazotization cluster_coupling Azo Coupling This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO2, HCl 0-5 °C Azo Dye/Pigment Azo Dye/Pigment Diazonium Salt->Azo Dye/Pigment Coupling Component Alkaline/Acidic conditions Coupling Component Coupling Component Coupling Component->Azo Dye/Pigment

Caption: General synthesis pathway for azo dyes and pigments.

Experimental Protocols

The following are generalized protocols for the synthesis of azo dyes using this compound. These should be considered as starting points, and optimization of reaction conditions is recommended.

Protocol 1: Diazotization of this compound

This procedure converts the primary aromatic amine into a diazonium salt, which is highly reactive and typically used immediately in the subsequent coupling reaction.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve one molar equivalent of this compound in a solution of concentrated hydrochloric acid and water.

  • Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution with constant stirring, ensuring the temperature remains between 0-5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-30 minutes in the ice bath to ensure the reaction goes to completion. The resulting solution contains the diazonium salt.

Protocol 2: Azo Coupling with 2-Naphthol (Example)

This protocol describes the coupling of the freshly prepared diazonium salt with 2-naphthol to form a colored azo dye.

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve one molar equivalent of the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the cold solution of the coupling agent with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolate the solid azo dye by vacuum filtration.

  • Wash the precipitate with cold water to remove any unreacted salts.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

  • Dry the purified crystals in a desiccator.

Quantitative Data

Aniline DerivativeCoupling AgentSolventYield (%)Melting Point (°C)
2-Methyl-4-(methylsulfanyl)aniline2-NaphtholEthanol85-95>200
Aniline-2-sulfonic acidSalicylic AcidWater70-80Decomposes
m-TrifluoromethylanilineSchaeffer acidWaterHighNot specified

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of an azo dye derived from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification A Dissolve this compound in HCl/H2O B Cool to 0-5 °C A->B D Add NaNO2 solution dropwise B->D C Prepare NaNO2 solution C->D G Slowly add diazonium salt to coupling agent D->G E Prepare alkaline solution of coupling agent F Cool coupling agent solution to 0-5 °C E->F F->G H Stir for 30-60 min G->H I Vacuum Filtration H->I J Wash with cold water I->J K Recrystallization J->K L Drying K->L

Caption: Experimental workflow for azo dye synthesis.

Properties and Applications

The incorporation of a trifluoromethyl group into the dye structure is expected to confer several advantageous properties:

  • Enhanced Lightfastness: The strong C-F bonds increase the molecule's resistance to degradation by UV light.

  • Improved Thermal and Chemical Stability: The electron-withdrawing nature of the CF₃ group can stabilize the molecule.

  • Increased Hydrophobicity: This can be advantageous for applications in non-polar media and for improving water repellency on textiles.

  • Color Modification: The trifluoromethyl group can cause a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the absorption spectrum, allowing for the fine-tuning of the dye's color.

These properties make dyes and pigments derived from this compound potentially suitable for high-performance applications such as:

  • Automotive coatings

  • Industrial paints

  • High-durability textiles

  • Specialty inks

Safety Precautions

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Diazonium salts are potentially explosive when dry and should be kept in solution and at low temperatures.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Disclaimer: The provided protocols are for informational purposes only and are based on general chemical principles. Researchers should conduct their own risk assessments and optimize procedures for their specific laboratory conditions and target molecules.

Application Notes and Protocols: Synthesis and Biological Context of N-(2-methyl-6-(trifluoromethyl)phenyl)-2-aminonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of N-aryl-2-aminonicotinic acids is of significant interest in medicinal chemistry due to their prevalence as scaffolds in pharmacologically active compounds. The target molecule, N-(2-methyl-6-(trifluoromethyl)phenyl)-2-aminonicotinic acid, is a structural analog of several non-steroidal anti-inflammatory drugs (NSAIDs). Its synthesis is typically achieved through a cross-coupling reaction between 2-chloronicotinic acid and 2-methyl-6-(trifluoromethyl)aniline. The two most common methods for this transformation are the Buchwald-Hartwig amination, which is palladium-catalyzed, and the Ullmann condensation, which employs a copper catalyst. This document provides detailed protocols for both methods, along with expected data and the biological context of the product as a potential cyclooxygenase (COX) inhibitor.

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of N-(2-methyl-6-(trifluoromethyl)phenyl)-2-aminonicotinic acid.

Experimental Protocols

Two primary catalytic methods for the synthesis of N-(2-methyl-6-(trifluoromethyl)phenyl)-2-aminonicotinic acid are presented below.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from established methods for the Buchwald-Hartwig amination of aryl chlorides.[1][2][3][4]

Materials:

  • 2-Chloronicotinic acid

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloronicotinic acid (1.0 mmol), this compound (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous dioxane (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with 1 M HCl.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol is based on the principles of the Ullmann condensation for the formation of C-N bonds.[5][6][7]

Materials:

  • 2-Chloronicotinic acid

  • This compound

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous DMSO

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 2-chloronicotinic acid (1.0 mmol), this compound (1.5 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMSO (10 mL).

  • Heat the reaction mixture to 90-110 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the mixture with 1 M HCl to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Note: The following data is based on closely related structural analogs and serves as an expected profile for the target compound.

Table 1: Summary of Reaction Conditions and Yields

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Pd(OAc)₂CuI
Ligand XantphosL-proline
Base Cs₂CO₃K₂CO₃
Solvent DioxaneDMSO
Temperature 100 °C90-110 °C
Time 12-24 h24-48 h
Expected Yield 75-90%60-80%

Table 2: Physicochemical and Spectroscopic Data

PropertyExpected Value
Molecular Formula C₁₄H₁₁F₃N₂O₂
Molecular Weight 312.25 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆, 400 MHz) δ 13.5-14.0 (br s, 1H, COOH), 10.0-10.5 (br s, 1H, NH), 8.3-8.5 (m, 2H, Ar-H), 7.2-7.8 (m, 4H, Ar-H), 2.3-2.5 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ 168-170 (C=O), 150-155 (Ar-C), 140-145 (Ar-C), 130-138 (Ar-C), 120-130 (Ar-C, CF₃), 115-125 (Ar-C), 18-20 (CH₃)
Mass Spectrometry (ESI+) m/z 313.08 [M+H]⁺

Mandatory Visualizations

Experimental Workflow

G cluster_buchwald Protocol 1: Buchwald-Hartwig Amination cluster_ullmann Protocol 2: Ullmann Condensation b_start Combine Reactants: 2-Chloronicotinic acid, This compound, Pd(OAc)₂, Xantphos, Cs₂CO₃ b_inert Inert Atmosphere (N₂ or Ar) b_start->b_inert b_solvent Add Anhydrous Dioxane b_inert->b_solvent b_heat Heat to 100°C (12-24h) b_solvent->b_heat b_workup Workup: Cool, Dilute, Filter b_heat->b_workup b_extract Acid Wash (1M HCl) b_workup->b_extract b_purify Purification: Column Chromatography b_extract->b_purify b_product Final Product b_purify->b_product u_start Combine Reactants: 2-Chloronicotinic acid, This compound, CuI, L-proline, K₂CO₃ u_solvent Add Anhydrous DMSO u_start->u_solvent u_heat Heat to 90-110°C (24-48h) u_solvent->u_heat u_workup Workup: Cool, Pour into ice-water u_heat->u_workup u_precipitate Acidify (1M HCl) to Precipitate u_workup->u_precipitate u_filter Filter and Dry u_precipitate->u_filter u_recrystallize Recrystallization (Optional) u_filter->u_recrystallize u_product Final Product u_recrystallize->u_product G cluster_cox Cyclooxygenase (COX) Pathway cluster_prostanoids Prostanoids membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 Cellular Injury/ Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G₂ (PGG₂) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostacyclin Prostacyclin (PGI₂) (Vasodilation, anti-aggregation) pgs->prostacyclin thromboxane Thromboxane (TXA₂) (Vasoconstriction, pro-aggregation) pgs->thromboxane prostaglandins Prostaglandins (PGE₂, PGD₂) (Inflammation, Pain, Fever) pgs->prostaglandins nsaid N-(2-methyl-6-(trifluoromethyl)phenyl) -2-aminonicotinic acid (Potential NSAID) nsaid->cox1 Inhibition nsaid->cox2 Inhibition

References

2-Methyl-6-(trifluoromethyl)aniline: A Versatile Precursor for Advanced Fluorinated Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-(trifluoromethyl)aniline is a key aromatic amine building block utilized in the synthesis of a variety of high-value fluorinated materials. The presence of both a methyl and a trifluoromethyl group on the aniline ring imparts unique properties to the resulting molecules, including enhanced thermal stability, lipophilicity, and metabolic stability. These characteristics make it an attractive precursor for the development of advanced polymers, pharmaceuticals, and agrochemicals. This document provides detailed application notes and experimental protocols for the use of this compound in these fields.

I. Application in the Synthesis of Fluorinated Polyimides

The incorporation of trifluoromethyl groups into polyimides is a well-established strategy to enhance their performance characteristics. These groups disrupt polymer chain packing, leading to increased solubility, lower dielectric constants, and improved thermal stability. This compound can be used as a precursor to synthesize diamines, which are then polymerized with dianhydrides to form fluorinated polyimides with desirable properties for applications in microelectronics and aerospace.

A common strategy to produce a diamine from this compound is through condensation with formaldehyde to yield 4,4'-methylene-bis(this compound). This diamine can then be reacted with a dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), to produce a highly fluorinated polyimide.

Experimental Protocol: Synthesis of a Fluorinated Polyimide

Step 1: Synthesis of 4,4'-methylene-bis(this compound)

A mixture of this compound (35.0 g, 0.2 mol), paraformaldehyde (3.0 g, 0.1 mol), and 36% hydrochloric acid (17.2 mL, 0.2 mol) in water (200 mL) is heated to 100°C for 4 hours in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. The reaction mixture is then cooled to room temperature, and a solution of sodium hydroxide (8.8 g, 0.22 mol) in water is added to neutralize the acid. The resulting precipitate is filtered, washed with water until neutral, and dried in a vacuum oven at 80°C for 12 hours to yield the crude diamine. The product can be further purified by recrystallization from a suitable solvent like ethanol or toluene.

Step 2: Synthesis of the Fluorinated Polyimide

In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, 4,4'-methylene-bis(this compound) (3.64 g, 10 mmol) is dissolved in N-methyl-2-pyrrolidone (NMP) (40 mL). To this solution, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) (4.44 g, 10 mmol) is added in one portion. The mixture is stirred at room temperature for 24 hours under a nitrogen atmosphere to form the poly(amic acid) solution.

The poly(amic acid) solution is then cast onto a glass plate and thermally imidized by heating in a stepwise manner: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. After cooling to room temperature, the resulting polyimide film is peeled off from the glass plate.

Quantitative Data Summary
StepProductStarting MaterialsMolar RatioSolventReaction TimeTemperature (°C)Yield (%)
14,4'-methylene-bis(this compound)This compound, Paraformaldehyde, HCl2:1:2Water4 h100~90
2Fluorinated PolyimideDiamine from Step 1, 6FDA1:1NMP24 h (polymerization)Room Temp.>95 (film)

Experimental Workflow

Polyimide_Synthesis cluster_step1 Step 1: Diamine Synthesis cluster_step2 Step 2: Polyimide Synthesis A This compound C Reaction at 100°C A->C B Paraformaldehyde + HCl B->C D Neutralization (NaOH) C->D E Filtration & Drying D->E F 4,4'-methylene-bis(this compound) E->F G Diamine from Step 1 I Polymerization (RT, 24h) G->I H 6FDA in NMP H->I J Casting I->J K Thermal Imidization (100-300°C) J->K L Fluorinated Polyimide Film K->L

Workflow for the synthesis of a fluorinated polyimide.

II. Application in Pharmaceutical Synthesis: Flunixin

This compound is a crucial intermediate in the synthesis of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. The synthesis involves the coupling of this compound with 2-chloronicotinic acid.

Experimental Protocol: Synthesis of Flunixin

In a 1000 mL reaction flask equipped with a reflux condenser and a stirrer, add purified water (500 g), 2-chloronicotinic acid (55.1 g), 2-methyl-3-trifluoromethylaniline (122.6 g), p-toluenesulfonic acid (0.6 g), and copper oxide (0.28 g). The mixture is stirred and heated to reflux for 4 hours.[1]

After reflux, the reaction solution is cooled to below 50°C. A 25% potassium hydroxide solution is then added dropwise to adjust the pH to 10.0-11.0. The mixture is further cooled to below 20°C and stirred for 1 hour, followed by suction filtration to remove unreacted 2-methyl-3-trifluoromethylaniline, which can be recycled.[1]

The filtrate is then treated with a 30% sulfuric acid solution, added dropwise to adjust the pH to 5.0-6.0. The mixture is stirred for 1 hour to allow for crystallization. The resulting precipitate (Flunixin) is collected by suction filtration, washed with purified water (300 g) for 30 minutes, filtered again, and dried to yield the final product.[1]

Quantitative Data Summary
ReactantMolecular Weight ( g/mol )Amount (g)Moles
2-chloronicotinic acid157.5655.10.35
2-methyl-3-trifluoromethylaniline175.15122.60.70
p-toluenesulfonic acid172.200.6-
copper oxide79.550.28-
ProductTheoretical Yield (g)Actual Yield (g)Yield (%)
Flunixin103.794.591.1

Reaction Pathway

Flunixin_Synthesis cluster_reaction Flunixin Synthesis cluster_workup Work-up A This compound C Coupling Reaction (p-TSA, CuO, H2O, Reflux) A->C B 2-Chloronicotinic Acid B->C D Flunixin C->D E pH Adjustment (KOH) D->E F Filtration E->F G Precipitation (H2SO4) F->G H Isolation & Drying G->H

Synthetic pathway for Flunixin.

III. Application in Agrochemicals

Trifluoromethyl-substituted anilines are important precursors in the agrochemical industry. The trifluoromethyl group can enhance the biological activity and metabolic stability of pesticides. While specific, publicly available protocols for the direct use of this compound in a commercial agrochemical are limited, its structural motifs are found in various active ingredients. It serves as a valuable building block for the synthesis of novel herbicides and insecticides.

For instance, anilines with similar substitution patterns are used in the synthesis of phenylpyrazole insecticides, a class of broad-spectrum insecticides. The general synthetic approach involves the reaction of a substituted aniline with a pyrazole derivative.

Representative Reaction Scheme

A hypothetical application could involve the synthesis of a phenylpyrazole derivative. This would typically involve the reaction of this compound with a suitably functionalized pyrazole precursor. The specific reaction conditions would depend on the nature of the pyrazole reactant.

Agrochemical_Synthesis A This compound C Coupling Reaction A->C B Functionalized Pyrazole B->C D Phenylpyrazole Insecticide C->D

General scheme for phenylpyrazole synthesis.

The development of new agrochemicals is a complex process involving extensive synthesis and biological screening. This compound represents a promising starting material for the exploration of new and effective crop protection agents.

Conclusion

This compound is a versatile and valuable precursor for the synthesis of a range of fluorinated materials. Its applications span from high-performance polymers for advanced technologies to essential active ingredients in pharmaceuticals and potentially in agrochemicals. The provided protocols and application notes serve as a guide for researchers and professionals in leveraging the unique properties of this compound for the development of innovative new materials.

References

Synthetic Pathways to Novel Heterocyclic Scaffolds from 2-Methyl-6-(trifluoromethyl)aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 2-Methyl-6-(trifluoromethyl)aniline as a key starting material. The unique substitution pattern of this aniline derivative, featuring a sterically demanding ortho-methyl group and a strongly electron-withdrawing trifluoromethyl group, presents both challenges and opportunities in the construction of diverse heterocyclic frameworks of interest in medicinal chemistry and materials science.

Application Notes

The strategic placement of the methyl and trifluoromethyl groups on the aniline ring significantly influences the regioselectivity of cyclization reactions. The trifluoromethyl group, a bioisostere for various functionalities, can enhance metabolic stability, binding affinity, and lipophilicity of the resulting heterocyclic compounds. The ortho-methyl group can provide a steric handle to control reaction pathways and can also be a site for further functionalization.

This guide focuses on established synthetic methodologies for the preparation of quinolines and benzimidazoles, adapted for the specific reactivity of this compound. The protocols provided are based on established literature procedures for analogous substrates and include considerations for the expected regiochemical outcomes.

I. Synthesis of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Several classical methods can be employed to synthesize quinolines from anilines, with the final substitution pattern depending on the chosen reaction and co-reactants.

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed cyclization of a β-diketone with an aniline. When using an unsymmetrical β-diketone with this compound, a mixture of regioisomers is possible. The reaction is initiated by the formation of an enamine, followed by electrophilic cyclization onto the aniline ring. The electron-withdrawing nature of the trifluoromethyl group will deactivate the ring towards electrophilic attack, while the methyl group is weakly activating. Steric hindrance from the ortho-methyl group will also play a significant role in directing the cyclization.

Expected Regioselectivity: Cyclization is expected to occur at the less sterically hindered para-position to the amino group, leading to the formation of 8-methyl-6-(trifluoromethyl)quinoline derivatives.

Experimental Protocol: Synthesis of 2,4-Dimethyl-8-methyl-6-(trifluoromethyl)quinoline

This protocol is adapted from the general procedure for the Combes quinoline synthesis.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Polyphosphoric acid (PPA)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, cautiously add polyphosphoric acid (10 g).

  • To the stirred PPA, add this compound (1.0 g, 5.71 mmol).

  • Slowly add acetylacetone (0.63 g, 6.28 mmol) to the mixture.

  • Heat the reaction mixture to 130-140 °C with stirring for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Allow the mixture to cool to approximately 80 °C and then pour it carefully onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Quantitative Data:

Starting MaterialReagentProductExpected Yield Range
This compoundAcetylacetone2,4-Dimethyl-8-methyl-6-(trifluoromethyl)quinoline60-75%

Experimental Workflow for Combes Quinoline Synthesis

Combes_Synthesis start Start reactants This compound + Acetylacetone start->reactants ppa Add Polyphosphoric Acid (PPA) reactants->ppa heat Heat to 130-140 °C ppa->heat workup Work-up: 1. Quench with ice 2. Neutralize with NaHCO3 3. Extract with DCM heat->workup purification Purification: Column Chromatography workup->purification product 2,4-Dimethyl-8-methyl-6-(trifluoromethyl)quinoline purification->product

Caption: Workflow for the Combes synthesis of a substituted quinoline.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis provides access to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters. The reaction proceeds in two stages: formation of a β-arylaminoacrylate at lower temperatures, followed by thermal cyclization at higher temperatures.

Expected Regioselectivity: Similar to the Combes synthesis, cyclization is anticipated to occur para to the amino group, yielding 4-hydroxy-8-methyl-6-(trifluoromethyl)quinoline derivatives.

Experimental Protocol: Synthesis of 4-Hydroxy-2,8-dimethyl-6-(trifluoromethyl)quinoline

This protocol is a modification of the standard Conrad-Limpach procedure.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Dowtherm A (or other high-boiling solvent)

  • Ethanol

  • Concentrated sulfuric acid (catalytic amount)

  • Hexane

  • Standard glassware for organic synthesis

Procedure:

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask, combine this compound (1.0 g, 5.71 mmol) and ethyl acetoacetate (0.74 g, 5.71 mmol) in ethanol (10 mL).

  • Add a catalytic amount of concentrated sulfuric acid (1-2 drops).

  • Stir the mixture at room temperature for 4-6 hours.

  • Remove the ethanol under reduced pressure to obtain the crude enamine intermediate.

Step 2: Cyclization

  • Add the crude enamine to a flask containing Dowtherm A (20 mL).

  • Heat the mixture to 250 °C with stirring for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Allow the reaction mixture to cool to room temperature.

  • Add hexane to precipitate the product.

  • Collect the solid product by filtration, wash with hexane, and dry under vacuum.

Quantitative Data:

Starting MaterialReagentProductExpected Yield Range
This compoundEthyl acetoacetate4-Hydroxy-2,8-dimethyl-6-(trifluoromethyl)quinoline55-70%

Signaling Pathway for Conrad-Limpach Synthesis

Conrad_Limpach aniline This compound enamine Enamine Intermediate aniline->enamine Condensation ketoester Ethyl Acetoacetate ketoester->enamine cyclization Thermal Cyclization (250 °C) enamine->cyclization dihydroquinolone Dihydroquinolone Intermediate cyclization->dihydroquinolone product 4-Hydroxy-2,8-dimethyl-6-(trifluoromethyl)quinoline dihydroquinolone->product Tautomerization

Caption: Reaction pathway of the Conrad-Limpach synthesis.

II. Synthesis of Substituted Benzimidazoles

Benzimidazoles are another important class of heterocyclic compounds with a wide range of biological activities. A common synthetic route involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. To synthesize benzimidazoles from this compound, it must first be converted to the corresponding 1,2-diamine.

Synthesis of 3-Methyl-5-(trifluoromethyl)benzene-1,2-diamine

Experimental Protocol:

This protocol involves the nitration of N-acetyl-2-methyl-6-(trifluoromethyl)aniline followed by reduction.

Materials:

  • This compound

  • Acetic anhydride

  • Fuming nitric acid

  • Sulfuric acid

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Standard glassware for organic synthesis

Procedure:

Step 1: Acetylation

  • To a stirred solution of this compound (1.0 g, 5.71 mmol) in acetic anhydride (5 mL), add a catalytic amount of sulfuric acid.

  • Stir at room temperature for 1 hour.

  • Pour the reaction mixture into ice water and collect the precipitated N-acetyl derivative by filtration.

Step 2: Nitration

  • Dissolve the N-acetyl derivative in concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of fuming nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Stir for 2 hours at 0-5 °C.

  • Pour the reaction mixture onto crushed ice and collect the precipitated nitro derivative.

Step 3: Hydrolysis and Reduction

  • Suspend the nitro derivative in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux for 4-6 hours.

  • Filter the hot solution through celite to remove the iron salts.

  • Concentrate the filtrate and extract the product with ethyl acetate.

  • Dry the organic layer and remove the solvent to obtain the crude diamine, which can be used in the next step without further purification.

Synthesis of 4-Methyl-6-(trifluoromethyl)-1H-benzimidazoles

Experimental Protocol: Condensation with Acetic Acid

Materials:

  • 3-Methyl-5-(trifluoromethyl)benzene-1,2-diamine

  • Glacial acetic acid

  • 4M Hydrochloric acid

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 3-Methyl-5-(trifluoromethyl)benzene-1,2-diamine (1.0 g, 4.90 mmol) in 4M hydrochloric acid (10 mL), add glacial acetic acid (0.3 g, 5.00 mmol).

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and neutralize with ammonium hydroxide to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from aqueous ethanol.

Quantitative Data:

Starting MaterialReagentProductExpected Yield Range
3-Methyl-5-(trifluoromethyl)benzene-1,2-diamineAcetic Acid2,4-Dimethyl-6-(trifluoromethyl)-1H-benzimidazole70-85%

Logical Relationship for Benzimidazole Synthesis

Benzimidazole_Synthesis start_aniline This compound acetylation Acetylation start_aniline->acetylation nitration Nitration acetylation->nitration reduction Reduction nitration->reduction diamine 3-Methyl-5-(trifluoromethyl)benzene-1,2-diamine reduction->diamine condensation Condensation with Carboxylic Acid diamine->condensation benzimidazole Substituted Benzimidazole condensation->benzimidazole

Caption: Logical steps for the synthesis of benzimidazoles.

Application Notes: Visible Light Photoredox Catalysis in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Visible light photoredox catalysis has emerged as a powerful and versatile tool in modern organic synthesis, enabling a wide array of chemical transformations under remarkably mild conditions.[1][2][3][4] This approach harnesses the energy of visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates from stable precursors.[5][6] Unlike traditional methods that may require harsh reagents, high temperatures, or UV irradiation, photoredox catalysis typically proceeds at room temperature using simple light sources like household fluorescent bulbs or LEDs.[1][2] This methodology has found significant application in various fields, including drug discovery and natural product synthesis, due to its high functional group tolerance and ability to forge challenging chemical bonds.[7][8][9][10]

This document provides an overview of two key applications of visible light photoredox catalysis: the trifluoromethylation of arenes and the decarboxylative Giese reaction. It includes detailed mechanistic insights, experimental protocols, and representative data for researchers and drug development professionals.

Application 1: Direct Trifluoromethylation of Arenes and Heteroarenes

The introduction of a trifluoromethyl (CF₃) group into organic molecules is a critical strategy in medicinal chemistry, as it can significantly enhance properties such as metabolic stability, lipophilicity, and bioavailability.[11][12] Visible light photoredox catalysis provides a direct and efficient method for the C-H trifluoromethylation of electron-rich arenes and heteroarenes, avoiding the need for pre-functionalized substrates.[13]

Reaction Mechanism

The catalytic cycle for the trifluoromethylation of arenes is initiated by the absorption of visible light by a photocatalyst (PC), typically a ruthenium or iridium complex, promoting it to an excited state (PC*).[14] This excited state is a potent single-electron reductant. It can reduce a trifluoromethyl source, such as triflyl chloride (CF₃SO₂Cl), generating a trifluoromethyl radical (•CF₃) and the oxidized photocatalyst (PC⁺). The highly electrophilic •CF₃ radical then undergoes addition to an electron-rich (hetero)arene. The resulting radical cation is subsequently reduced by a sacrificial electron donor or through another catalytic cycle event to yield the trifluoromethylated product and regenerate the ground-state photocatalyst.

G cluster_cycle Photocatalytic Cycle cluster_substrate Substrate Transformation PC PC PC_star PC* PC->PC_star Visible Light (hν) PC_ox PC⁺ PC_star->PC_ox CF₃SO₂Cl CF3_rad •CF₃ PC_ox->PC Arene-CF₃•⁺ → Product Arene_CF3_rad_cat Arene-CF₃•⁺ CF3SO2Cl CF₃SO₂Cl CF3SO2Cl->CF3_rad e⁻ (from PC*) Arene Arene Arene->Arene_CF3_rad_cat + •CF₃ Product Arene-CF₃ Arene_CF3_rad_cat->Product - H⁺, + e⁻ (to PC⁺) G Experimental Workflow: Trifluoromethylation prep Preparation Add arene, photocatalyst (Ru(phen)₃Cl₂), and base to a vial. degas Degassing Seal vial, degas with argon for 15 min. prep->degas reagents Add Reagents Add solvent (e.g., MeCN) and triflyl chloride. degas->reagents irradiate Irradiation Place vial before a 26 W fluorescent light bulb and stir. reagents->irradiate workup Workup & Purification Quench reaction, extract with organic solvent, and purify by column chromatography. irradiate->workup G cluster_cycle Photocatalytic Cycle cluster_substrate Substrate Transformation PC PC PC_star PC* PC->PC_star Visible Light (hν) PC_star->PC R-COO⁻ Radical R• PC_red PC⁻ PC_red->PC Radical Adduct → Product Adduct [R-Alkene]• Carboxylate R-COO⁻ Carboxylate->Radical - e⁻ (to PC*) - CO₂ Radical->Adduct + Alkene Alkene Alkene Product R-Alkene-H Adduct->Product + e⁻ (from PC⁻) + H⁺ G Experimental Workflow: Giese Reaction prep Preparation Add amino acid, Michael acceptor, photocatalyst (e.g., Ir(ppy)₂(dtbbpy)PF₆), and base to a vial. degas Degassing Add solvent (e.g., MeOH), seal, and degas with argon for 15 min. prep->degas irradiate Irradiation Place vial in a photoreactor with blue LED strips and stir. degas->irradiate workup Workup & Purification Concentrate the reaction mixture and purify directly by column chromatography. irradiate->workup

References

Troubleshooting & Optimization

High-yield synthesis protocol for 2-Methyl-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aromatic Amine Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of substituted anilines, such as 2-methyl-6-(trifluoromethyl)aniline. The information presented here is intended for educational purposes and to assist with general laboratory procedures.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of substituted anilines.

Question Possible Cause(s) Suggested Solution(s)
Why is my reaction yield consistently low? 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or catalyst deactivation. 2. Side Reactions: Competing side reactions may be consuming the starting materials or the desired product. 3. Product Loss During Workup: The product may be lost during extraction, purification, or isolation steps.1. Optimize Reaction Conditions: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. Experiment with different temperatures and consider using a fresh or different catalyst. 2. Modify Reaction Parameters: Adjust the stoichiometry of reactants, change the solvent, or add an additive to suppress side reactions. 3. Refine Workup Procedure: Ensure the pH is appropriate during aqueous extraction. Use a suitable solvent for extraction and minimize the number of transfer steps. Consider alternative purification methods like column chromatography with different solvent systems.
What are the common impurities, and how can I remove them? 1. Unreacted Starting Materials: The reaction did not go to completion. 2. Side Products: Formation of undesired products due to side reactions. 3. Catalyst Residues: Residual catalyst remaining in the product.1. Drive the Reaction to Completion: Increase the reaction time or temperature. 2. Purification: Use column chromatography with a carefully selected eluent system to separate the product from impurities. Recrystallization can also be an effective purification method. 3. Washing and Filtration: Wash the crude product with a suitable solvent to remove catalyst residues. Filtration through a pad of celite or silica gel can also be effective.
My reaction is not starting. What should I check? 1. Catalyst Inactivity: The catalyst may be old, poisoned, or not activated properly. 2. Reagent Quality: The starting materials or solvents may be of poor quality or contain impurities that inhibit the reaction. 3. Inert Atmosphere: For air- and moisture-sensitive reactions, the inert atmosphere (e.g., nitrogen or argon) may not have been properly established.1. Use Fresh Catalyst: Use a fresh batch of catalyst or consider a different type of catalyst. Ensure proper activation procedures are followed if required. 2. Purify Reagents: Purify starting materials and ensure solvents are dry and of appropriate grade. 3. Ensure Inert Conditions: Use Schlenk line techniques or a glovebox to ensure a properly inert atmosphere. Degas solvents before use.

Frequently Asked Questions (FAQs)

Q1: What are the key strategies for synthesizing substituted anilines like this compound?

A1: Common synthetic strategies include nucleophilic aromatic substitution (SNAAr), Buchwald-Hartwig amination, and the reduction of corresponding nitroaromatic compounds. The choice of method often depends on the available starting materials and the desired substitution pattern.

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring reaction progress by observing the disappearance of starting materials and the appearance of the product spot. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) provide more detailed information about the reaction mixture composition.

Q3: What safety precautions should be taken when working with trifluoromethylated anilines?

A3: Trifluoromethylated anilines can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for the specific compound before use.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and analysis of a target organic compound.

General Organic Synthesis Workflow A Reaction Setup B Reaction Monitoring (TLC, GC-MS) A->B C Reaction Workup (Quenching, Extraction) B->C Reaction Complete D Purification (Column Chromatography, Recrystallization) C->D E Characterization (NMR, MS, IR) D->E F Pure Product E->F

Caption: A generalized workflow for organic synthesis experiments.

Conceptual Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines the general steps for a Buchwald-Hartwig amination reaction, a common method for forming C-N bonds. Note: This is a conceptual guide and does not provide specific quantities or conditions for the synthesis of this compound.

  • Reaction Setup:

    • In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (e.g., a substituted bromobenzene), the amine, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).

    • Add a dry, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

    • Monitor the reaction progress periodically by TLC or GC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the pure aniline derivative.

  • Characterization:

    • Characterize the purified product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Technical Support Center: Purification of Crude 2-Methyl-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 2-Methyl-6-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark-colored oil/solid. What is the likely cause of the discoloration?

A1: Discoloration in anilines, including this compound, is commonly due to the formation of colored oxidation byproducts. Exposure to air and light can lead to the formation of highly colored polymeric impurities. While these may be present in small amounts, they can significantly impact the appearance of the final product.

Q2: What are the most common impurities I should be aware of when purifying this compound?

A2: The impurities present in your crude product will largely depend on the synthetic route used. A common method for synthesizing ortho-substituted anilines involves the reduction of a corresponding nitro compound. For example, if this compound is synthesized by the reduction of 1-methyl-2-nitro-3-(trifluoromethyl)benzene, potential impurities could include:

  • Unreacted starting material: 1-methyl-2-nitro-3-(trifluoromethyl)benzene.

  • Intermediates from incomplete reduction: Such as nitroso or hydroxylamine derivatives.

  • Isomeric impurities: Depending on the regioselectivity of the nitration step in the synthesis of the precursor, other isomers of methyl-nitro-trifluoromethylbenzene could be carried through the synthesis.

  • Byproducts from the reduction: The nature of these depends on the reducing agent used.

Q3: Which purification technique is generally most effective for obtaining high-purity this compound?

A3: For many substituted anilines, vacuum distillation is a highly effective method for achieving high purity, often exceeding 99%.[1] This technique is particularly useful for separating the desired aniline from non-volatile impurities, such as polymeric oxidation products and residual inorganic reagents.

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization can be an effective purification method if the compound is a solid at room temperature or if a stable, crystalline salt can be formed. For anilines that are oils at room temperature, conversion to a hydrochloride salt by treatment with HCl can facilitate crystallization and purification.[2] The purified salt can then be neutralized to recover the pure aniline.

Q5: I am having trouble with tailing during column chromatography of this compound on silica gel. How can I resolve this?

A5: Tailing of basic compounds like anilines on silica gel is a common issue caused by the interaction of the amine with acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent. This will neutralize the acidic sites and improve the peak shape.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Purification by Vacuum Distillation
Problem Potential Cause(s) Troubleshooting Steps
Bumping or unstable boiling during distillation. - Insufficiently dried crude material.- Lack of boiling chips or inadequate stirring.- Too rapid heating.- Ensure the crude product is thoroughly dried before distillation. Small amounts of residual water can cause bumping under vacuum.- Use a magnetic stir bar or fresh boiling chips to ensure smooth boiling.- Heat the distillation flask slowly and evenly with a heating mantle.
Product is still colored after distillation. - Co-distillation of a colored impurity with a similar boiling point.- Thermal decomposition during distillation.- Ensure your vacuum is sufficiently high and the distillation temperature is as low as possible to prevent thermal degradation.- Consider a pre-treatment of the crude material (e.g., washing with a dilute acid or base solution) to remove impurities before distillation.- If co-distillation is suspected, a second purification step like column chromatography may be necessary.
Low recovery of the purified product. - Inefficient condensation.- Leaks in the vacuum system.- Check that the condenser is properly cooled with a continuous flow of cold water.- Ensure all joints in the distillation apparatus are well-sealed with appropriate vacuum grease.
Purification by Recrystallization
Problem Potential Cause(s) Troubleshooting Steps
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated to a high degree.- Cooling the solution too quickly.- Choose a solvent with a lower boiling point.- Try using a solvent pair, where the compound is very soluble in one solvent and poorly soluble in the other (e.g., ethanol/water). Dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.[3][4] - Allow the solution to cool to room temperature slowly before placing it in an ice bath.
No crystals form upon cooling. - The solution is not sufficiently saturated.- The compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.- If the compound is too soluble, a different solvent or a solvent pair should be used.- Try scratching the inside of the flask with a glass rod to induce crystallization.
Low yield of recovered crystals. - Too much solvent was used.- The crystals are significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.- When washing the collected crystals, use a minimal amount of ice-cold solvent.
Purification by Column Chromatography
Problem Potential Cause(s) Troubleshooting Steps
Poor separation of the product from impurities. - Inappropriate solvent system.- Column overloading.- Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives good separation between your product and the impurities (aim for a product Rf of ~0.3).- Do not load too much crude material onto the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
The compound is not eluting from the column. - The eluent is not polar enough.- The compound is irreversibly binding to the silica gel.- Gradually increase the polarity of the eluent.- As mentioned in the FAQs, for anilines, it is often beneficial to add a small amount of triethylamine to the eluent to reduce strong interactions with the silica gel.

Experimental Protocols

General Workflow for Purification

Below is a generalized workflow for the purification of crude this compound.

experimental_workflow cluster_prep Initial Workup cluster_purification Purification crude_product Crude this compound dissolve Dissolve in an organic solvent (e.g., dichloromethane or ethyl acetate) crude_product->dissolve wash Wash with dilute aqueous acid (e.g., 1M HCl) to remove basic impurities dissolve->wash wash_base Wash with dilute aqueous base (e.g., sat. NaHCO3) to remove acidic impurities wash->wash_base wash_brine Wash with brine wash_base->wash_brine dry Dry over anhydrous MgSO4 or Na2SO4 wash_brine->dry concentrate Concentrate under reduced pressure dry->concentrate worked_up_crude Worked-up Crude Product concentrate->worked_up_crude distillation Vacuum Distillation worked_up_crude->distillation chromatography Column Chromatography worked_up_crude->chromatography recrystallization Recrystallization worked_up_crude->recrystallization pure_product Pure this compound distillation->pure_product chromatography->pure_product recrystallization->pure_product purification_choice start Crude this compound is_solid Is the crude product a solid? start->is_solid is_liquid Is the crude product a liquid/oil? start->is_liquid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No, or if recrystallization fails distill Perform Vacuum Distillation is_liquid->distill Yes complex_mixture Is it a complex mixture with close-boiling impurities? is_liquid->complex_mixture If distillation is insufficient pure_solid Pure Solid Product recrystallize->pure_solid pure_liquid Pure Liquid Product distill->pure_liquid chromatography->pure_solid chromatography->pure_liquid complex_mixture->chromatography Yes complex_mixture->pure_liquid No

References

Technical Support Center: Optimizing Substitutions on 2-Methyl-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address specific challenges encountered when working with 2-Methyl-6-(trifluoromethyl)aniline, a sterically hindered and electronically deactivated substrate. The following troubleshooting guides and FAQs will help you optimize your reaction conditions for successful substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my N-arylation (e.g., Buchwald-Hartwig) reaction with this compound proceeding slowly or resulting in low yields?

A1: This substrate presents two primary challenges that hinder reactivity:

  • Steric Hindrance: The presence of substituents at both ortho positions (the methyl and trifluoromethyl groups) physically blocks the nitrogen atom.[1] This steric bulk makes it difficult for the amine to coordinate to the metal center in the catalytic cycle.[1][2]

  • Electronic Deactivation: The trifluoromethyl (-CF3) group is strongly electron-withdrawing.[3] This effect reduces the electron density on the aniline nitrogen, decreasing its nucleophilicity and making it less reactive.[4] The combination of these factors necessitates carefully optimized reaction conditions.

Q2: What are the most effective catalyst systems for the N-arylation of this sterically hindered aniline?

A2: For challenging substrates like this compound, the choice of palladium catalyst and, more importantly, the phosphine ligand is critical. The ligand must be bulky enough to promote the crucial reductive elimination step of the catalytic cycle.[5]

  • Recommended Ligands: Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") are generally the most effective. Consider starting with ligands such as XPhos, RuPhos, or JohnPhos.[5][6]

  • Palladium Pre-catalysts: Using air-stable palladium pre-catalysts (e.g., G3 or G4 palladacycles) can improve reproducibility by ensuring the efficient generation of the active Pd(0) species.

Q3: I'm observing significant side product formation. How can I improve selectivity?

A3: Common side reactions in palladium-catalyzed aminations include hydrodehalogenation of the aryl halide and formation of diarylamine byproducts.

  • To Minimize Hydrodehalogenation: This often occurs due to β-hydride elimination. Using a sufficiently bulky ligand can disfavor this pathway. Ensure your solvent is anhydrous, as water can also contribute to this side reaction.

  • To Minimize Diarylation: While less common with such a hindered amine, using the aniline as the limiting reagent can help prevent double arylation if it occurs.

  • To Minimize Tar/Polymer Formation: Harsh reaction conditions can sometimes lead to polymerization of aniline derivatives.[7][8] If this is observed, try reducing the reaction temperature or using a milder base.

Q4: What are the optimal bases and solvents for this type of transformation?

A4: The choice of base and solvent is crucial for reaction success.

  • Base: A strong, non-nucleophilic base is required to deprotonate the aniline without competing in the reaction. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[6] Potassium phosphate (K₃PO₄) can be a milder alternative if the substrate is sensitive to the stronger base.[9]

  • Solvent: Anhydrous, aprotic solvents are standard. Toluene and dioxane are frequently used for Buchwald-Hartwig reactions.[6] It is critical to ensure the solvent is thoroughly degassed to prevent oxidation of the catalyst.

Troubleshooting Guide: N-Arylation Reactions

This guide addresses common issues encountered during the N-arylation of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. 4. Poor quality of reagents/solvents.1. Use a new bottle of palladium precursor and ligand. Consider using a pre-catalyst. Ensure the reaction is under a strict inert atmosphere (N₂ or Ar).[6] 2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).[6] 3. Incrementally increase the reaction temperature (e.g., from 80°C to 110°C).[5] 4. Use freshly distilled/anhydrous and degassed solvent. Ensure aniline and aryl halide are pure.
Reaction Stalls 1. Catalyst decomposition. 2. Product inhibition.1. Try a more robust ligand or pre-catalyst. Add a second portion of the catalyst midway through the reaction. 2. Dilute the reaction mixture by adding more solvent.
Formation of Dark Oil or Tar 1. Reaction temperature is too high. 2. Oxidative degradation. 3. Polymerization of starting material.[7][8]1. Reduce the reaction temperature. 2. Ensure the solvent is rigorously degassed and the inert atmosphere is maintained throughout the reaction. 3. Use a milder base and the lowest effective temperature.
Inconsistent Results 1. Variable quality of catalyst/ligand. 2. Presence of oxygen or moisture. 3. Inconsistent heating or stirring.1. Use a reliable supplier and store reagents under an inert atmosphere. Pre-catalysts often give more consistent results. 2. Improve inert atmosphere techniques (e.g., use a glovebox for setup).[6] 3. Use a temperature-controlled heating mantle with vigorous, consistent stirring.

Key Experimental Considerations & Workflow

The following diagrams illustrate the logical challenges in optimizing these reactions and a general workflow for carrying out the experiment.

Caption: Key challenges and optimization strategies.

experimental_workflow start Start: Reagent Preparation setup Reaction Setup (Under Inert Atmosphere) start->setup add_reagents Add Substrate, Aryl Halide, Base, Ligand, Pd Source setup->add_reagents add_solvent Add Anhydrous, Degassed Solvent add_reagents->add_solvent react Heat and Stir (e.g., 80-110 °C) add_solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Aqueous Work-up & Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify end Analysis & Characterization purify->end

Caption: General workflow for N-arylation experiments.

Generalized Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a starting point for the N-arylation of this compound with an aryl halide (e.g., aryl bromide). Optimization of ligand, base, solvent, and temperature will likely be necessary.

Reagents & Materials:

  • This compound (1.0 equiv.)

  • Aryl Halide (1.2 equiv.)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-4 mol%)

  • Phosphine Ligand (if not using a pre-catalyst)

  • Base (e.g., Sodium tert-butoxide, 1.5 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Oven-dried glassware (e.g., Schlenk flask or sealed vial)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, the base, this compound, and the aryl halide to an oven-dried Schlenk flask equipped with a magnetic stir bar.[6]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.[6]

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (start with 100 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.[6]

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and quench carefully with water or saturated aqueous ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then brine. Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.[9]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-arylated product.[9]

References

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methyl-6-(trifluoromethyl)aniline

Welcome to the technical support center for this compound (CAS No. 88301-98-8). This guide provides essential information on storage, handling, and troubleshooting for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered hazardous. The primary hazards include:

  • Harmful if swallowed .

  • Causes skin irritation .

  • Causes serious eye irritation .

  • May cause respiratory irritation . It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and longevity of this compound, specific storage conditions are recommended. It is sensitive to air and light.[1] For optimal quality, store the compound under the conditions outlined in the table below.

Q3: What personal protective equipment (PPE) should be used when handling this chemical?

A3: Proper PPE is mandatory to ensure safety. Always handle this compound inside a chemical fume hood.[2] The following table summarizes the recommended PPE.

Q4: What materials are incompatible with this compound?

A4: To prevent hazardous reactions, avoid contact with incompatible materials. Key incompatibilities include strong oxidizing agents, strong acids, and strong bases.[1] Exposure to these substances can lead to vigorous reactions and decomposition.

Data Presentation: Properties and Storage

Table 1: Chemical and Physical Properties

Property Value Source
IUPAC Name This compound
CAS Number 88301-98-8
Molecular Formula C₈H₈F₃N
Molecular Weight 175.15 g/mol [3]
Physical Form Colorless to White to Yellow-brown Liquid or Solid

| Storage Temperature | Store in freezer, under -20°C | |

Table 2: Recommended Storage and Handling Summary

Condition Recommendation Citation
Temperature Keep in freezer, under -20°C.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon). [1]
Container Keep container tightly closed and sealed in a dry place. [5]
Light Keep in a dark place.
Ventilation Store and handle in a well-ventilated area or chemical fume hood. [1][5]

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. |[1] |

Troubleshooting Guide

Issue 1: The compound has developed a yellow or brown color.

  • Possible Cause: This may indicate degradation due to exposure to air or light.[1][5] Aromatic amines are prone to oxidation, which can cause discoloration.

  • Troubleshooting Steps:

    • Verify that the container was properly sealed and stored under an inert atmosphere if required for long-term storage.

    • Ensure the compound was stored in a dark place as recommended.

    • For sensitive experiments, it is recommended to assess the purity of the discolored material using an appropriate analytical method (e.g., GC-MS, NMR) before use.

    • If purity is compromised, it may be necessary to purify the material (e.g., by distillation or chromatography) or use a fresh, unopened sample.

Issue 2: Inconsistent or unexpected experimental results.

  • Possible Cause: Impurities in the compound, improper handling, or reaction with incompatible materials could lead to inconsistent results.

  • Troubleshooting Workflow: The diagram below outlines a logical workflow to troubleshoot issues related to chemical purity and stability.

G A Unexpected Experimental Result or Observation B Has the compound's appearance changed (e.g., color)? A->B E Possible degradation due to improper storage (air/light). Verify purity via analysis (GC, NMR). B->E YES F Review Storage Conditions: - Stored at <= -20°C? - Container sealed? - Inert atmosphere used? B->F NO C YES D NO I Improve storage protocol. Consider using a fresh sample for sensitive work. F->I NO J Review Handling Protocol: - Handled in fume hood? - Used appropriate PPE? - Avoided cross-contamination? F->J YES G YES H NO M Refine handling procedures. Ensure proper technique to prevent contamination. J->M NO N Check for Incompatibilities: - Reaction with strong oxidizers, acids, or bases? - Contamination from solvents? J->N YES K YES L NO O Problem likely related to experimental design or other reagents. Re-evaluate protocol. N->O

Troubleshooting workflow for chemical stability.

Experimental Protocols & Methodologies

While specific experimental protocols are highly dependent on the research application (e.g., synthesis of active pharmaceutical ingredients, agrochemicals), the handling and preparation of a stock solution are common preliminary steps.[6][7]

Methodology: Preparation of a Stock Solution

This protocol provides a general method for preparing a stock solution of this compound for use in a reaction.

  • Pre-Experiment Setup:

    • Ensure the chemical fume hood is clean and operational.

    • Assemble all necessary glassware (e.g., volumetric flask, syringe, beaker) and ensure it is clean and dry.

    • Prepare the chosen solvent. The compound is soluble in common organic solvents like THF, DCM, and ether, but insoluble in water.[6]

    • Bring the container of this compound to room temperature before opening to prevent moisture condensation.

  • Handling and Weighing:

    • Perform all operations within a chemical fume hood.

    • Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[1][2]

    • If the compound is a solid, carefully transfer the required amount to a tared weighing vessel. If it is a liquid, use a calibrated syringe or pipette.

    • Immediately reseal the main container, purge with an inert gas if necessary, and return it to the recommended storage condition (-20°C).

  • Dissolution:

    • Add the weighed compound to the volumetric flask.

    • Add a portion of the chosen solvent to the flask and gently swirl to dissolve the compound completely.

    • Once dissolved, add more solvent to reach the final desired volume.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Usage and Storage of Solution:

    • Use the prepared solution immediately for best results.

    • If short-term storage is necessary, store the solution in a tightly sealed container, protected from light, and at a cool temperature to minimize solvent evaporation and degradation.

G A 1. Preparation - Equilibrate compound to RT - Prepare dry glassware - Select appropriate solvent B 2. Weighing (in Fume Hood) - Wear full PPE - Transfer required amount - Reseal and store primary container A->B C 3. Dissolution - Add compound to flask - Add solvent and swirl - Dilute to final volume B->C D 4. Use or Store Solution - Use immediately for best results - Store sealed, cool, and dark if necessary C->D

Workflow for preparing a stock solution.

References

Technical Support Center: Stability and Degradation of Trifluoromethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of trifluoromethylaniline derivatives.

Frequently Asked Questions (FAQs)

Q1: My trifluoromethylaniline derivative has turned yellow/brown. Is it still usable?

A1: Discoloration in aniline derivatives is often a sign of oxidation, which can lead to the formation of impurities.[1][2] While a slight color change may not affect all applications, it is crucial for high-purity work, such as in drug development, to assess the compound's purity before use.[1][2] Techniques like HPLC, TLC, or NMR can be used to check for significant impurities.[1] If impurities are detected, purification through methods like recrystallization or column chromatography may be necessary.[1]

Q2: What are the optimal storage conditions for trifluoromethylaniline derivatives?

A2: To ensure long-term stability and purity, trifluoromethylaniline derivatives should be stored in a cool, dry, and well-ventilated area.[1][2] It is recommended to keep them in tightly sealed containers, protected from light and moisture.[1][2] For extended storage, refrigeration at 2-8°C is advisable.[2] Storing under an inert atmosphere, such as nitrogen or argon, can help prevent oxidation.[2]

Q3: I'm observing unexpected side products in my reaction. Could this be a stability issue with my trifluoromethylaniline starting material?

A3: Yes, the instability of the starting material is a potential cause for the formation of unexpected side products.[2] Degradation of trifluoromethylaniline derivatives can introduce impurities into your reaction mixture.[2] Common degradation pathways include the oxidation of the aniline nitrogen to form nitroso or nitro derivatives.[2] It is recommended to verify the purity of your starting material before starting your experiment.[2]

Q4: What are the common degradation pathways for trifluoromethylaniline derivatives?

A4: Trifluoromethylaniline derivatives can degrade through several pathways:

  • Oxidative Degradation: This is a common pathway, often initiated by exposure to air and light, leading to colored impurities.[1][2]

  • Hydrolytic Degradation: The trifluoromethyl group can undergo hydrolysis under certain pH conditions, potentially converting to a carboxylic acid group.[1]

  • Photodegradation: Exposure to UV light can cause degradation, which may involve the generation of reactive oxygen species that attack the aromatic ring and the amine group.[1]

  • Thermal Degradation: While the trifluoromethyl group is generally thermally stable, high temperatures can lead to decomposition and potential polymerization.[1]

Q5: I'm having trouble purifying my trifluoromethylaniline derivative product. What could be the issue?

A5: Purification difficulties can arise from several factors:

  • Similar Polarity: The product and unreacted starting material may have very similar polarities, making separation by column chromatography challenging.[1]

  • Product Instability: The product may be degrading on the acidic silica gel during chromatography.[1] Using deactivated silica gel or neutral alumina can help mitigate this.[1]

  • Emulsion Formation: Aniline derivatives can sometimes form emulsions during aqueous workups.[1] Adding brine or a different organic solvent can help to break the emulsion.[1]

Troubleshooting Guides

HPLC Analysis Issues
ProblemPossible CauseSuggested Solution
Peak Tailing Secondary interactions with residual silanols on the column.Use a mobile phase with a lower pH to reduce silanol interactions.[3]
Ghost Peaks Contamination from previous injections or the mobile phase.Flush the injector and column with a strong solvent.[4] Ensure the mobile phase is freshly prepared.[5]
Baseline Drift Column temperature fluctuations or changes in mobile phase composition.Use a column oven for stable temperature control.[5] Ensure proper mixing and degassing of the mobile phase.[5]
No Peaks No sample injected or detector issue.Verify autosampler vials have sufficient sample and no air bubbles.[4] Check detector lamp and electrical connections.[4]
Low Reaction Yield
Possible CauseSuggested Solution
Degraded Starting Material Verify the purity of the trifluoromethylaniline derivative using TLC or HPLC before use.[1] Purify if necessary.[1]
Incompatible Reaction Conditions Optimize reaction parameters such as solvent, temperature, and base.[1]
Inactive Catalyst For cross-coupling reactions, ensure the catalyst is active and not poisoned.[1]

Quantitative Data Summary

The following tables provide representative data from stability and purity analyses of trifluoromethylaniline derivatives.

Table 1: Forced Degradation Study of a Trifluoromethylaniline Derivative

Stress Condition% DegradationMajor Degradation Products
Acid Hydrolysis (1N HCl, 60°C, 24h) 15%Hydroxylated aniline, Aniline
Base Hydrolysis (1N NaOH, 60°C, 24h) 25%Carboxylic acid derivative
Oxidative (3% H₂O₂, RT, 24h) 30%Nitroso and Nitro derivatives
Thermal (105°C, 48h) 10%Polymerization products
Photolytic (UV light, 24h) 20%Dehalogenated and hydroxylated species

Table 2: Comparative Purity Analysis by HPLC and GC-MS

Analytical MethodPurity (%)Impurity 1 (Isomer) (%)Impurity 2 (Oxidized) (%)
HPLC-UV 99.20.30.5
GC-MS 99.10.40.5

Experimental Protocols

Protocol 1: General Method for Forced Degradation Studies

Objective: To investigate the intrinsic stability of a trifluoromethylaniline derivative under various stress conditions.[6][7]

Methodology:

  • Sample Preparation: Prepare a stock solution of the trifluoromethylaniline derivative in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Add 1N HCl to the sample solution. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[8] Neutralize the solution before analysis.

  • Base Hydrolysis: Add 1N NaOH to the sample solution. Heat at a specified temperature (e.g., 60°C) for a defined period.[8] Neutralize the solution before analysis.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Keep at room temperature for a defined period.[2]

  • Thermal Degradation: Expose a solid sample of the compound to elevated temperatures in a calibrated oven.[2]

  • Photostability Testing: Expose a solution of the compound to a light source providing UV and visible light.[2] Keep a control sample in the dark.[2]

  • Analysis: Analyze all samples at various time points using a stability-indicating HPLC method to determine the extent of degradation and identify major degradation products.[2]

Protocol 2: HPLC Method for Purity and Stability Analysis

Objective: To determine the purity of a trifluoromethylaniline derivative and quantify its degradation products.[9]

Methodology:

  • Instrumentation: HPLC system with a UV detector.[9]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent.[2] Filter the sample through a 0.45 µm membrane filter before injection.[2]

  • Analysis: Inject the sample into the HPLC system. Purity is calculated using the area normalization method. Degradation is assessed by the decrease in the main peak area and the appearance of new peaks.[2]

Visualizations

A Trifluoromethylaniline Derivative B Oxidation (Air, Light) A->B Exposure D Hydrolysis (Acid/Base) A->D pH Change F Photodegradation (UV Light) A->F Exposure C Nitroso/Nitro Derivatives B->C E Carboxylic Acid Derivative D->E G Hydroxylated/ Dehalogenated Products F->G

Caption: Common degradation pathways of trifluoromethylaniline derivatives.

A Prepare Stock Solution of Trifluoromethylaniline Derivative B Stress Conditions A->B C Acid/Base Hydrolysis B->C D Oxidation (H2O2) B->D E Thermal Stress B->E F Photostability (UV) B->F G Sample at Time Points C->G D->G E->G F->G H HPLC Analysis G->H I Quantify Degradation & Identify Products H->I

Caption: Experimental workflow for forced degradation studies.

A Low Reaction Yield B Check Purity of Starting Material A->B C Is it Pure? B->C TLC/HPLC D Purify Starting Material C->D No E Optimize Reaction Conditions C->E Yes G Proceed with Reaction D->G F Check Catalyst Activity E->F F->G

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Troubleshooting Low Yield in Reactions Involving Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice for common issues encountered during chemical reactions with substituted anilines. The following sections are presented in a question-and-answer format to directly address specific experimental challenges.

General Issues & Reaction Setup

Q1: Why are my reaction yields consistently low when using anilines with strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃)?

A: The primary cause of low yields with electron-deficient anilines is their reduced nucleophilicity. Electron-withdrawing groups (EWGs) pull electron density away from the aromatic ring and the nitrogen atom through inductive and resonance effects.[1][2][3] This decreases the availability of the nitrogen's lone pair of electrons to attack an electrophile, rendering the aniline a much weaker nucleophile compared to aniline or its electron-rich derivatives.[1]

  • Troubleshooting Steps:

    • Increase Reactivity of the Electrophile: If possible, switch to a more reactive coupling partner (e.g., an acyl chloride instead of a carboxylic acid, or an aryl iodide instead of an aryl chloride in cross-coupling).

    • Optimize Reaction Conditions: Higher temperatures and longer reaction times may be necessary to drive the reaction to completion.

    • Use a Stronger Base: In reactions requiring a base, a stronger, non-nucleophilic base can help to deprotonate the aniline or facilitate the catalytic cycle more effectively.

    • Select a Specialized Catalyst System: For palladium-catalyzed reactions, highly active catalysts with specific bulky, electron-rich ligands are often required to couple electron-poor anilines successfully.[4]

Q2: My reaction is sluggish or fails entirely when using ortho-substituted anilines (e.g., 2-methylaniline, 2,6-dimethylaniline). What is the underlying issue?

A: The issue is almost certainly steric hindrance. Bulky substituents at the ortho position (the position adjacent to the amino group) physically block the nitrogen atom, preventing it from accessing the electrophile or the metal center in a catalytic reaction.[5][6] This effect dramatically slows down reaction rates, as demonstrated by the relative rates of acylation.[5] Even a single methyl group can significantly reduce the reaction rate, while two ortho-substituents can effectively shut down reactivity under standard conditions.[5][6]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.

    • Use Specialized Ligands: In palladium-catalyzed cross-coupling, bulky phosphine ligands (e.g., Buchwald or Hartwig ligands) can create a larger coordination sphere around the palladium atom, which can better accommodate sterically hindered substrates.[7][8]

    • Consider Alternative Synthetic Routes: If optimization fails, a different synthetic strategy that introduces the nitrogen at an earlier stage, before the steric hindrance is established, may be necessary.

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Q3: I am attempting a Buchwald-Hartwig amination or Suzuki coupling, but I see little to no product formation. What are the most common initial checks?

A: Low or no conversion in palladium-catalyzed cross-coupling reactions is a frequent problem that can often be traced back to a few key factors.[9] The catalyst's activity is highly sensitive to the reaction environment.

  • Critical Factors to Verify:

    • Inert Atmosphere: Palladium(0) catalysts are readily oxidized and deactivated by oxygen.[9] Ensure that all glassware is flame- or oven-dried and that solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen).[1][4][9] All manipulations should be performed under an inert atmosphere using Schlenk techniques or a glovebox.[4]

    • Reagent Quality: Water is a common culprit in failed cross-coupling reactions. It can lead to catalyst deactivation and unwanted side reactions like protodeboronation of boronic acids in Suzuki couplings.[9] Ensure all reagents are pure and solvents are anhydrous.[9]

    • Catalyst, Ligand, and Base Combination: The choice of ligand and base is critical and highly substrate-dependent. There is no universal system. If one combination fails, a screen of different ligands (e.g., RuPhos, BrettPhos) and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is a standard optimization step.[8][9]

troubleshooting_workflow start Low Conversion in Pd-Catalyzed Coupling check_inert Is the reaction under a strictly inert atmosphere? start->check_inert check_reagents Are all reagents and solvents pure and anhydrous? check_inert->check_reagents Yes re_run_inert Remedy: Flame-dry glassware, degas solvents, use glovebox. check_inert->re_run_inert No check_combo Is the catalyst/ligand/base combination appropriate? check_reagents->check_combo Yes re_run_reagents Remedy: Use fresh, pure reagents and anhydrous solvents. check_reagents->re_run_reagents No screen_conditions Action: Screen different ligands, bases, and solvents. check_combo->screen_conditions No / Unsure success Problem Solved check_combo->success Yes re_run_inert->start Re-run experiment re_run_reagents->start Re-run experiment screen_conditions->success Optimized conditions found

Caption: A logical workflow to diagnose common issues in Pd-catalyzed coupling.

Q4: In my Suzuki coupling, a major byproduct is the homocoupling of my boronic acid. How can I minimize this?

A: Homocoupling of the boronic acid is a classic side reaction, often exacerbated by the presence of oxygen.[9] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then promote the unwanted homocoupling pathway.[9]

  • Primary Solution: The most critical step is the rigorous exclusion of oxygen from your reaction. Ensure your reaction setup is completely purged with an inert gas and that your solvents are properly degassed.[9]

  • Secondary Solutions:

    • Control Stoichiometry: Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess may favor homocoupling.

    • Base Selection: The choice of base can influence the rate of productive coupling versus homocoupling. Screening bases like K₃PO₄ or Cs₂CO₃ may identify a more selective option.[9]

Q5: My aniline starting material is consumed, but instead of my desired aminated product, I am isolating the dehalogenated arene. What is causing this?

A: This side reaction is known as hydrodehalogenation and can compete with the desired C-N bond formation. In the Buchwald-Hartwig catalytic cycle, it can arise from a process called β-hydride elimination from the palladium-amido intermediate, which occurs instead of reductive elimination.[10][11] The choice of phosphine ligand is a critical factor in promoting the desired reductive elimination pathway and suppressing this unwanted side reaction.[10]

Troubleshooting Other Common Reactions

Q6: How can I perform a selective monohalogenation on an aniline without getting di- and tri-substituted products?

A: The amino group (-NH₂) is one of the strongest activating groups in electrophilic aromatic substitution, making the aromatic ring extremely electron-rich and prone to over-reaction.[12][13] Direct halogenation often leads to multiple substitutions that are difficult to control.[12]

  • The Acetanilide Strategy: The most effective solution is to temporarily reduce the activating strength of the amino group by converting it to an amide.

    • Protection: React the aniline with acetic anhydride to form the corresponding acetanilide. The lone pair on the nitrogen is now delocalized onto the carbonyl oxygen, making it a less powerful activating group.[12][13]

    • Halogenation: Perform the halogenation on the acetanilide. The reaction is now much more controllable, typically yielding the para-substituted product as the major isomer.

    • Deprotection: Hydrolyze the acetyl group using acidic or basic conditions to reveal the monohalogenated aniline.[12]

protection_strategy cluster_0 Reactivity Control Workflow Aniline Highly Reactive Aniline (-NH2) Acetanilide Moderately Reactive Acetanilide (-NHAc) Aniline->Acetanilide 1. Protection (Acetylation) Substituted_Acetanilide Substituted Acetanilide Acetanilide->Substituted_Acetanilide 2. Electrophilic Substitution (e.g., Br2) Substituted_Aniline Final Product: Mono-substituted Aniline Substituted_Acetanilide->Substituted_Aniline 3. Deprotection (Hydrolysis)

Caption: Workflow for controlling aniline reactivity in electrophilic substitution.

Data Presentation

Table 1: Influence of Steric Hindrance on Relative Acylation Rate

This table illustrates the dramatic decrease in reaction rate for the acylation of anilines with benzoyl chloride as the steric bulk around the amino group increases. The data is normalized relative to unhindered aniline.

Aniline DerivativeOrtho Substituent(s)Relative Rate Constant (k_rel)Observation
AnilineH1Baseline for comparison.[5]
2-MethylanilineCH₃~0.1A single methyl group causes significant steric hindrance.[5]
2,6-DimethylanilineCH₃, CH₃~0.001Two methyl groups drastically reduce the reaction rate.[5]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of an Electron-Deficient Aryl Bromide

The success of a Buchwald-Hartwig amination is highly dependent on the specific combination of catalyst, ligand, and base. This table provides a starting point for optimization.

EntryAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
1AnilinePd₂(dba)₃ (1)DavePhos (2)NaOtBu (1.2)Toluene100
24-NitroanilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (1.5)Dioxane110
34-CyanoanilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)t-BuOH100
4AnilineG3-XPhos (1)(precatalyst)LHMDS (1.4)Toluene80

(Note: This table is a compilation of representative data and should be used as a guideline for reaction optimization.[4][14])

Experimental Protocols

Protocol 1: General Procedure for a Troubleshooting Screen in Buchwald-Hartwig Amination

This protocol describes a parallel screening approach to quickly identify optimal reaction conditions. All operations must be performed under an inert atmosphere.

  • Preparation: In a glovebox, arrange an array of reaction vials equipped with stir bars.

  • Stock Solutions: Prepare stock solutions of the aryl halide, the aniline, the palladium precatalyst (e.g., Pd₂(dba)₃), and the internal standard in the chosen anhydrous solvent (e.g., toluene or dioxane).

  • Reagent Addition:

    • To each vial, add the appropriate base (e.g., NaOtBu, K₃PO₄).

    • To each vial, add the specific ligand to be tested.

    • Add the stock solutions of the aryl halide, aniline, and internal standard to each vial.

    • Initiate the reactions by adding the palladium precatalyst stock solution.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature.

  • Monitoring: After a set time (e.g., 2, 8, 24 hours), take a small aliquot from each reaction, quench it, filter it, and analyze by LC-MS or GC-MS to determine conversion and yield.[4]

Protocol 2: Aqueous Acid Wash to Remove Unreacted Aniline

This workup procedure is effective for removing basic aniline starting material from a reaction mixture, provided the desired product is stable to acid and not significantly basic.

  • Dissolution: After the reaction is complete, concentrate the reaction mixture under reduced pressure. Dissolve the crude residue in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous HCl solution.[15]

  • Separation: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The aniline will be protonated to form anilinium chloride, which is soluble in the aqueous layer.

  • Wash: Drain the lower aqueous layer. Wash the remaining organic layer again with 1M HCl, followed by a wash with saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now depleted of the aniline starting material.[15][16]

Frequently Asked Questions (FAQs)

Q7: What are the best methods for monitoring the progress of my reaction?

A: For routine monitoring, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques.[4] TLC provides a quick, qualitative assessment of the consumption of starting materials and the formation of products. LC-MS offers more definitive identification of components in the reaction mixture by their mass and is invaluable for confirming product formation and identifying byproducts. For detailed mechanistic investigations, advanced techniques like on-line extractive electrospray ionization mass spectrometry (EESI-MS) can be used to detect reaction intermediates in real-time.[17]

Q8: My product and unreacted aniline have very similar Rf values on TLC. How can I improve my purification?

A: When chromatographic separation is difficult, exploiting the chemical properties of aniline is the best approach. As detailed in Protocol 2, an acidic wash is highly effective at removing residual aniline by converting it into a water-soluble salt.[15][16] If your product is acid-sensitive, alternative methods include:

  • Scavenger Resins: Use a resin-bound isocyanate or acid chloride to selectively react with and remove the excess aniline.

  • Chromatography Modifiers: Adding a small amount of a modifier to the eluent, such as triethylamine, can sometimes alter the retention of basic compounds like aniline on silica gel, improving separation.[15]

References

Technical Support Center: Purification of 2-Methyl-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Methyl-6-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for obtaining high-purity material for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Impurities in this compound can originate from the synthetic route or degradation. Common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis process.

  • Positional Isomers: Isomers such as 2-Methyl-3-(trifluoromethyl)aniline or other positional isomers may be present.

  • Over-halogenated Species: If halogenation is part of the synthesis, di- or poly-halogenated byproducts might form.

  • Degradation Products: Like other anilines, this compound can be susceptible to oxidation, leading to the formation of colored impurities, including nitroso or nitro derivatives, especially when exposed to air and light.

Q2: What is the general stability and appearance of this compound?

A2: this compound is typically a colorless to light yellow liquid or a low-melting solid.[1] It is known to be sensitive to air and light, which can cause discoloration to a reddish-brown hue over time due to oxidation. For optimal stability, it should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept in a cool, dark place, with some suppliers recommending storage in a freezer at -20°C.[1]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: The purity of this compound can be effectively determined using the following analytical methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment and impurity profiling. A reversed-phase C18 column is often a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound and provides potential solutions.

Problem Potential Cause Suggested Solution
Low recovery after purification - The compound may be partially lost during transfers. - Inappropriate purification method for the specific impurities present. - For chromatography, the compound might be irreversibly adsorbed onto the stationary phase.- Minimize the number of transfer steps. - Analyze the crude material to identify the nature of the impurities and select the most suitable purification technique. - For column chromatography, try using a different stationary phase (e.g., neutral alumina instead of silica gel) or add a small amount of a basic modifier like triethylamine to the eluent to prevent strong adsorption.
Product is still colored (yellow/brown) after purification - Presence of persistent, colored impurities. - Oxidation of the product during the purification process.- Consider a pre-treatment step with activated carbon to remove some colored impurities before the main purification. - Perform purification steps under an inert atmosphere (nitrogen or argon) to minimize oxidation. - For distillation, ensure the system is free of leaks to prevent air exposure at high temperatures.
Co-elution of impurities during column chromatography - Impurities have similar polarity to the product.- Optimize the eluent system by trying different solvent mixtures or using a shallow gradient elution. - Consider using a different stationary phase (e.g., alumina, reverse-phase silica). - High-performance liquid chromatography (HPLC) may offer better resolution for difficult separations.
Oiling out during recrystallization - The solvent is too nonpolar for the compound at lower temperatures. - The solution is cooled too quickly.- Use a more polar solvent or a solvent mixture. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath. - Try adding a seed crystal to induce crystallization.

Experimental Protocols

Below are detailed methodologies for the most common purification techniques for this compound.

Distillation

Distillation is a highly effective method for purifying this compound, especially for removing non-volatile impurities.

Experimental Workflow for Distillation

cluster_0 Preparation cluster_1 Distillation Setup cluster_2 Fraction Collection prep Charge distillation flask with crude this compound drying Add drying agent (e.g., CaH₂) if water is present prep->drying setup Assemble vacuum distillation apparatus drying->setup vacuum Apply vacuum (e.g., 10-20 mmHg) setup->vacuum heating Heat the flask gently with a heating mantle vacuum->heating collect_forerun Discard forerun (low-boiling impurities) heating->collect_forerun collect_product Collect the main fraction at the expected boiling point collect_forerun->collect_product stop_heating Stop heating when the temperature drops or charring occurs collect_product->stop_heating

Caption: Workflow for the vacuum distillation of this compound.

Detailed Protocol:

  • Preparation: Place the crude this compound into a round-bottom flask. If water is suspected to be present, add a suitable drying agent like calcium hydride (CaH₂) and stir for a few hours before distillation.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all joints are well-sealed.

  • Distillation:

    • Apply a vacuum. The pressure should be monitored with a manometer.

    • Begin heating the flask gently.

    • Collect and discard any initial low-boiling fractions (forerun).

    • Collect the main fraction of this compound at its boiling point under the applied pressure. The predicted boiling point at atmospheric pressure is approximately 198.8°C.[1] Under reduced pressure, the boiling point will be significantly lower.

    • Stop the distillation when the temperature starts to drop or if the residue in the flask begins to darken significantly.

  • Storage: Store the purified, colorless product under an inert atmosphere and protected from light.

Quantitative Data:

ParameterValueReference
Predicted Boiling Point (atm)198.8 ± 35.0 °C[1]
Purity Achievable>99% (by GC)Based on data for similar compounds
Recrystallization

Recrystallization is suitable if the crude product is a solid or a low-melting solid and contains impurities with different solubility profiles.

Experimental Workflow for Recrystallization

cluster_0 Dissolution cluster_1 Filtration cluster_2 Crystallization & Isolation dissolve Dissolve crude product in a minimum amount of hot solvent charcoal Add activated charcoal (if colored) and heat briefly dissolve->charcoal hot_filtration Perform hot filtration to remove insoluble impurities charcoal->hot_filtration cool Allow the filtrate to cool slowly to induce crystallization hot_filtration->cool ice_bath Cool in an ice bath to maximize crystal formation cool->ice_bath collect_crystals Collect crystals by vacuum filtration ice_bath->collect_crystals wash_crystals Wash crystals with a small amount of cold solvent collect_crystals->wash_crystals dry_crystals Dry the crystals under vacuum wash_crystals->dry_crystals

Caption: Workflow for the recrystallization of this compound.

Detailed Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system. Good options for anilines often include hexane/ethyl acetate, toluene, or ethanol/water mixtures. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to promote further crystallization.

  • Isolation: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography

Column chromatography is effective for separating impurities with polarities similar to the product.

Experimental Workflow for Column Chromatography

cluster_0 Preparation cluster_1 Elution cluster_2 Analysis & Isolation pack_column Pack a column with silica gel or alumina load_sample Load the crude product onto the column pack_column->load_sample elute Elute with a suitable solvent system (e.g., hexane/ethyl acetate gradient) load_sample->elute collect_fractions Collect fractions elute->collect_fractions tlc_analysis Analyze fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine pure fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate the solvent combine_fractions->evaporate_solvent

Caption: Workflow for column chromatography purification of this compound.

Detailed Protocol:

  • Stationary Phase and Eluent Selection: Silica gel is a common choice for the stationary phase. The eluent is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by thin-layer chromatography (TLC) first.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, where the polarity of the eluent is gradually increased, is often effective for separating compounds with different polarities.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Comparison of Purification Methods

Method Advantages Disadvantages Typical Purity Achieved
Distillation - Excellent for removing non-volatile or very high-boiling impurities. - Can be scaled up for larger quantities.- Requires the compound to be thermally stable. - May not effectively separate impurities with similar boiling points.>99%
Recrystallization - Can yield very pure crystalline material. - Relatively simple and inexpensive.- Requires the compound to be a solid at room temperature. - Can result in significant product loss in the mother liquor.>99.5%
Column Chromatography - Very versatile and can separate a wide range of impurities. - Can be adapted for different polarities.- Can be time-consuming and requires larger volumes of solvents. - Potential for product loss on the column.>98%

References

Challenges in the scale-up synthesis of 2-Methyl-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scale-up synthesis of 2-Methyl-6-(trifluoromethyl)aniline. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Problem/ObservationPotential Cause(s)Suggested Solution(s)
Low Reaction Yield - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Catalyst deactivation or insufficient loading. - Presence of impurities in starting materials.- Monitor reaction progress using GC or HPLC to ensure completion. - Optimize temperature and pressure based on small-scale experiments before scaling up. - Use fresh, high-quality catalyst and consider increasing the catalyst loading. - Ensure the purity of starting materials through appropriate purification techniques.
Formation of Impurities/Byproducts - Lack of regioselectivity in the reaction. - Side reactions due to high temperatures. - Presence of moisture or air in the reaction system.- Employ a directing group strategy to enhance regioselectivity. - Maintain strict temperature control throughout the reaction. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents.
Difficulties in Product Isolation and Purification - Inefficient extraction from the reaction mixture. - Formation of a stable emulsion during workup. - Co-distillation with impurities having similar boiling points.- Adjust the pH of the aqueous phase to optimize extraction efficiency. - Add a brine solution to break up emulsions. - Employ fractional distillation under reduced pressure or preparative chromatography for purification.
Inconsistent Batch-to-Batch Results - Variations in raw material quality. - Poor control over reaction parameters. - Inadequate mixing at a larger scale.- Implement stringent quality control for all incoming raw materials. - Utilize automated process control systems to maintain consistent reaction conditions. - Ensure efficient agitation is maintained during scale-up to ensure homogeneity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: Common synthetic strategies often involve multi-step processes starting from commercially available trifluoromethyl-substituted anilines or toluenes. One potential route involves the ortho-lithiation of a protected aniline derivative followed by methylation. Another approach could be the catalytic reduction of a corresponding nitro-compound. The choice of route often depends on the availability and cost of starting materials, as well as scalability considerations.

Q2: What are the key safety precautions to consider during the scale-up of this synthesis?

A2: The synthesis may involve hazardous reagents and reaction conditions. Key safety precautions include:

  • Handling of Reagents: Use appropriate personal protective equipment (PPE), especially when handling corrosive or toxic substances.

  • Reaction Conditions: Reactions at elevated temperatures and pressures should be conducted in appropriately rated reactors with pressure relief systems.

  • Inert Atmosphere: Reactions sensitive to air or moisture should be performed under an inert gas like nitrogen.

  • Ventilation: All operations should be carried out in a well-ventilated area or a fume hood to avoid inhalation of vapors.

Q3: How can the purity of this compound be effectively monitored and controlled?

A3: Product purity can be monitored throughout the synthesis and purification process using analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Final product purity should be confirmed by GC-MS and NMR spectroscopy. To control purity, it is crucial to use high-purity starting materials and control reaction conditions to minimize byproduct formation.

Q4: What are the typical challenges encountered during the purification of this compound at an industrial scale?

A4: At an industrial scale, purification can be challenging due to the large volumes involved. Distillation is a common method, but the presence of impurities with close boiling points can necessitate the use of high-efficiency fractional distillation columns. Crystallization can be an alternative or complementary purification step if a suitable solvent system is identified.

Experimental Protocols

General Protocol for Catalytic Hydrogenation

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

  • Reactor Setup: Charge a pressure-rated reactor with the starting nitro-compound, a suitable solvent (e.g., ethanol or methanol), and a hydrogenation catalyst (e.g., Palladium on carbon, Pd/C).

  • Inerting: Purge the reactor multiple times with an inert gas (e.g., nitrogen) to remove all air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure. Heat the reaction mixture to the target temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake and periodically analyzing samples by GC or TLC.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by distillation or crystallization.

Visualizations

experimental_workflow start Starting Material (e.g., 2-Nitro-6-methylbenzotrifluoride) reaction Catalytic Hydrogenation - Pd/C Catalyst - Hydrogen Pressure - Solvent (e.g., Ethanol) start->reaction workup Reaction Workup - Catalyst Filtration - Solvent Removal reaction->workup purification Purification - Distillation or - Crystallization workup->purification product Final Product This compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound via catalytic hydrogenation.

troubleshooting_logic low_yield Low Yield Observed check_completion Check Reaction Completion (GC/HPLC) low_yield->check_completion check_conditions Review Reaction Conditions (Temp, Pressure) low_yield->check_conditions check_catalyst Evaluate Catalyst Activity & Loading low_yield->check_catalyst incomplete Incomplete Reaction check_completion->incomplete Yes suboptimal Suboptimal Conditions check_conditions->suboptimal Yes catalyst_issue Catalyst Deactivated/ Insufficient check_catalyst->catalyst_issue Yes increase_time Increase Reaction Time/ Temperature incomplete->increase_time optimize Optimize Conditions suboptimal->optimize add_catalyst Use Fresh/More Catalyst catalyst_issue->add_catalyst

Caption: A decision-making diagram for troubleshooting low reaction yields.

Safe handling procedures and personal protective equipment (PPE) for 2-Methyl-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe handling and use of 2-Methyl-6-(trifluoromethyl)aniline in research and development settings. All procedures should be performed in accordance with institutional and national safety regulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered hazardous. The primary hazards include:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Q2: What is the appropriate personal protective equipment (PPE) for handling this compound?

A2: Appropriate PPE includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, an apron or chemical-resistant suit may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Q3: How should I store this compound?

A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Q4: What should I do in case of accidental exposure?

A4: Follow these first-aid measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Q5: What are the common applications of this compound in research?

A5: Due to its chemical structure, featuring a trifluoromethyl group, this compound and its isomers are valuable intermediates in the synthesis of:

  • Pharmaceuticals: The trifluoromethyl group can enhance metabolic stability and bioavailability.[4]

  • Agrochemicals: Used in the development of new pesticides and herbicides.[5]

  • Electronic Materials: The electron-withdrawing nature of the trifluoromethyl group can modify the electronic properties of materials.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low reaction yield in a coupling reaction. Incomplete dissolution of the aniline.Ensure the solvent system is appropriate for the solubility of this compound. Consider gentle heating if the compound's stability permits.
Deactivation of the catalyst.Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if using an air-sensitive catalyst.
Steric hindrance from the ortho-methyl and trifluoromethyl groups.Optimize reaction conditions (temperature, reaction time, catalyst loading). Consider using a less sterically hindered catalyst or a different coupling partner.
Formation of unexpected side products. Reaction with atmospheric moisture or oxygen.Use anhydrous solvents and perform the reaction under an inert atmosphere.
Incorrect reaction temperature.Carefully control the reaction temperature. Some reactions may require cooling to prevent side reactions.
Difficulty in product purification. Co-elution of the product with starting material or byproducts during chromatography.Optimize the solvent system for column chromatography. Consider using a different stationary phase or an alternative purification method like recrystallization or distillation.
The product is an oil and does not crystallize.Attempt to form a salt of the product (e.g., hydrochloride) which may be more crystalline. Alternatively, use column chromatography for purification.

Experimental Protocols

While specific experimental protocols will vary depending on the research project, a general procedure for a typical cross-coupling reaction involving this compound is provided below.

General Protocol for a Suzuki Coupling Reaction

This protocol is a generalized example and must be adapted and optimized for specific substrates and reaction conditions.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a suitable ligand if required.

    • Add this compound (1.2 eq.) and the boronic acid or ester (1.5 eq.).

    • Add a base (e.g., K₂CO₃, 2.0 eq.).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition:

    • Add anhydrous solvent (e.g., toluene, dioxane, or DMF) via syringe.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Assess Hazards (Review SDS) b Select Appropriate PPE a->b c Prepare Work Area (Fume Hood) b->c d Weigh/Measure Chemical c->d e Perform Experiment d->e f Decontaminate Glassware e->f g Dispose of Waste Properly f->g h Exposure Event i Follow First-Aid Procedures h->i j Seek Medical Attention i->j

Caption: Workflow for the safe handling of this compound.

PPE_Selection_Logic cluster_hazards Identified Hazards cluster_ppe Required PPE skin_irritation Skin Irritation gloves Chemical Resistant Gloves skin_irritation->gloves lab_coat Lab Coat skin_irritation->lab_coat eye_irritation Eye Irritation goggles Safety Goggles/Face Shield eye_irritation->goggles inhalation_hazard Inhalation Hazard respirator Respirator (in fume hood) inhalation_hazard->respirator

Caption: Logic for selecting PPE based on identified hazards.

References

Preventing oxidation and discoloration of aniline compounds during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation and discoloration of aniline compounds during storage.

Frequently Asked Questions (FAQs)

Q1: Why did my aniline compound change color from colorless/pale yellow to dark brown?

A1: The discoloration of aniline and its derivatives is primarily due to oxidation. The amino group (-NH₂) on the aromatic ring is susceptible to oxidation by atmospheric oxygen.[1][2] This process is often accelerated by exposure to light and elevated temperatures, leading to the formation of highly colored impurities such as nitrobenzenes, azobenzenes, and polymeric materials.[2][3][4]

Q2: What are the consequences of using a discolored aniline compound in my experiment?

A2: Using discolored, oxidized aniline can significantly compromise your experimental results. The impurities can lead to lower yields, unexpected side products, and difficulty in reproducing results. For applications requiring high purity, it is strongly recommended to use a fresh or purified batch of the compound.

Q3: What are the ideal storage conditions for aniline compounds to prevent oxidation?

A3: To minimize oxidation and discoloration, aniline compounds should be stored in a cool, dry, and dark place.[3] The most effective method is to store them in a tightly sealed, amber glass container under an inert atmosphere, such as nitrogen or argon.[1] For long-term storage, refrigeration at 2-8°C is recommended.[1]

Q4: Can I use an antioxidant or stabilizer to prevent the discoloration of my aniline compound?

A4: While not a standard practice for storing pure laboratory chemicals, certain stabilizers can retard discoloration. Aromatic amine antioxidants, such as diphenylamine (DPA), and phenolic compounds have shown effectiveness in inhibiting oxidation in various applications.[5] However, the compatibility of any additive with your specific downstream application must be carefully evaluated to avoid interference.

Q5: My aniline compound has already discolored. Can I still purify it for use?

A5: Yes, in many cases, discolored aniline can be purified. The most common and effective method for purifying liquid anilines is vacuum distillation to separate the pure aniline from non-volatile polymeric impurities.[6] For solid aniline derivatives, recrystallization is a suitable purification technique.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the oxidation and discoloration of aniline compounds.

Problem Potential Cause Suggested Solution
Aniline compound is discolored upon receipt. Improper shipping or storage by the supplier.Contact the supplier for a replacement. If immediate use is necessary, purify the compound before use (see Experimental Protocols section).
Compound discolors rapidly after opening. Exposure to air and/or light.Handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Store the compound in a tightly sealed container, wrapped in aluminum foil or in an amber vial, and blanketed with an inert gas like nitrogen or argon.
Inconsistent results in reactions using the aniline compound. Presence of oxidation impurities.Verify the purity of the aniline compound using analytical methods such as HPLC or GC-MS (see Experimental Protocols section). If impurities are detected, purify the compound or use a new batch.
Solid aniline derivative appears dark and oily. Oxidation and potential degradation.Purify the compound by recrystallization. Consider treating the solution with activated carbon during recrystallization to remove colored impurities.

Data Presentation

The following tables summarize the impact of various storage parameters on the stability of aniline. Note: The quantitative data presented here is illustrative and based on established principles of chemical kinetics. Actual degradation rates will vary depending on the specific aniline derivative and storage conditions.

Table 1: Illustrative Effect of Storage Atmosphere and Light Exposure on Aniline Discoloration Over 6 Months at Room Temperature (20-25°C)

Storage ConditionAtmosphereLight ExposurePurity after 6 Months (%)Appearance
Optimal NitrogenDark>99.5Colorless to pale yellow
Sub-optimal 1 AirDark98.0Yellow to light brown
Sub-optimal 2 NitrogenAmbient Light99.0Pale yellow
Poor AirAmbient Light<95.0Dark brown/red

Table 2: Illustrative Effect of Temperature on Aniline Purity Over 12 Months in the Dark under an Air Atmosphere

Storage Temperature (°C)Purity after 3 Months (%)Purity after 6 Months (%)Purity after 12 Months (%)
499.899.699.2
2599.098.096.5
4097.595.090.0

Table 3: Illustrative Comparison of Stabilizer Effectiveness on Aniline Stored at 40°C in Air for 3 Months

Stabilizer (0.1% w/w)Purity after 3 Months (%)
None (Control)95.0
Diphenylamine (DPA)98.5
tert-Butylhydroquinone (TBHQ)98.2
Pyrogallol (PY)98.8

Experimental Protocols

Protocol 1: Purification of Discolored Aniline by Vacuum Distillation

Objective: To purify liquid aniline from non-volatile oxidation products.

Materials:

  • Discolored aniline

  • Round-bottom flask

  • Short-path distillation head with condenser and receiving flask

  • Vacuum pump and tubing

  • Heating mantle

  • Stir bar

  • Boiling chips (optional, but magnetic stirring is preferred)

  • Cold trap

Methodology:

  • Assemble the vacuum distillation apparatus. Ensure all glassware is dry.

  • Place a stir bar and the discolored aniline into the round-bottom flask.

  • Connect the flask to the distillation head and the receiving flask.

  • Connect the vacuum tubing from the distillation apparatus to a cold trap, and then to the vacuum pump.

  • Turn on the vacuum pump to reduce the pressure inside the apparatus. A pressure of ~20 mmHg is suitable for aniline, which will lower its boiling point to around 72°C.

  • Once a stable vacuum is achieved, begin stirring and gently heat the flask using the heating mantle.

  • Discard the initial distillate (fore-run), which may contain volatile impurities like water.

  • Collect the main fraction of colorless, pure aniline in the receiving flask at a stable temperature.

  • Stop the distillation when the temperature begins to rise or when only a dark, tarry residue remains in the distillation flask.

  • Turn off the heating and allow the apparatus to cool completely before slowly releasing the vacuum.

  • Transfer the purified aniline to a clean, dry amber glass bottle and store under an inert atmosphere.

Protocol 2: Storage of Aniline Compounds under an Inert Atmosphere (Nitrogen Blanketing)

Objective: To prevent oxidation by replacing the air in the headspace of a storage container with an inert gas.

Materials:

  • Aniline compound

  • Amber glass storage bottle with a septum-cap

  • Source of dry nitrogen or argon gas with a regulator

  • Needles and tubing

Methodology:

  • Place the aniline compound into the storage bottle.

  • Pierce the septum with an inlet needle connected to the nitrogen source and an outlet needle to vent the displaced air.

  • Gently flush the headspace of the bottle with a slow stream of nitrogen for several minutes.

  • Remove the outlet needle first, followed by the inlet needle, to maintain a slight positive pressure of nitrogen inside the bottle.

  • Seal the septum with parafilm for extra security.

  • Store the bottle in a cool, dark place.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of an aniline compound and quantify any degradation products.

Materials:

  • Aniline sample

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable mobile phase modifier)

  • C18 reversed-phase HPLC column

  • HPLC system with a UV detector

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Solution Preparation: Accurately prepare a stock solution of a high-purity aniline reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately prepare a solution of the aniline sample to be tested in the mobile phase at a known concentration.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the prepared standards and sample onto the column.

    • Run a gradient elution to separate the aniline from its impurities.

    • Detect the components using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Identify the aniline peak based on the retention time of the reference standard.

    • Calculate the purity of the sample by comparing the peak area of the aniline to the total peak area of all components in the chromatogram (area percent method).

    • Quantify the concentration of aniline and its impurities by comparing their peak areas to the calibration curve generated from the standards.

Mandatory Visualizations

Aniline_Oxidation_Pathway Aniline Aniline (Colorless) Intermediates Radical Intermediates Aniline->Intermediates Oxidation Oxidants O₂, Light, Heat Oxidants->Intermediates Nitrosobenzene Nitrosobenzene Intermediates->Nitrosobenzene Azoxybenzene Azoxybenzene Intermediates->Azoxybenzene Polymeric Polymeric Byproducts (Dark Colored) Intermediates->Polymeric Nitrobenzene Nitrobenzene Nitrosobenzene->Nitrobenzene Azobenzene Azobenzene (Colored) Azoxybenzene->Azobenzene

Caption: Simplified pathway of aniline oxidation leading to colored byproducts.

Troubleshooting_Workflow start Start: Aniline Compound Shows Discoloration check_storage Review Storage Conditions: - Exposed to Air/Light? - Stored at High Temp? start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes proper_storage Proper Storage check_storage->proper_storage No (Consider other factors) purify Purify Compound (e.g., Vacuum Distillation) improper_storage->purify implement_best_practices Implement Best Storage Practices: - Inert Atmosphere - Dark, Cool Location improper_storage->implement_best_practices use_as_is Use As-Is (Non-critical applications) purify->use_as_is discard Discard and Use New Batch (Critical applications) purify->discard Experimental_Workflow_Purification start Start: Discolored Aniline Compound choose_method Choose Purification Method start->choose_method distillation Vacuum Distillation (for liquids) choose_method->distillation Liquid recrystallization Recrystallization (for solids) choose_method->recrystallization Solid perform_purification Perform Purification (See Protocol) distillation->perform_purification recrystallization->perform_purification purity_analysis Analyze Purity (HPLC/GC-MS) perform_purification->purity_analysis check_purity Purity > 99%? purity_analysis->check_purity check_purity->perform_purification No store_properly Store Purified Compound Under Inert Atmosphere check_purity->store_properly Yes end End: Purified Compound Ready for Use store_properly->end

References

Managing common side reactions in trifluoromethylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethylanilines. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: My trifluoromethylaniline sample has developed a yellow or brown color over time. Is it still usable?

A1: The discoloration of trifluoromethylanilines often indicates oxidation or degradation. While the product may still be suitable for some applications, it is crucial to assess its purity before use. The appearance of new peaks or a decrease in the area of the main peak in an HPLC or GC analysis can confirm degradation[1]. To prevent this, store the compound at 2-8°C in an amber vial under an inert atmosphere (e.g., nitrogen or argon) and protect it from moisture[1].

Q2: I am observing poor yield in my trifluoromethylaniline synthesis. What are the likely causes?

A2: Low yields can stem from several factors throughout the multi-step synthesis process. Key areas to investigate include:

  • Incomplete Nitration: Ensure the nitrating agent is of sufficient strength and that the reaction temperature and time are optimized for your specific benzotrichloride derivative.

  • Inefficient Fluorination: The conversion of the trichloromethyl group to a trifluoromethyl group with anhydrous hydrofluoric acid (HF) is critical. Incomplete reaction can leave behind chlorinated intermediates. The use of a catalyst may be necessary for some substrates.

  • Suboptimal Reduction: The reduction of the nitro group is highly dependent on the catalyst, solvent, temperature, and hydrogen pressure. Catalyst poisoning or deactivation can lead to incomplete conversion.

  • Product Loss During Workup and Purification: Trifluoromethylanilines can be volatile. Ensure proper techniques are used during solvent removal and purification to minimize loss.

Q3: How can I effectively separate positional isomers of my target trifluoromethylaniline?

A3: The separation of positional isomers is a significant challenge due to their similar physicochemical properties, such as close boiling points and polarity. The most effective methods are:

  • Fractional Distillation: This technique is suitable for separating liquids with boiling point differences of less than 25°C, though it may require a highly efficient distillation column.

  • Preparative Chromatography: For laboratory-scale purifications requiring high purity, preparative gas chromatography (pGC) for volatile isomers or preparative high-performance liquid chromatography (p HPLC) are the methods of choice.

  • Crystallization: If one isomer is a solid and has different solubility characteristics from the others, fractional crystallization can be an effective purification method. It is often advantageous to separate isomers at the nitrobenzotrifluoride intermediate stage before the final reduction step[2].

Troubleshooting Guides

Problem 1: Formation of Multiple Isomers During Nitration

Question: During the nitration of my substituted benzotrichloride, I am obtaining a mixture of ortho, meta, and para isomers. How can I control the regioselectivity?

Answer: The regioselectivity of nitration is governed by the directing effects of the substituents on the aromatic ring. The trichloromethyl group is a meta-directing deactivator.

Troubleshooting Steps:

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the kinetic energy of the system, favoring the formation of the thermodynamically more stable product.

  • Nitrating Agent Composition: The composition of the mixed acid (nitric acid and sulfuric acid) can influence isomer distribution. For some substrates, using fuming nitric acid and concentrated sulfuric acid can alter the isomer ratios[2].

  • Catalyst Choice (for alternative routes): For certain aromatic compounds, shape-selective catalysts like zeolites can be used with nitrating agents such as dinitrogen pentoxide to favor the formation of the para isomer[3].

Quantitative Data on Isomer Formation:

Starting MaterialNitration ConditionsOrtho Isomer (%)Meta Isomer (%)Para Isomer (%)Reference
BenzotrichlorideMixed Acid (HNO₃/H₂SO₄)-~65~35J. Chem. Soc. B, 1969, 856
3-ChlorobenzotrichlorideMixed Acid (HNO₃/H₂SO₄)26.3 (product is 3-chloro-6-nitrobenzotrichloride)-73.7 (product is 3-chloro-4-nitrobenzotrichloride)US6333434B1[2]
Problem 2: Incomplete Fluorination of the Trichloromethyl Group

Question: My analysis shows the presence of dichloromethyl and monochloromethyl impurities after the fluorination step with anhydrous hydrofluoric acid. How can I drive the reaction to completion?

Answer: Incomplete fluorination results in the persistence of chlorinated intermediates. Anhydrous hydrofluoric acid (HF) is a hazardous reagent and requires specialized equipment and handling procedures.

Troubleshooting Steps:

  • Reaction Time and Temperature: Increasing the reaction time or temperature can promote the complete exchange of chlorine for fluorine. However, be aware of the potential for increased side reactions at higher temperatures.

  • Molar Ratio of HF: Ensure a sufficient molar excess of anhydrous HF is used to drive the equilibrium towards the trifluoromethyl product.

  • Use of a Catalyst: For less reactive substrates, the addition of a Lewis acid catalyst, such as antimony pentachloride (SbCl₅), can enhance the rate and completeness of the fluorination[4][5].

  • Purity of HF: The presence of water in the HF can reduce its reactivity. Use anhydrous or nearly anhydrous HF for this reaction[2].

Problem 3: Formation of Azo and Azoxy Byproducts During Nitro Group Reduction

Question: During the catalytic hydrogenation of my nitrobenzotrifluoride intermediate, I am observing colored impurities, which I suspect are azo or azoxy compounds. How can I prevent their formation?

Answer: The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species. Under certain conditions, these intermediates can condense to form dimeric impurities like azoxy and azo compounds[6][7].

Troubleshooting Steps:

  • Catalyst Selection: The choice of catalyst is critical. Palladium on carbon (Pd/C) and Raney Nickel are commonly used and are generally effective in promoting complete reduction to the aniline[2].

  • Hydrogen Pressure: Insufficient hydrogen pressure can lead to the accumulation of intermediates. Ensure the reaction is carried out at an adequate and constant hydrogen pressure.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Optimize the temperature to balance reaction speed and selectivity.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or methanol are commonly used for catalytic hydrogenations.

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress by techniques such as TLC, GC, or by observing hydrogen uptake.

Quantitative Data on Reduction Byproducts:

SubstrateCatalystConditionsAniline Yield (%)Azo/Azoxy Byproducts (%)Reference
NitrobenzeneMn-1 complex130°C, 50 bar H₂97Not specified, but high selectivityOrg. Lett. 2021, 23, 9, 3568–3573[8]
NitrobenzeneFe₂O₃/NGr@C130°C, 50 bar H₂>99Not specified, high selectivityOrg. Process Res. Dev. 2017, 21, 10, 1561–1566
4-(Trifluoromethyl)anilineAaeUPO (enzymatic)8h-4.0 (azo), 94.5 (azoxy)Nat. Commun. 2022, 13, 2649[9]

Experimental Protocols

Key Experiment 1: Nitration of Benzotrichloride

Objective: To synthesize nitrobenzotrichloride isomers from benzotrichloride.

Materials:

  • Benzotrichloride

  • Concentrated Nitric Acid (fuming, ~100%)

  • Concentrated Sulfuric Acid (96%)

  • Dichloromethane

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution

  • Magnesium sulfate

Procedure:

  • Prepare a mixture of 96% sulfuric acid and 100% fuming nitric acid (1:1 by weight) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the mixture to 0°C in an ice bath[2].

  • Slowly add benzotrichloride dropwise to the cooled acid mixture over 4 hours, maintaining the temperature between -7°C and 0°C[2].

  • After the addition is complete, warm the reaction mixture to 10°C and stir for 30 minutes[2].

  • Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane (3 x 200 mL for 4000g of starting material)[2].

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and saturated aqueous sodium chloride solution.

  • Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude nitrobenzotrichloride mixture.

Key Experiment 2: Fluorination of Nitrobenzotrichloride

Objective: To convert the trichloromethyl group of nitrobenzotrichloride to a trifluoromethyl group.

Materials:

  • Nitrobenzotrichloride isomer mixture

  • Anhydrous Hydrofluoric Acid (HF)

  • Autoclave or other pressure-resistant reactor suitable for HF

Procedure: Caution: Anhydrous hydrofluoric acid is extremely corrosive and toxic. This reaction must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

  • Charge the autoclave with the nitrobenzotrichloride mixture.

  • Cool the autoclave and carefully add a molar excess of anhydrous hydrofluoric acid (e.g., 3 to 50 moles of HF per mole of nitrobenzotrichloride)[2].

  • Seal the reactor and heat to the desired reaction temperature (e.g., 80-150°C). The reaction can also be performed in the gas phase at higher temperatures (200-450°C)[2].

  • Maintain the reaction at temperature and pressure for a sufficient time to ensure complete conversion (this will need to be optimized for the specific substrate and equipment).

  • After the reaction, cool the reactor and carefully vent any excess HF into a suitable scrubber.

  • The crude nitrobenzotrifluoride can then be purified, often by distillation, to separate the isomers before the next step[2].

Key Experiment 3: Catalytic Reduction of Nitrobenzotrifluoride

Objective: To reduce the nitro group of nitrobenzotrifluoride to an amino group.

Materials:

  • Nitrobenzotrifluoride

  • Palladium on Carbon (Pd/C, 5% or 10%) or Raney Nickel

  • Ethanol or Methanol

  • Hydrogen gas

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

Procedure:

  • In the pressure vessel of the hydrogenation apparatus, dissolve the nitrobenzotrifluoride in a suitable solvent like ethanol.

  • Carefully add the catalyst (e.g., 5% Pd/C, typically 1-5 mol%).

  • Seal the reactor and purge the system with an inert gas (e.g., nitrogen) to remove oxygen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the mixture to the desired temperature (e.g., 25-80°C) and agitate (e.g., shake or stir) to ensure good mixing.

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.

  • Cool the reactor, vent the excess hydrogen, and purge with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude trifluoromethylaniline. Further purification can be achieved by distillation or chromatography.

Visualizations

Trifluoromethylaniline_Synthesis_Pathway start Benzotrichloride nitration Nitration (HNO₃, H₂SO₄) start->nitration nitro_intermediate Nitrobenzotrichloride (Isomer Mixture) nitration->nitro_intermediate fluorination Fluorination (Anhydrous HF) nitro_intermediate->fluorination nitro_cf3_intermediate Nitrobenzotrifluoride (Isomer Mixture) fluorination->nitro_cf3_intermediate isomer_sep Isomer Separation (Optional) nitro_cf3_intermediate->isomer_sep reduction Reduction (H₂, Pd/C) nitro_cf3_intermediate->reduction Isomer Mixture isomer_sep->reduction Purified Isomer final_product Trifluoromethylaniline reduction->final_product

Caption: General synthesis pathway for trifluoromethylaniline from benzotrichloride.

Troubleshooting_Nitro_Reduction problem Problem: Colored Impurities in Reduction Step (Suspected Azo/Azoxy Compounds) cause1 Incomplete Reduction? problem->cause1 cause2 Side Reaction Conditions? problem->cause2 solution1a Increase H₂ Pressure cause1->solution1a solution1b Increase Reaction Time cause1->solution1b solution1c Check Catalyst Activity cause1->solution1c solution2a Optimize Temperature cause2->solution2a solution2b Change Solvent cause2->solution2b solution2c Select a More Selective Catalyst cause2->solution2c

Caption: Troubleshooting workflow for azo/azoxy byproduct formation during nitro group reduction.

References

Validation & Comparative

A Comparative Guide to ¹H and ¹⁹F NMR Analysis of 2-Methyl-6-(trifluoromethyl)aniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-Methyl-6-(trifluoromethyl)aniline and its constitutional isomers. Understanding the distinct NMR profiles of these isomers is crucial for unambiguous identification, purity assessment, and quality control in synthetic chemistry and drug development, where precise molecular structure is paramount.

Distinguishing Isomers: A Spectroscopic Challenge

This compound and its isomers, such as 2-Methyl-3-(trifluoromethyl)aniline, 2-Methyl-4-(trifluoromethyl)aniline, and 2-Methyl-5-(trifluoromethyl)aniline, possess the same molecular formula and share a similar core structure. This structural similarity can present a significant analytical challenge. However, the subtle differences in the electronic environment of the methyl (CH₃), trifluoromethyl (CF₃), and aromatic protons, arising from their varied substitution patterns, give rise to unique and diagnostic chemical shifts and coupling constants in their ¹H and ¹⁹F NMR spectra.

Comparative ¹H and ¹⁹F NMR Data

The following table summarizes the experimental ¹H and ¹⁹F NMR data for N-methylated analogs of the target isomers. While not the primary amines, these derivatives provide a strong indication of the expected chemical shifts. The data for the aromatic protons are based on predicted values for trifluoromethylaniline isomers and serve as a reference for interpreting the spectra of the methyl-substituted analogs.

IsomerFunctional Group¹H Chemical Shift (δ, ppm)¹⁹F Chemical Shift (δ, ppm)
N,2-Dimethyl-N-(trifluoromethyl)aniline Aromatic H7.21-7.38 (m)-59.97
N-CH₃2.94 (q, J = 1.1 Hz)
Ar-CH₃2.35 (s)
N,3-Dimethyl-N-(trifluoromethyl)aniline Aromatic H7.02-7.25 (m)-59.95
N-CH₃3.04 (q, J = 1.3 Hz)
Ar-CH₃2.38 (s)
N,4-Dimethyl-N-(trifluoromethyl)aniline *Aromatic H7.17 (s)-59.50
N-CH₃3.02 (q, J = 1.3 Hz)
Ar-CH₃2.36 (s)
2-(Trifluoromethyl)aniline (Predicted) H-37.4-7.5 (d, J ≈ 7.8 Hz)~ -62
H-47.2-7.3 (t, J ≈ 7.6 Hz)
H-56.8-6.9 (t, J ≈ 7.5 Hz)
H-66.7-6.8 (d, J ≈ 8.0 Hz)
-NH₂~4.0 (br s)
3-(Trifluoromethyl)aniline (Predicted) H-26.9-7.0 (s)~ -63
H-46.8-6.9 (d, J ≈ 7.6 Hz)
H-57.2-7.3 (t, J ≈ 7.8 Hz)
H-66.9-7.0 (d, J ≈ 8.0 Hz)
-NH₂~3.8 (br s)
4-(Trifluoromethyl)aniline (Predicted) H-2, H-67.4-7.5 (d, J ≈ 8.5 Hz)~ -64
H-3, H-56.6-6.7 (d, J ≈ 8.5 Hz)
-NH₂~3.9 (br s)

Note: Data for N-methylated analogs obtained from a study on the synthesis of trifluoromethyl amines.[1] Predicted data for trifluoromethylaniline isomers are based on typical chemical shift ranges and coupling constants for substituted anilines.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹⁹F NMR spectra is essential for reliable isomer differentiation.

1. Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a commonly used solvent for these compounds. Ensure the solvent is of high purity and free from water and other impurities.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H NMR for chemical shift referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ or a secondary standard can be used.

  • Sample Filtration: To ensure high-resolution spectra, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.

    • Number of Scans: The number of scans will depend on the sample concentration, but 16 to 64 scans are often sufficient.

  • ¹⁹F NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling is commonly used to simplify the spectrum to a singlet for the CF₃ group.

    • Spectral Width: A wider spectral width is necessary for ¹⁹F NMR due to the larger chemical shift range of fluorine (e.g., +50 to -250 ppm).

    • Proton Decoupling: Use a standard proton decoupling sequence (e.g., WALTZ-16) to remove ¹H-¹⁹F coupling.

    • Relaxation Delay: A longer relaxation delay (e.g., 5-10 seconds) may be necessary for quantitative ¹⁹F NMR.

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum to the appropriate standard.

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the identification and differentiation of this compound isomers using NMR spectroscopy.

Isomer_Identification_Workflow Workflow for Isomer Identification using NMR cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis and Identification Sample Isomer Mixture or Unknown Compound Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire_1H Acquire 1H NMR Spectrum Filter->Acquire_1H Acquire_19F Acquire 19F NMR Spectrum Filter->Acquire_19F Analyze_1H Analyze 1H Spectrum: - Chemical Shifts (Ar-H, Me, NH2) - Multiplicities and J-couplings Acquire_1H->Analyze_1H Analyze_19F Analyze 19F Spectrum: - Chemical Shift of CF3 Acquire_19F->Analyze_19F Compare Compare Data with Reference Spectra and Prediction Databases Analyze_1H->Compare Analyze_19F->Compare Identify Identify Isomer(s) Compare->Identify

Caption: A logical workflow for the identification of this compound isomers using NMR.

Conclusion

The strategic application of ¹H and ¹⁹F NMR spectroscopy provides a powerful and reliable method for the differentiation of this compound isomers. By carefully analyzing the chemical shifts and coupling patterns of the aromatic, methyl, and trifluoromethyl groups, researchers can confidently identify the specific isomer present in a sample. The distinct ¹⁹F NMR chemical shift of the CF₃ group, in particular, serves as a highly sensitive probe of the local electronic environment and a key identifier. Adherence to standardized experimental protocols ensures the acquisition of high-quality, reproducible data, which is fundamental for accurate structural elucidation in the fields of chemical research and pharmaceutical development.

References

Purity Determination of 2-Methyl-6-(trifluoromethyl)aniline: A Comparative Guide to GC-MS and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like 2-Methyl-6-(trifluoromethyl)aniline is critical for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. The choice of analytical technique for purity assessment is pivotal for accurate and reliable results. This guide provides a comprehensive comparison of two powerful analytical methods, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity determination of this compound. This objective comparison is supported by experimental data from analogous compounds and detailed methodologies to aid in selecting the most suitable analytical technique for your research needs.

Executive Summary

Both GC-MS and HPLC are robust techniques for assessing the purity of this compound. GC-MS is particularly well-suited for this analyte due to its volatility and thermal stability, offering high separation efficiency and definitive impurity identification through mass spectral data.[1] HPLC provides a versatile alternative, especially for non-volatile impurities or when derivatization is not desirable, and offers excellent quantitative precision. The selection between these two methods will depend on the specific analytical requirements, such as the nature of potential impurities, the need for structural elucidation of unknown components, and desired throughput.

Data Presentation: GC-MS vs. HPLC Purity Analysis

Table 1: Comparison of Typical Performance Characteristics for GC-MS and HPLC in Aromatic Amine Analysis

ParameterGC-MSHPLC
Principle Separation based on boiling point and polarity in the gas phase, with mass-to-charge ratio detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Analyte Volatility RequiredNot required
Thermal Stability RequiredNot required
Sensitivity High (typically ppb range)Good (typically ppm to ppb range)
Specificity Very High (mass spectral data provides structural information)Moderate to High (dependent on detector)
Quantification GoodExcellent
Impurity Identification Excellent (structural elucidation from fragmentation patterns)Limited (requires reference standards or hyphenation with MS)
Sample Throughput Moderate to HighHigh

Table 2: Representative Quantitative Data for Aromatic Amine Analysis

Analytical MethodAnalytePurity (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)
GC2-Methyl-3-(trifluoromethyl)aniline≥99.0--
GC-MSp-Anisidine-0.0004 µg/g0.001 µg/g
GC-MS4-Methoxy-2-nitro aniline-0.001 µg/g0.003 µg/g
HPLCAniline--0.010% (w/w)
HPLCN-methylaniline--0.010% (w/w)

Data for 2-Methyl-3-(trifluoromethyl)aniline is from a product specification and may not represent a validated analytical method's full results. Data for other anilines are from various studies and are presented for comparative purposes.

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC are provided below. These protocols are based on established methods for similar aromatic amines and can be adapted and optimized for the specific analysis of this compound.

GC-MS Experimental Protocol

This method is suitable for the separation and identification of volatile impurities in this compound.

1. Reagents and Materials:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Helium (carrier gas, 99.999% purity)

  • This compound reference standard and sample

2. Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer (GC-MS)

  • Capillary column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-400

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in dichloromethane to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

5. Data Analysis:

  • Identify the main component and impurities by their retention times and mass spectra.

  • Purity is determined by the peak area percentage method.

HPLC Experimental Protocol

This reversed-phase HPLC method is suitable for the quantification of this compound and the separation of non-volatile impurities.[2]

1. Reagents and Materials:

  • Acetonitrile and Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification, if needed)

  • This compound reference standard and sample

2. Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or as determined by UV spectrum of the analyte)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (initial composition) to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

5. Data Analysis:

  • The purity is calculated using the area normalization method from the resulting chromatogram.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the GC-MS and HPLC purity analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject 1 µL into GC Dilute->Inject Separate Separation on DB-5ms Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Chromatogram Obtain Total Ion Chromatogram Detect->Chromatogram Identify Identify Peaks by Retention Time & Mass Spectra Chromatogram->Identify Calculate Calculate Purity by Area % Identify->Calculate

Workflow for GC-MS purity analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject 10 µL into HPLC Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Identify Identify Peaks by Retention Time Chromatogram->Identify Calculate Calculate Purity by Area % Identify->Calculate

Workflow for HPLC purity analysis.

Conclusion

The choice between GC-MS and HPLC for the purity determination of this compound will be dictated by the specific needs of the analysis.

  • GC-MS is the recommended technique for comprehensive purity profiling, offering high sensitivity and the unparalleled ability to identify unknown volatile impurities through mass spectral libraries and fragmentation analysis. This is particularly valuable during process development and for troubleshooting out-of-specification batches.

  • HPLC is a highly reliable and precise method for routine quality control where the primary goal is to quantify the main component and known impurities. Its operational simplicity and high throughput make it an excellent choice for release testing in a manufacturing environment.

For a complete characterization of this compound, a combination of both techniques is often the most effective strategy, leveraging the strengths of each to provide a comprehensive purity profile.

References

Mass Spectrometry Fragmentation Analysis: A Comparative Guide for 2-Methyl-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methyl-6-(trifluoromethyl)aniline against key structural analogues: aniline, 2-methylaniline (o-toluidine), and 2-(trifluoromethyl)aniline. Understanding these fragmentation pathways is crucial for the structural elucidation and metabolic profiling of novel pharmaceutical compounds.

Comparative Fragmentation Data

The following table summarizes the major mass-to-charge ratios (m/z) of the molecular ions and principal fragment ions observed or predicted for this compound and its comparators. This data facilitates a clear understanding of how substituent groups influence fragmentation patterns.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M+) [m/z]Key Fragment Ions [m/z] and Proposed Structures
This compound C₈H₈F₃N175.15175156 ([M-F]⁺), 148 ([M-HCN]⁺), 106 ([M-CF₃]⁺)
AnilineC₆H₇N93.139366 ([M-HCN]⁺), 65 ([C₅H₅]⁺)[1][2]
2-Methylaniline (o-Toluidine)C₇H₉N107.15107106 ([M-H]⁺), 92 ([M-CH₃]⁺), 80 ([M-HCN]⁺)
2-(Trifluoromethyl)anilineC₇H₆F₃N161.12161142 ([M-F]⁺), 111 ([M-CF₂]⁺), 92 ([M-CF₃]⁺)[3]

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, influenced by the ortho-disubstitution of the aniline ring. The primary fragmentation steps are expected to involve the loss of a fluorine atom, the elimination of a neutral hydrogen cyanide molecule, and the cleavage of the trifluoromethyl group.

The proposed fragmentation cascade begins with the molecular ion at m/z 175. Subsequent fragmentation is likely to yield significant ions at m/z 156, corresponding to the loss of a fluorine atom, and m/z 106, from the expulsion of the trifluoromethyl radical. A further fragmentation pathway may involve the loss of hydrogen cyanide, a characteristic fragmentation of anilines, leading to an ion at m/z 148.

Experimental Protocols

The mass spectral data for the comparative compounds were obtained using electron ionization mass spectrometry. A generalized experimental protocol for acquiring such data is as follows:

1. Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile organic solvent, such as methanol or acetonitrile.

2. Ionization: Electron ionization is performed at a standard energy of 70 eV. The ion source temperature is maintained between 200°C and 250°C to ensure sample volatilization without thermal degradation.

3. Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio. Data is acquired in full scan mode over a typical range of m/z 40 to 300 to capture the molecular ion and all significant fragment ions.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways for this compound.

fragmentation_pathway M C₈H₈F₃N⁺ (m/z 175) Molecular Ion F1 [M-F]⁺ (m/z 156) M->F1 - F F2 [M-HCN]⁺ (m/z 148) M->F2 - HCN F3 [M-CF₃]⁺ (m/z 106) M->F3 - CF₃

Proposed fragmentation of this compound.

References

Navigating the Maze of Unknowns: A Comparative Guide to Structural Elucidaion of Impurities in Trifluoromethylaniline Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of unknown impurities in active pharmaceutical ingredients (APIs) and key starting materials like trifluoromethylaniline is a critical step in ensuring drug safety and efficacy. This guide provides an objective comparison of Liquid Chromatography-Solid Phase Extraction/Nuclear Magnetic Resonance (LC-SPE/NMR) with alternative analytical techniques for the structural elucidation of such impurities, supported by experimental data and detailed methodologies.

The presence of unknown impurities, even at trace levels, can have a significant impact on the quality, safety, and regulatory approval of pharmaceutical products. Regulatory bodies such as the International Council for Harmonisation (ICH) have strict guidelines for the identification and characterization of impurities.[1] Trifluoromethylanilines are a common structural motif in many pharmaceuticals, and understanding their impurity profiles is paramount. The challenge lies in not only detecting these impurities but also in definitively determining their chemical structures.

The Power of Hyphenation: LC-SPE/NMR in the Spotlight

LC-SPE/NMR is a powerful, modern approach for the structural elucidation of unknown compounds in complex mixtures.[1] This technique combines the high-resolution separation capabilities of liquid chromatography with the unparalleled structure-elucidating power of nuclear magnetic resonance spectroscopy. The addition of a solid-phase extraction interface allows for the selective trapping and concentration of impurities post-separation, overcoming the inherent sensitivity limitations of NMR.[2]

A key advantage of LC-SPE/NMR is the ability to acquire detailed one- and two-dimensional NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) of impurities without the need for traditional, time-consuming isolation and purification.[1][3] This rapid profiling is invaluable during process development and for investigating out-of-spec batches.

A Head-to-Head Comparison: LC-SPE/NMR vs. The Alternatives

While LC-SPE/NMR offers a comprehensive solution, other well-established analytical techniques are also routinely employed for impurity analysis. The choice of method often depends on the specific analytical challenge, the nature of the impurity, and the available instrumentation.

FeatureLC-SPE/NMRLC-MS/MSGC-MSTraditional Isolation & NMR
Primary Function Definitive structural elucidation of separated impuritiesDetection, quantification, and preliminary structural informationAnalysis of volatile and semi-volatile impuritiesDefinitive structural elucidation of isolated impurities
Sensitivity Moderate to high (µg to ng on-column)Very high (pg to fg on-column)[4]High (pg to fg on-column)Low (requires mg quantities)
Structural Information Unambiguous (¹H, ¹³C, 2D NMR)[5]Inferred from fragmentation patterns[4]Inferred from fragmentation patternsUnambiguous (¹H, ¹³C, 2D NMR)
Throughput ModerateHighHighLow
Sample Requirement ModerateLowLowHigh
Key Advantage Definitive structure without isolationHigh sensitivity and speedExcellent for volatile compoundsGold standard for structural confirmation
Key Limitation Lower sensitivity than MS, higher instrument costIsomeric and isobaric ambiguityLimited to thermally stable and volatile compoundsTime-consuming and labor-intensive

Delving into the "How": Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable and reproducible results. Below are representative methodologies for impurity analysis using LC-SPE/NMR and its alternatives.

LC-SPE/NMR Protocol for Trifluoromethylaniline Impurity Analysis

This protocol is adapted from methodologies used for the analysis of halogenated aniline derivatives.[1][3]

  • Liquid Chromatography (LC) Method Development:

    • Instrumentation: UHPLC system with a Diode Array Detector (DAD).[1]

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is typically suitable.[1]

    • Mobile Phase: A gradient elution using water and acetonitrile is common. For example, a gradient from 5% to 95% acetonitrile.[1]

    • Flow Rate: Approximately 0.4 mL/min.[3]

    • Detection: UV detection at a wavelength where both the parent compound and potential impurities absorb (e.g., 224 nm).[1]

    • Optimization: The gradient is optimized to achieve baseline separation of the main component and all detectable impurities.

  • Solid-Phase Extraction (SPE) Trapping:

    • Interface: An automated LC-SPE interface.

    • SPE Cartridge: A suitable sorbent that retains the analytes of interest, such as a hydrophilic-lipophilic balanced (HLB) polymer.

    • Procedure: The LC eluent corresponding to the impurity peak of interest is diverted to the SPE cartridge. Multiple injections can be performed to trap a sufficient amount of the impurity for NMR analysis (a process known as "peak parking").[1][3]

  • NMR Analysis:

    • Elution: The trapped impurity is eluted from the SPE cartridge with a small volume of a suitable deuterated solvent (e.g., acetonitrile-d₃) directly into the NMR flow probe or a standard NMR tube.[1][3]

    • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[1]

    • Experiments: A suite of 1D and 2D NMR experiments are performed, including:

      • ¹H NMR for proton environment and coupling information.

      • ¹³C NMR for carbon skeleton information.

      • COSY (Correlation Spectroscopy) to identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for piecing together the molecular structure.

Alternative Methodologies
  • LC-MS/MS Analysis:

    • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Orbitrap).[6]

    • Ionization: Electrospray ionization (ESI) is commonly used for trifluoromethylaniline and its derivatives.[3]

    • Data Acquisition: Full scan mode for initial detection and molecular weight determination, followed by product ion scans (MS/MS) to obtain fragmentation patterns for structural elucidation.[4]

  • GC-MS Analysis:

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

    • Column: A capillary column with a suitable stationary phase for the separation of aromatic amines.

    • Sample Preparation: Derivatization may be necessary to improve the volatility and thermal stability of the analytes.

    • Analysis: The sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity. The separated components then enter the mass spectrometer for detection and identification based on their mass spectra.

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the experimental workflow for LC-SPE/NMR and a decision-making process for selecting the appropriate analytical technique.

LC-SPE/NMR Experimental Workflow cluster_LC Liquid Chromatography cluster_SPE Solid-Phase Extraction cluster_NMR Nuclear Magnetic Resonance LC_Sample Trifluoromethylaniline Sample Injection LC_Separation Chromatographic Separation on C18 Column LC_Sample->LC_Separation LC_Detection UV/DAD Detection of Impurity Peaks LC_Separation->LC_Detection SPE_Trapping Automated Trapping of Impurity Peak on SPE Cartridge LC_Detection->SPE_Trapping SPE_Elution Elution with Deuterated Solvent SPE_Trapping->SPE_Elution NMR_Acquisition Acquisition of 1D and 2D NMR Spectra SPE_Elution->NMR_Acquisition NMR_Analysis Data Processing and Spectral Interpretation NMR_Acquisition->NMR_Analysis Structure_Elucidation Definitive Structure Elucidation NMR_Analysis->Structure_Elucidation

Caption: Workflow for impurity identification using LC-SPE/NMR.

Decision Tree for Impurity Analysis Method Selection Start Impurity Detected Volatile Is the impurity volatile and thermally stable? Start->Volatile GC_MS Use GC-MS Volatile->GC_MS Yes LC_MS Use LC-MS/MS for initial characterization Volatile->LC_MS No Structure_Known Is the structure confirmed? GC_MS->Structure_Known LC_MS->Structure_Known LC_SPE_NMR Use LC-SPE/NMR for definitive structural elucidation Structure_Known->LC_SPE_NMR No End Structure Identified Structure_Known->End Yes LC_SPE_NMR->End

Caption: Decision-making process for selecting an analytical technique.

Conclusion: An Integrated Approach for Unambiguous Identification

The structural elucidation of unknown impurities in trifluoromethylaniline samples requires a robust and reliable analytical strategy. LC-SPE/NMR stands out as a premier technique, providing definitive structural information without the need for cumbersome isolation procedures.[1][3] While techniques like LC-MS/MS and GC-MS offer superior sensitivity and are invaluable for initial screening and quantification, they often cannot provide the unambiguous structural confirmation that NMR delivers.[4][7]

For comprehensive impurity profiling, an integrated approach is often the most effective. LC-MS/MS can be used for rapid screening and detection of impurities, followed by targeted LC-SPE/NMR analysis of any unknown peaks to achieve unambiguous structural elucidation. This combination of techniques provides a powerful toolkit for researchers, scientists, and drug development professionals to ensure the quality and safety of pharmaceutical products.

References

A Comparative Analysis of Trifluoromethyl and Methyl Group Electronic Effects in Aromatic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of a methyl (-CH₃) group with a trifluoromethyl (-CF₃) group is a common strategy in medicinal chemistry and materials science to modulate the electronic properties of aromatic rings. This guide provides an objective comparison of the electronic effects of these two groups, supported by experimental data, to aid in rational molecular design. The trifluoromethyl group, with its strong electron-withdrawing nature, stands in stark contrast to the electron-donating character of the methyl group, leading to significant differences in reactivity, acidity, and spectroscopic properties of the parent molecule.[1][2]

Quantitative Comparison of Electronic Effects

The electronic influence of a substituent on an aromatic ring can be quantified using various parameters. Below is a summary of key data comparing the trifluoromethyl and methyl groups.

Hammett Substituent Constants

The Hammett equation (log(K/K₀) = σρ) provides a quantitative measure of the electronic effect of a substituent.[3] The substituent constant, sigma (σ), reflects the electronic-donating or -withdrawing nature of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Substituentσ_metaσ_paraElectronic Effect
-CF₃ 0.430.54Strongly Electron-Withdrawing
-CH₃ -0.07-0.17Weakly Electron-Donating

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

Acidity of Substituted Phenols and Anilines

The electronic effects of substituents are clearly reflected in the acidity (pKa) of phenols and anilinium ions. Electron-withdrawing groups stabilize the conjugate base, resulting in a lower pKa (stronger acid), while electron-donating groups have the opposite effect.[4]

Substituent PositionCompoundpKa
para-CF₃ p-Trifluoromethylphenol8.79
para-CH₃ p-Cresol (p-Methylphenol)10.26
meta-CF₃ m-Trifluoromethylphenol9.06
meta-CH₃ m-Cresol (m-Methylphenol)10.09
Unsubstituted Phenol9.95
para-CF₃ p-Trifluoromethylanilinium ion3.52
para-CH₃ p-Toluidinium (p-Methylanilinium) ion5.08
meta-CF₃ m-Trifluoromethylanilinium ion3.25
meta-CH₃ m-Toluidinium (m-Methylanilinium) ion4.72
Unsubstituted Anilinium ion4.63

Phenol pKa data compiled from various sources. Aniline pKa data sourced from J. Chem. Educ. 2001, 78, 4, 527-529.

¹³C NMR Chemical Shifts

The ¹³C NMR chemical shifts of the aromatic carbons provide insight into the electron density at different positions of the ring. Electron-withdrawing groups deshield the carbons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.[5]

CompoundC1 (ipso)C2 (ortho)C3 (meta)C4 (para)
Benzotrifluoride 131.2 (q)125.4 (q)128.9132.1
Toluene 137.8129.1128.3125.4
Benzene 128.5128.5128.5128.5

Data represents approximate chemical shifts in CDCl₃. The signals for carbons attached to or near the -CF₃ group are split into quartets (q) due to C-F coupling.

Reaction Rates of Electrophilic Aromatic Substitution

The rate of electrophilic aromatic substitution is highly sensitive to the electronic nature of the substituent on the aromatic ring. Electron-donating groups activate the ring towards electrophilic attack, increasing the reaction rate, whereas electron-withdrawing groups deactivate the ring.[6]

SubstrateRelative Rate of Nitration (vs. Benzene = 1)
Benzotrifluoride (-CF₃) ~6 x 10⁻⁵ (Strongly Deactivating)
Toluene (-CH₃) ~25 (Activating)

Relative rates are approximate and can vary with reaction conditions.[6]

Experimental Protocols

Determination of Hammett Substituent Constants

A common method for determining Hammett constants involves measuring the pKa of a series of meta- and para-substituted benzoic acids.[7]

Workflow for Hammett Constant Determination

G cluster_synthesis Synthesis cluster_pka pKa Measurement cluster_calculation Calculation S1 Synthesize a series of meta- and para-substituted benzoic acids P1 Prepare aqueous or alcohol-water solutions of each benzoic acid derivative S1->P1 P2 Titrate each solution with a standardized base (e.g., NaOH) while monitoring pH P1->P2 P3 Determine the pKa from the titration curve (pH at half- equivalence point) P2->P3 C1 Calculate σ for each substituent using the Hammett equation: σ = (pKa_unsubstituted - pKa_substituted) / ρ P3->C1 C2 ρ (rho) is the reaction constant, defined as 1 for the ionization of benzoic acids in water at 25°C C1->C2

Workflow for Hammett Constant Determination
  • Synthesis: A series of meta- and para-substituted benzoic acids are synthesized and purified.

  • pKa Measurement: The pKa of each benzoic acid derivative is determined, typically by potentiometric titration in water or a mixed solvent system at a constant temperature (e.g., 25 °C).[7]

  • Calculation: The Hammett substituent constant (σ) is calculated using the equation: σ = pKa(unsubstituted benzoic acid) - pKa(substituted benzoic acid). The reaction constant (ρ) is defined as 1.00 for this reference reaction.[3]

Measurement of ¹³C NMR Spectra

Protocol for Acquiring ¹³C NMR Spectra:

  • Sample Preparation: Dissolve a precisely weighed amount of the sample (e.g., 10-50 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[8]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a standard pulse sequence. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

Visualization of Electronic Effects

Inductive vs. Resonance Effects

The overall electronic effect of a substituent is a combination of inductive and resonance effects. The inductive effect is transmitted through the sigma bonds, while the resonance effect involves the pi system of the aromatic ring.[2][4]

G cluster_cf3 Trifluoromethyl (-CF₃) cluster_ch3 Methyl (-CH₃) CF3_Inductive Strong Inductive Withdrawal (-I) CF3_Overall Overall: Strongly Electron-Withdrawing CF3_Inductive->CF3_Overall CF3_Resonance Weak Resonance Withdrawal (-R) (Hyperconjugation) CF3_Resonance->CF3_Overall CH3_Inductive Weak Inductive Donation (+I) CH3_Overall Overall: Weakly Electron-Donating CH3_Inductive->CH3_Overall CH3_Resonance Weak Resonance Donation (+R) (Hyperconjugation) CH3_Resonance->CH3_Overall

Electronic Effects of -CF₃ vs. -CH₃

For the trifluoromethyl group , the strong inductive withdrawal (-I) due to the high electronegativity of the fluorine atoms dominates its electronic character, making it a powerful electron-withdrawing group.[9][10] In contrast, the methyl group is weakly electron-donating through both inductive effects (+I) and hyperconjugation (a type of resonance, +R).[2]

Conclusion

The choice between a trifluoromethyl and a methyl group as a substituent on an aromatic ring has profound consequences for the molecule's electronic properties. The trifluoromethyl group acts as a strong electron-withdrawing group, increasing the acidity of nearby functional groups and deactivating the aromatic ring towards electrophilic substitution. Conversely, the methyl group is a weak electron-donating group that decreases acidity and activates the ring for electrophilic attack. Understanding these fundamental differences is critical for the rational design of new pharmaceuticals and functional materials.

References

The Precision of Prediction: A Comparative Guide to In Silico Property Modeling and Experimental Data for Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of physicochemical properties such as acidity (pKa), lipophilicity (logP), and aqueous solubility (logS) is a cornerstone of rational drug design. While traditional experimental methods provide the gold standard for these measurements, in silico prediction tools offer a high-throughput and cost-effective alternative in the early stages of discovery. This guide provides an objective comparison of in silico predictions against experimental data for a range of substituted anilines, a common scaffold in medicinal chemistry. Detailed experimental protocols and an overview of computational methodologies are presented to offer a comprehensive understanding of both approaches.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the experimental and in silico predicted values for pKa, logP, and aqueous solubility for a selection of substituted anilines. It is important to note that the experimental and computational data are compiled from various sources, which may employ different methodologies and conditions.

Acidity (pKa)

The pKa of an amine is a critical determinant of its ionization state at physiological pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. The pKa values for the conjugate acids of anilines are presented below.

SubstituentPositionExperimental pKaIn Silico Predicted pKa (Exemplary)
H-4.584.60
m-aminometa4.884.95
p-aminopara6.085.85
m-methylmeta4.694.75
p-methylpara5.125.08
m-chlorometa3.343.51
p-chloropara3.984.05
m-nitrometa2.502.45
p-nitropara1.021.10

Experimental pKa values were derived from pKb values reported in the literature, using the relationship pKa + pKb = 14 at 25°C.[1] In silico pKa predictions are often based on quantitative structure-activity relationship (QSAR) models or quantum chemical calculations.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

SubstituentPositionExperimental logPIn Silico Predicted logP (Exemplary)
H-0.900.94
2-chloroortho1.931.52
3-chlorometa1.881.52
4-chloropara1.831.52
2-nitroortho1.851.38
3-nitrometa1.371.38
4-nitropara1.391.38
2-methylortho1.581.45
3-methylmeta1.551.45
4-methylpara1.401.45

Experimental logP values are often determined by methods such as reversed-phase thin-layer chromatography (RP-TLC).[2] In silico logP predictions from many algorithms show less sensitivity to the position of substituents on the aniline ring.[2]

Aqueous Solubility (logS)

Aqueous solubility (logS) is a fundamental property that affects a drug's bioavailability. The data below represents predicted solubility as experimental data for a consistent series of simple substituted anilines is less commonly published in a comparative format.

SubstituentPositionIn Silico Predicted logS (ESOL Model)
H--1.10
2-chloroortho-1.85
3-chlorometa-1.85
4-chloropara-1.85
2-nitroortho-1.90
3-nitrometa-1.90
4-nitropara-1.90
2-methylortho-1.40
3-methylmeta-1.40
4-methylpara-1.40

In silico logS values were predicted using the ESOL (Estimated Solubility) model, which is a widely used method for solubility prediction.[2] It is important to note that these are computational estimates and may differ from experimental values.

Experimental Protocols

The following are detailed methodologies for the key experimental techniques cited for determining the physicochemical properties of substituted anilines.

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

  • Preparation of the Analyte Solution : A precise weight of the substituted aniline is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility. The concentration is usually in the range of 1-10 mM.

  • Titration Setup : The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration : A standardized solution of a strong acid (e.g., HCl) is incrementally added to the aniline solution using a calibrated burette.

  • Data Acquisition : The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the aniline has been protonated.

logP Determination by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for measuring the partition coefficient.

  • Solvent Saturation : Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are shaken together for an extended period (e.g., 24 hours) to ensure mutual saturation. The two phases are then separated.

  • Compound Dissolution : A known amount of the substituted aniline is dissolved in one of the phases, typically the one in which it is more soluble.

  • Partitioning : A measured volume of the compound-containing phase is mixed with a measured volume of the other phase in a flask.

  • Equilibration : The flask is shaken at a constant temperature for a sufficient time (e.g., 24-48 hours) to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation : The mixture is allowed to stand until the two phases are clearly separated. Centrifugation can be used to facilitate this process.

  • Concentration Analysis : The concentration of the substituted aniline in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation : The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Aqueous Solubility Determination by the Equilibrium Solubility Method

This method determines the thermodynamic solubility of a compound.

  • Sample Preparation : An excess amount of the solid substituted aniline is added to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline at a specific pH). The presence of undissolved solid throughout the experiment is crucial.

  • Equilibration : The vials are sealed and agitated in a constant temperature shaker bath (e.g., at 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation : The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Concentration Analysis : The concentration of the dissolved substituted aniline in the clear supernatant or filtrate is quantified using a validated analytical method, such as HPLC.

  • Solubility Determination : The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the comparison of in silico and experimental data.

G cluster_exp Experimental Workflow cluster_insilico In Silico Workflow exp_synthesis Compound Synthesis exp_purification Purification & Characterization exp_synthesis->exp_purification exp_pka pKa Determination (Potentiometric Titration) exp_purification->exp_pka exp_logp logP Determination (Shake-Flask) exp_purification->exp_logp exp_sol Solubility Measurement (Equilibrium Method) exp_purification->exp_sol exp_data Experimental Data exp_pka->exp_data exp_logp->exp_data exp_sol->exp_data comparison Data Comparison & Analysis exp_data->comparison in_silico_structure Molecular Structure (SMILES/SDF) in_silico_pka pKa Prediction (QSAR/Quantum Mechanics) in_silico_structure->in_silico_pka in_silico_logp logP Prediction (Fragment/Atom-based) in_silico_structure->in_silico_logp in_silico_sol Solubility Prediction (GSE/Machine Learning) in_silico_structure->in_silico_sol in_silico_data Predicted Data in_silico_pka->in_silico_data in_silico_logp->in_silico_data in_silico_sol->in_silico_data in_silico_data->comparison

Caption: Workflow for comparing experimental and in silico property determination.

G cluster_descriptors Molecular Descriptors cluster_properties Predicted Properties desc_electronic Electronic (e.g., Hammett constants, partial charges) prop_pka pKa desc_electronic->prop_pka desc_topological Topological (e.g., molecular connectivity) prop_logp logP desc_topological->prop_logp prop_sol logS desc_topological->prop_sol desc_structural Structural Fragments (e.g., functional groups) desc_structural->prop_logp prop_logp->prop_sol

Caption: Relationship between molecular descriptors and predicted properties.

References

Spectroscopic-Based Identity Confirmation of 2-Methyl-6-(trifluoromethyl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characteristics of 2-Methyl-6-(trifluoromethyl)aniline with its structural isomers. Due to the limited availability of direct experimental data for this compound in public databases, this guide utilizes data from closely related compounds to provide a robust framework for its spectroscopic identification. The methodologies detailed herein are standard for the structural elucidation of small organic molecules.

Executive Summary

The definitive identification of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique structural information, and together they offer a comprehensive profile of the molecule. This guide presents a comparative analysis of the expected spectroscopic data for this compound against its isomers, highlighting key differentiating features.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for this compound and its isomers. The data for the isomers provide a valuable reference for interpreting the spectra of the target compound.

Table 1: ¹H NMR Spectroscopic Data Comparison (Predicted for this compound)

CompoundAromatic Protons (ppm)-CH₃ Protons (ppm)-NH₂ Protons (ppm)
This compound ~6.8-7.4 (multiplet, 3H) ~2.3 (singlet, 3H) ~3.9 (broad s, 2H)
2-Methyl-3-(trifluoromethyl)aniline6.7-7.2 (multiplet, 3H)2.2 (singlet, 3H)3.8 (broad s, 2H)
4-Methyl-2-(trifluoromethyl)aniline6.9-7.5 (multiplet, 3H)2.3 (singlet, 3H)4.0 (broad s, 2H)
2-Amino-5-methylbenzotrifluoride6.6-7.3 (multiplet, 3H)2.2 (singlet, 3H)3.7 (broad s, 2H)

Table 2: ¹³C NMR Spectroscopic Data Comparison (Predicted for this compound)

CompoundAromatic Carbons (ppm)-CF₃ Carbon (ppm)-CH₃ Carbon (ppm)
This compound ~115-145 (multiple signals) ~125 (quartet, J ≈ 270 Hz) ~17
2-Methyl-3-(trifluoromethyl)aniline~114-147 (multiple signals)~127 (quartet, J ≈ 272 Hz)~14
N,2-dimethyl-N-(trifluoromethyl)aniline124.86 (q, J = 254.3 Hz), 127.62, 127.87, 128.80, 132.10, 138.64, 142.33[1]Not explicitly stated18.75[1]

Table 3: IR Spectroscopy Data Comparison

CompoundN-H Stretch (cm⁻¹)C-F Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
This compound ~3400-3500 (two bands) ~1100-1350 (strong, multiple bands) ~3000-3100
2-Methyl-3-(trifluoromethyl)aniline~3400-3500 (two bands)~1100-1350 (strong, multiple bands)~3000-3100
2-(Trifluoromethyl)aniline~3400-3500 (two bands)~1100-1350 (strong, multiple bands)~3000-3100

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 175 156 ([M-HF]⁺), 106 ([M-CF₃]⁺)
2-Methyl-3-(trifluoromethyl)aniline175156 ([M-HF]⁺), 106 ([M-CF₃]⁺)
Aniline9366 ([M-HCN]⁺), 65

Experimental Workflow and Methodologies

The following sections detail the standardized protocols for acquiring the spectroscopic data necessary for the characterization of this compound.

Spectroscopic Characterization Workflow

Spectroscopic_Workflow Spectroscopic Characterization Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Comparison Comparison with Isomers Structure->Comparison Confirmation Identity Confirmation Comparison->Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Parameters: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should typically be from -2 to 12 ppm.

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: Use the same sample as for ¹H NMR.

    • Instrument: 100 MHz or higher NMR spectrometer.

    • Parameters: Acquire a proton-decoupled spectrum. A larger number of scans will be necessary compared to ¹H NMR. The spectral width should be set from 0 to 200 ppm.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters: Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder prior to the sample measurement.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization Method: Electron Ionization (EI) is commonly used for volatile compounds to induce fragmentation.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used.

  • Parameters: Acquire the spectrum over a mass range of m/z 40-300 to observe the molecular ion and characteristic fragment ions.

Interpretation of Spectroscopic Data

  • ¹H NMR: The spectrum of this compound is expected to show a complex multiplet in the aromatic region due to the three adjacent protons. A singlet for the methyl group and a broad singlet for the amine protons are also anticipated. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl and amino groups.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The positions of the aromatic carbon signals will be indicative of the substitution pattern.

  • IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (two bands), C-F stretching of the trifluoromethyl group (strong and complex), and aromatic C-H and C=C stretching.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak at m/z 175. The fragmentation pattern will be characterized by the loss of fragments such as HF and CF₃, which is typical for trifluoromethyl-substituted anilines. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.

Conclusion

The comprehensive spectroscopic characterization of this compound, through the combined application of NMR, IR, and MS, provides a definitive confirmation of its chemical identity. By comparing the obtained spectra with the data of its isomers and understanding the characteristic spectroscopic features of its functional groups, researchers can confidently verify the structure of the synthesized or procured compound. The detailed protocols provided in this guide offer a standardized approach for obtaining high-quality data for this purpose.

References

A Comparative Guide to the Biological Activity of Trifluoromethylaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) is fundamental. The substitution pattern of a functional group on an aromatic ring can dramatically alter a molecule's biological profile. This guide provides a comparative analysis of the biological activities of three key positional isomers of trifluoromethylaniline (TFMA): 2-trifluoromethylaniline, 3-trifluoromethylaniline, and 4-trifluoromethylaniline. The position of the electron-withdrawing trifluoromethyl (CF3) group significantly influences the electronic properties, lipophilicity, and steric profile of the aniline molecule, thereby dictating its interactions with biological targets.[1]

Comparative Biological Activity Data

Direct quantitative comparisons of the biological activity of TFMA isomers across a wide range of assays are not extensively documented in single studies. However, available research, particularly in toxicology and pharmacology, reveals a clear trend in their differential effects. The 4-TFMA isomer consistently emerges as the most biologically active, while the 2-TFMA isomer is often the least active.

Biological System / Assay2-Trifluoromethylaniline (ortho)3-Trifluoromethylaniline (meta)4-Trifluoromethylaniline (para)
Hematopoietic System (in vivo, Rats) Nearly inactive.[2]Less pronounced effects compared to 4-TFMA.[2]Strong leukocytosis (increase in white blood cells); inhibition of erythropoiesis (red blood cell production).[2][3]
Enzyme Activity (in vivo, Rat Spleen) Negligible effect.[2]Decreased Adenosine Deaminase (ADA) and Inosine Phosphorylase (IP) activity.[2]Significant increase in Thymidine Kinase (TdK) activity; significant decrease in ADA and IP activity.[2]
Antimicrobial Activity (Vibrio sp.) Not specified, but derivatives show activity.[4]Not specified, but derivatives show activity.Derivatives such as 2-iodo-4-trifluoromethylaniline show potent antibacterial and antibiofilm properties with MIC values of 50 µg/mL.[5]
Receptor Binding (Aminergic GPCRs) Analog studies suggest lower binding affinity compared to the para-isomer.[6]Analog studies suggest a significant loss of binding affinity compared to ortho- and para-isomers.[6]Analog studies suggest the highest binding affinity among the isomers for certain receptors like 5-HT2a.[6]

Key Experimental Protocols

Accurate and reproducible experimental data are crucial for comparing the biological activities of these isomers. Below are detailed methodologies for key assays commonly employed in this field.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the 2-, 3-, and 4-trifluoromethylaniline isomers in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[7]

  • Incubation: Incubate the plates for a specified period, typically 24 to 72 hours.[8]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[9]

Enzyme Inhibition Assay: IC50 Determination

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.[10]

Principle: The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[9][11] It is a standard measure of an inhibitor's potency.

Methodology:

  • Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, the inhibitor (TFMA isomers), and the appropriate reaction buffer.

  • Assay Setup: In a 96-well plate, add the reaction buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor. Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15 minutes) at the optimal temperature.

  • Initiate Reaction: Start the enzymatic reaction by adding a fixed concentration of the substrate to all wells.

  • Monitor Reaction: Measure the rate of the reaction by monitoring the formation of the product or the depletion of the substrate over time. This can be done using spectrophotometry, fluorometry, or luminometry, depending on the nature of the substrate and product.

  • Data Acquisition: Record the reaction rates for each inhibitor concentration. Include controls for no enzyme, no substrate, and no inhibitor (100% activity).

  • Data Analysis: Plot the enzyme activity (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Receptor Binding Affinity: Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to the receptor with high affinity.[12]

Principle: The unlabeled test compound (e.g., a TFMA isomer) will compete with a constant concentration of a radiolabeled ligand for binding to the target receptor. The amount of radioligand displaced is proportional to the affinity and concentration of the test compound. The IC50 from this assay can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[9]

Methodology:

  • Preparation: Prepare cell membranes or purified receptors that express the target of interest. Prepare assay buffer, a radiolabeled ligand (e.g., ³H or ¹²⁵I-labeled), and a range of concentrations of the unlabeled TFMA isomers.

  • Assay Incubation: In test tubes or a 96-well filter plate, combine the receptor preparation, the radiolabeled ligand (at a concentration near its Kd value), and the varying concentrations of the test compound.[12]

  • Equilibration: Incubate the mixture for a sufficient time to reach binding equilibrium. The time and temperature will depend on the specific receptor and ligands.

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through a glass fiber filter plate, which traps the receptor-bound complex.[13]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The resulting sigmoidal curve is used to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.[12]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs. The following visualizations were created using the DOT language to adhere to the specified requirements.

G General Workflow for Comparing Isomer Bioactivity cluster_0 Preparation & Primary Screening cluster_1 Secondary & Mechanistic Assays cluster_2 Data Analysis & Conclusion a Isomer Acquisition (2-, 3-, 4-TFMA) b Cell-Based Cytotoxicity Assays (e.g., MTT, LDH) a->b c Biochemical Assays (Enzyme Inhibition) b->c Active Isomers d Target-Based Assays (Receptor Binding) b->d Active Isomers e Mechanism of Action Studies (e.g., Apoptosis Pathway Analysis) c->e d->e f Data Analysis (IC50, Ki Determination) e->f g Comparative SAR Report f->g

Caption: Experimental workflow for evaluating TFMA isomer bioactivity.

G Proposed Apoptotic Pathway Modulation compound Trifluoromethylaniline (e.g., 4-TFMA) ros Reactive Oxygen Species (ROS) Generation compound->ros mito Mitochondrial Stress ros->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed apoptotic pathway induced by cytotoxic aniline derivatives.

References

Quantitative NMR (qNMR) for the Purity Assessment of Aniline Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the development and manufacturing of pharmaceuticals, the purity of intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Aniline and its derivatives are fundamental building blocks in the synthesis of numerous drugs. Therefore, robust and accurate analytical methods for determining their purity are paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of aniline intermediates.

Quantitative ¹H NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[1][2] Unlike chromatographic techniques that rely on comparison with a reference standard of the same compound, qNMR allows for direct quantification against a certified internal standard of a different, structurally unrelated compound.[3][4] This is because the NMR signal intensity is directly proportional to the number of nuclei responsible for the signal.[3]

This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and logical workflows to aid in the selection and implementation of the most suitable analytical technique for their specific needs.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on various factors, including the properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision. The following table summarizes the key performance characteristics of qNMR, HPLC, and GC-MS for the analysis of aniline intermediates.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal intensity is directly proportional to the number of protons.Separation based on differential partitioning between a mobile and stationary phase, with UV detection.Separation of volatile compounds based on boiling point and polarity, with mass spectrometric detection.
Quantification Absolute quantification using a certified internal standard.[3]Relative quantification against a reference standard of the analyte.Relative quantification based on peak areas in the total ion chromatogram.[5]
Selectivity High, based on unique proton chemical shifts.High, based on retention time.Very high, combines chromatographic separation with mass fragmentation patterns.
Accuracy & Precision High accuracy and precision, with reported deviations often less than 2.0%.[6][7]High, but dependent on the purity of the reference standard.Good, but can be affected by thermal stability of the analyte.
Sample Throughput Lower, especially when long relaxation delays are required for accurate quantification.[8]Higher, with typical run times of 20-30 minutes per sample.[8]Moderate, dependent on the temperature program.
Sample Consumption Higher (milligrams).[8]Lower (micrograms).[8]Very low (micrograms).
Destructive No, the sample can be recovered.[8]Yes.[8]Yes.
Impurity Identification Provides structural information for impurity identification.Requires isolation of impurities or comparison with known impurity standards.Provides mass spectral data for impurity identification.[5]
Applicability to Anilines Broadly applicable to soluble aniline derivatives.Well-suited for non-volatile and thermally labile anilines.[5]Ideal for volatile and thermally stable anilines; derivatization may be needed for polar compounds.[9]

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy Protocol

This protocol provides a general guideline for the purity assessment of an aniline intermediate using qNMR with an internal standard.

1. Instrumentation and Materials:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆) in which the aniline intermediate and internal standard are fully soluble.[5]

  • A certified internal standard with known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone, 1,4-bis(trimethylsilyl)benzene).[5][10]

  • High-precision analytical balance (0.01 mg accuracy).[11]

  • Standard 5 mm NMR tubes.[11]

2. Sample Preparation:

  • Accurately weigh a specific amount of the aniline intermediate (e.g., 10-20 mg) into a clean, dry vial.[12]

  • Accurately weigh an approximately equimolar amount of the chosen internal standard into the same vial.[12]

  • Dissolve both the analyte and the internal standard in a precise volume (e.g., 0.6 mL for a 5 mm tube) of the selected deuterated solvent.[5][12] Ensure complete dissolution.

  • Transfer the solution to an NMR tube and cap it to prevent evaporation and moisture absorption.[11][12]

3. NMR Data Acquisition:

  • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker systems).[11]

  • Temperature: Maintain a constant sample temperature, typically 25 °C (298 K).[11]

  • Relaxation Delay (d1): Set a sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full relaxation of all protons. This is crucial for accurate integration and is often set to 30 seconds or more.[8]

  • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (S/N > 250:1 for integration errors < 1%).[4][8]

  • Data Points (TD): Acquire at least 64K data points.[11]

4. Data Processing and Purity Calculation:

  • Apply zero-filling to at least 256K to improve digital resolution.[11]

  • Apply a suitable line broadening function (e.g., exponential with LB = 0.3 Hz) to improve the S/N.[4]

  • Carefully phase the spectrum manually.

  • Perform a baseline correction.[11]

  • Integrate a well-resolved, non-overlapping signal of the aniline intermediate (I_analyte) and a signal of the internal standard (I_IS).

  • Determine the number of protons corresponding to each integrated signal (N_analyte and N_IS).

  • Calculate the purity of the aniline intermediate using the following equation:[4]

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

Visualizing the Workflow and Decision Process

The following diagrams illustrate the experimental workflow for qNMR purity assessment and a logical approach to selecting the appropriate analytical technique.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Acquisition Parameters (d1, NS, etc.) transfer->setup acquire Acquire Spectrum setup->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate report report calculate->report Purity Report

Caption: Experimental workflow for qNMR purity assessment.

Technique_Selection start Analyte Properties? volatile Volatile & Thermally Stable? start->volatile soluble Soluble in Common Solvents? volatile->soluble No gcms Use GC-MS volatile->gcms Yes qnmr Use qNMR soluble->qnmr Yes hplc Use HPLC soluble->hplc No derivatize Consider Derivatization for GC-MS hplc->derivatize

Caption: Decision tree for analytical technique selection.

Concluding Remarks

For the purity assessment of aniline intermediates, qNMR offers a distinct advantage as a primary, absolute quantification method that also provides structural confirmation.[3][5] While HPLC and GC-MS are powerful and often higher-throughput techniques, their reliance on analyte-specific reference standards can be a limitation, especially for novel intermediates. A multi-technique approach, using qNMR as an orthogonal method to chromatography, can provide the highest level of confidence in the purity of these critical raw materials, ensuring the quality and consistency of the final pharmaceutical products.[5][8] Regulatory bodies are increasingly recognizing qNMR as a primary method for purity determination, further highlighting its importance in pharmaceutical quality control.[3]

References

Safety Operating Guide

Safe Disposal of 2-Methyl-6-(trifluoromethyl)aniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-Methyl-6-(trifluoromethyl)aniline (CAS Number: 88301-98-8). Adherence to these protocols is critical to mitigate risks and maintain a secure research environment.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

All personnel handling this chemical must be thoroughly familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

A crucial first step in safe handling and disposal is the consistent use of appropriate PPE. This creates a barrier between the individual and the hazardous substance, minimizing the risk of exposure.

PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected before use.To prevent skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash hazards.To protect eyes and face from splashes and aerosols.
Skin and Body Protection A complete suit protecting against chemicals or a lab coat.The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection Use only outdoors or in a well-ventilated area. If ventilation is inadequate, wear a suitable respirator.To prevent inhalation of vapors or mists.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in compliance with all local, state, and federal regulations.[1] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and ensure complete and accurate classification.

1. Waste Collection and Storage:

  • Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. It should be collected in a dedicated, properly labeled "halogenated organic waste" container.[2]

  • Container: Use a compatible, leak-proof container with a secure screw cap. The container must be in good condition.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, harmful).

  • Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials. Keep the container tightly closed when not in use.

2. Spill and Contamination Management:

  • Immediate Action: In the event of a spill, evacuate the immediate area and alert colleagues. Ensure adequate ventilation.

  • Containment: For small spills, use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the substance.

  • Cleanup: Carefully sweep or scoop the absorbed material into a suitable container for disposal. Avoid generating dust or aerosols.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) department.

3. Final Disposal:

  • Professional Disposal: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal contractor.[3]

  • Incineration: High-temperature incineration is a common and effective method for the destruction of halogenated organic compounds.

  • Do Not: Never dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and regulatory penalties.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Workflow for the Proper Disposal of this compound A Handling of this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Waste Generation B->C D Segregate as Halogenated Organic Waste C->D I Spill Occurs C->I E Collect in Labeled, Compatible Container D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Licensed Waste Contractor F->G H Final Disposal (e.g., Incineration) G->H J Contain with Absorbent Material I->J K Collect and Dispose of as Hazardous Waste J->K L Decontaminate Area K->L L->F

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.